molecular formula C28H49NO12 B12378963 Sco-peg8-cooh

Sco-peg8-cooh

Cat. No.: B12378963
M. Wt: 591.7 g/mol
InChI Key: OGOZTEIYBYFWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sco-peg8-cooh is a useful research compound. Its molecular formula is C28H49NO12 and its molecular weight is 591.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H49NO12

Molecular Weight

591.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H49NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h26H,1-4,6,8-25H2,(H,29,32)(H,30,31)

InChI Key

OGOZTEIYBYFWAH-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

ScO-PEG8-COOH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: ScO-PEG8-COOH is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery. This technical guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and key applications. Featuring a strain-promoted cyclooctyne (ScO) group and a carboxylic acid (COOH) terminus, connected by a flexible eight-unit polyethylene glycol (PEG8) spacer, this linker enables the covalent attachment of various molecules with high specificity and efficiency.

Core Physical and Chemical Properties

The properties of this compound are summarized below, providing essential data for its handling, storage, and application in experimental design.

Physical Properties
PropertyValueSource(s)
Molecular Weight 591.7 g/mol [1][2][3]
Appearance White to off-white solid or oil[1]
Solubility Soluble in water, ethanol, chloroform, DMSO. A solubility of 10 mg/mL in these solvents is reported for similar DBCO-PEG derivatives.[4]
Chemical Properties
PropertyValueSource(s)
Chemical Formula C28H49NO12
CAS Number 2143968-79-8
Purity > 95%
Storage Store at -20°C, desiccated, and protected from light. For optimal stability, handle under an inert gas.
Reactivity The cyclooctyne (ScO) group reacts with azides via copper-free click chemistry. The carboxylic acid (COOH) group reacts with primary amines to form amide bonds.

Key Experimental Protocols

Detailed methodologies for the effective use of this compound in bioconjugation are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Methodology:

  • Reagent Preparation:

    • Dissolve the amine-containing molecule in the conjugation buffer.

    • Prepare fresh stock solutions of EDC and NHS in an amine-free buffer (e.g., MES buffer).

    • Dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) and then dilute into the appropriate reaction buffer.

  • Activation of Carboxylic Acid:

    • Add a molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Add the activated ScO-PEG8-NHS ester solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using SEC, dialysis, or another appropriate chromatographic method to remove excess reagents and byproducts.

Protocol 2: Copper-Free Click Chemistry with an Azide-Modified Molecule

This protocol outlines the conjugation of the ScO-functionalized molecule (from Protocol 1) to a molecule containing an azide group.

Materials:

  • ScO-functionalized molecule

  • Azide-modified molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reagent Preparation:

    • Dissolve the ScO-functionalized molecule and the azide-modified molecule in the reaction buffer.

  • Conjugation Reaction:

    • Mix the two solutions. The reaction is typically rapid and can be carried out at room temperature.

    • Incubate for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

  • Purification:

    • Purify the final bioconjugate using an appropriate method (e.g., SEC, affinity chromatography) to remove any unreacted components.

Visualizing Workflows and Reactivity

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and experimental workflows involving this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amine Conjugation cluster_conjugation2 Step 3: Copper-Free Click Chemistry cluster_purification Step 4: Purification SCO_PEG_COOH This compound EDC_NHS EDC, NHS (Amine-free buffer, pH 4.5-6.0) SCO_PEG_COOH->EDC_NHS Activated_SCO ScO-PEG8-NHS Ester EDC_NHS->Activated_SCO Amine_Molecule Amine-containing Molecule (e.g., Protein, Peptide) Activated_SCO->Amine_Molecule SCO_Molecule ScO-functionalized Molecule Amine_Molecule->SCO_Molecule Azide_Molecule Azide-modified Molecule SCO_Molecule->Azide_Molecule Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Purification Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification

Caption: Bioconjugation workflow using this compound.

G cluster_sco Cyclooctyne (ScO) Reactivity cluster_cooh Carboxylic Acid (COOH) Reactivity SCO_PEG_COOH This compound Azide Azide (R-N3) Amine Primary Amine (R-NH2) Triazole Stable Triazole Linkage Azide->Triazole Copper-Free Click Chemistry Amide Stable Amide Bond Amine->Amide EDC/NHS Activation

Caption: Functional group reactivity of this compound.

References

An In-depth Technical Guide to the Reactivity of Thiocarbonyl (C=S) Functional Groups with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of the thiocarbonyl functional group (often denoted as C=S or historically, ScO) with primary amines. This interaction is fundamental to the synthesis of thioamides, a class of compounds with significant applications in medicinal chemistry and organic synthesis. This document details the underlying chemical principles, prevalent synthetic methodologies, quantitative data, and detailed experimental protocols.

Introduction to the Thiocarbonyl Functional Group

The thiocarbonyl group, C=S, is the sulfur analogue of the well-known carbonyl group (C=O). While structurally similar, its electronic and chemical properties are distinct, leading to unique reactivity profiles.

  • Electronic Properties : The C=S double bond is significantly weaker and more polarizable than the C=O double bond. This is due to the larger size of the sulfur atom and the less effective overlap between the carbon 2p and sulfur 3p orbitals. This inherent instability makes isolated thioaldehydes and many thioketones highly reactive.

  • Reactivity : The carbon atom of the thiocarbonyl group is electrophilic and is susceptible to attack by nucleophiles. Its enhanced polarizability and the lower energy of the C=S π* orbital make it, in many cases, more reactive towards nucleophiles than its carbonyl counterpart. Primary amines, being effective nitrogen-based nucleophiles, react readily with a variety of thiocarbonyl-containing compounds.

The primary product of the reaction between a thiocarbonyl compound and a primary amine is typically a thioamide . Thioamides are crucial isosteres of amides and are found in numerous biologically active molecules, including antiviral, anticancer, and antibacterial agents.[1]

Core Reactivity: Nucleophilic Addition of Primary Amines

The fundamental reaction pathway between a primary amine (R'-NH₂) and a thiocarbonyl group (R₂C=S) is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic thiocarbonyl carbon. This mechanism is analogous to the formation of imines from carbonyls and primary amines.[2][3]

The initial attack forms a zwitterionic tetrahedral intermediate, often referred to as a hemithioaminal. From this intermediate, the reaction can proceed through several pathways depending on the substrate and reaction conditions, ultimately leading to the formation of a stable thioamide.

dot

Reaction_Mechanism Start Primary Amine (R'-NH₂) + Thiocarbonyl (R₂C=S) Intermediate Zwitterionic Tetrahedral Intermediate (Hemithioaminal) Start->Intermediate Nucleophilic Attack ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Thioamide Thioamide (Final Product) ProtonTransfer->Thioamide Direct Rearrangement/ (from Thioesters etc.) Elimination Elimination of H₂X (e.g., H₂S, HOR) ProtonTransfer->Elimination Iminium Thioiminium Ion or Thio-Schiff Base Elimination->Iminium Iminium->Thioamide Tautomerization/ Rearrangement

Caption: General mechanism of primary amine addition to a thiocarbonyl group.

Key Synthetic Methodologies

Several robust synthetic methods leverage the reactivity of primary amines with thiocarbonyls or their in-situ generated precursors. The most prominent among these are the Willgerodt-Kindler reaction and direct thionation using Lawesson's reagent.

This is a powerful, one-pot, three-component reaction that synthesizes N-substituted thioamides from a ketone (often an aryl alkyl ketone) or an aldehyde, a primary or secondary amine, and elemental sulfur.[4][5] The reaction typically requires heating.

The mechanism is complex but is generally understood to initiate with the formation of an enamine from the carbonyl compound and the amine. This enamine then acts as the nucleophile, attacking the elemental sulfur (S₈). A series of rearrangements and oxidation steps follow, ultimately migrating the thiocarbonyl functionality to the terminal carbon of the alkyl chain to form the stable thioamide product.

dot

Willgerodt_Kindler_Workflow cluster_start Starting Materials Ketone Aryl Alkyl Ketone or Aldehyde Reaction Reaction Vessel (Solvent, Heat) Ketone->Reaction Amine Primary Amine Amine->Reaction Sulfur Elemental Sulfur (S₈) Sulfur->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Cooling Purification Purification (Chromatography or Recrystallization) Workup->Purification Product N-Substituted Thioamide Purification->Product Reactivity_Comparison Logical Comparison: Thiocarbonyl vs. Carbonyl Reactivity Thiocarbonyl Thiocarbonyl (C=S) - Weaker π-bond (~55 kcal/mol) - More polarizable - Longer bond length Reactivity Reactivity towards Primary Amines (Nucleophiles) Thiocarbonyl->Reactivity Carbonyl Carbonyl (C=O) - Stronger π-bond (~85 kcal/mol) - Less polarizable - Shorter bond length Carbonyl->Reactivity Outcome_Thio Higher Reactivity - Softer electrophilic center - More readily attacked by soft nucleophiles (like amines) - Leads to Thioamides Reactivity->Outcome_Thio Outcome_Carb Lower Reactivity (in comparison) - Harder electrophilic center - Often requires acid catalysis - Leads to Imines / Enamines Reactivity->Outcome_Carb

References

The Strategic Advantage of PEG8 Linkers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and overall performance of the resulting conjugate. Among the diverse array of available linkers, the polyethylene glycol (PEG) linker, particularly the discrete PEG8 linker containing eight ethylene glycol units, has emerged as a cornerstone technology. This in-depth guide explores the multifaceted advantages of utilizing a PEG8 linker, providing quantitative data, detailed experimental protocols, and visual workflows to inform and empower researchers in the development of next-generation biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Advantages of Employing PEG8 Spacers

The utility of a PEG8 linker stems from a unique combination of its physicochemical properties, which translate into significant benefits for the final bioconjugate. These linkers are synthetic, flexible, and hydrophilic spacers that play a far more active role than simply connecting two molecular entities.[1]

Enhanced Solubility and Reduced Aggregation: A frequent challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of potent cytotoxic payloads.[2][3] This hydrophobicity can lead to aggregation, diminishing the therapeutic efficacy and potentially increasing off-target toxicity.[4] The hydrophilic nature of the PEG8 linker effectively counteracts this, forming a hydration shell that improves the overall solubility of the conjugate in aqueous environments and masks hydrophobic patches on the protein surface, thereby preventing aggregation.[5]

Improved Pharmacokinetics: The incorporation of a PEG8 linker has a marked positive impact on the pharmacokinetic (PK) profile of a bioconjugate. PEGylation, the process of attaching PEG chains, increases the hydrodynamic size of the molecule. This increased size reduces renal clearance, leading to a longer circulation half-life and increased systemic exposure. This prolonged presence in the bloodstream allows for greater accumulation at the target site, enhancing therapeutic potential. For instance, studies have shown a clear relationship between PEG length and conjugate clearance, with PEG8 often hitting a threshold beyond which clearance is not significantly further reduced.

Reduced Immunogenicity: Biotherapeutics can elicit an immune response, leading to the production of anti-drug antibodies (ADAs) that can neutralize the drug's effect and cause adverse reactions. The flexible PEG8 chain can mask immunogenic epitopes on the protein surface, shielding it from recognition by the immune system and thereby reducing the potential for an immunogenic response.

Monodispersity for Homogeneous Products: Unlike traditional polydisperse PEGs, which consist of a mixture of different chain lengths, PEG8 linkers are available as discrete or monodisperse (dPEG®) molecules. This means each linker has a precisely defined length and molecular weight. The use of a monodisperse PEG8 linker is critical for producing homogeneous bioconjugates with consistent and reproducible pharmacological profiles, a key requirement for regulatory approval.

Optimal Spatial Orientation: The defined length of the PEG8 spacer arm (approximately 29.8 Å) provides optimal spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug). The flexible chain allows the payload to orient itself for effective interaction with its target without sterically hindering the antibody's binding to its antigen.

Quantitative Performance Data

The advantages of PEG8 linkers are substantiated by quantitative experimental data. The following tables summarize key performance metrics from comparative studies.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG2~7.00.82
PEG4~5.50.65
PEG6~4.00.47
PEG8 ~2.5 0.29
PEG12~2.50.29
PEG24~2.50.29
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. This data illustrates that increasing PEG length leads to a decrease in systemic clearance, with the effect plateauing around PEG8.

Table 2: Comparison of Linker Technologies on Key Performance Characteristics

Characteristicm-PEG8-Aldehydem-PEG8-NHS EsterMaleimide-PEG8
Target Residue N-terminus, LysineLysine, N-terminusCysteine
Bond Formed Secondary Amine (via reductive amination)AmideThioether
Bond Stability HighVery HighHigh (N-aryl maleimides show enhanced stability)
Specificity Can be controlled by pH for N-terminal preferenceLess specific, can lead to heterogeneous productsHigh for free thiols
Reaction pH 6.5 - 7.57.2 - 8.56.5 - 7.5
Release Mechanism Non-cleavableNon-cleavableNon-cleavable
This table provides a comparative overview of different functionalized PEG8 linkers, highlighting their reactivity and the nature of the resulting conjugate.

Table 3: Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)

ADC ConstructRetention Time (minutes)Relative Hydrophilicity
ADC with Alkyl Linker~15.2Low
ADC with PEG4 Linker~12.5Moderate
ADC with PEG8 Linker ~10.8 High
ADC with PEG12 Linker~10.5High
Note: Retention times are approximate and can vary based on specific experimental conditions. A shorter retention time on a HIC column generally indicates a more hydrophilic ADC.

Visualization of Bioconjugation Workflows and Pathways

Diagrams are essential for visualizing the complex processes in bioconjugation. The following Graphviz diagrams illustrate a typical ADC synthesis workflow and the intracellular pathway of an ADC.

ADC_Synthesis_Workflow cluster_0 Step 1: Drug-Linker Intermediate Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Conjugation & Purification drug Amine-containing Cytotoxic Payload intermediate Maleimide-PEG8-Drug Intermediate drug->intermediate Reaction with NHS ester (Amide bond formation) linker Maleimide-PEG8-NHS ester Linker linker->intermediate conjugation Thiol-Maleimide Conjugation intermediate->conjugation mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction of disulfide bonds (TCEP) reduced_mAb->conjugation quench Quenching (N-acetyl cysteine) conjugation->quench purification Purification (Size-Exclusion Chromatography) quench->purification final_adc Purified Antibody-Drug Conjugate (ADC) purification->final_adc

Caption: ADC synthesis workflow using a heterobifunctional PEG8 linker.

ADC_Intracellular_Pathway Intracellular Trafficking and Payload Release of an ADC cluster_cell Target Cancer Cell receptor Target Antigen (Receptor) binding 1. ADC Binding internalization 2. Receptor-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome 3. Trafficking to Lysosome endosome->lysosome release 4. Payload Release (e.g., Proteolytic Cleavage) lysosome->release cytotoxicity 5. Payload induces Cytotoxicity (e.g., Apoptosis) release->cytotoxicity ADC Antibody-Drug Conjugate (with PEG8 Linker) ADC->binding Binds to receptor

Caption: Intracellular pathway of an antibody-drug conjugate.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides generalized, representative protocols for the synthesis and characterization of an ADC using a PEG8 linker.

Protocol 1: Synthesis of an ADC using a Maleimide-PEG8-NHS Ester Linker

Objective: To synthesize an ADC by first reacting the NHS ester of the linker with an amine-containing drug, followed by conjugation of the maleimide group to reduced thiol groups on an antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG8-NHS ester linker

  • Amine-containing cytotoxic payload

  • Reducing agent (e.g., TCEP-HCl)

  • Anhydrous DMSO or DMF

  • Non-nucleophilic base (e.g., DIEA)

  • Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

  • Quenching solution (e.g., N-acetyl cysteine)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

Step 1: Synthesis of Maleimide-PEG8-Drug Intermediate

  • Dissolve the amine-containing cytotoxic payload and a 1.1 molar equivalent of the Maleimide-PEG8-NHS ester linker in anhydrous DMSO.

  • Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the amine and the NHS ester.

  • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by LC-MS to confirm the formation of the stable amide bond.

  • The resulting product is the Maleimide-PEG8-Drug intermediate. This can be purified or used directly in the next step.

Step 2: Antibody Reduction

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer.

  • Add a 5-10 molar excess of TCEP-HCl to the antibody solution to reduce the interchain disulfide bonds.

  • Incubate for 1-2 hours at 37°C.

  • Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer (e.g., PBS with EDTA, pH 7.2).

Step 3: Conjugation

  • Immediately after antibody reduction and purification, add the Maleimide-PEG8-Drug intermediate (dissolved in a minimal amount of DMSO) to the reduced antibody solution.

  • A molar excess of 5-10 fold of the drug-linker per antibody is typically used.

  • Allow the thiol-maleimide conjugation reaction to proceed at 4°C for 12-16 hours or at room temperature for 2-4 hours under gentle agitation.

Step 4: Quenching and Purification

  • Quench any unreacted maleimide groups by adding an excess of N-acetyl cysteine and incubating for 30 minutes.

  • Purify the resulting ADC from unreacted drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).

  • Collect fractions corresponding to the purified ADC monomer.

Step 5: Characterization

  • Determine the final protein concentration (e.g., using A280 measurement).

  • Characterize the Drug-to-Antibody Ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Assess the level of aggregation using Size-Exclusion HPLC (SE-HPLC).

Protocol 2: In Vivo Half-Life Determination of a PEGylated Bioconjugate

Objective: To determine a key pharmacokinetic parameter, the in vivo elimination half-life (t½), of a bioconjugate containing a PEG8 linker.

Materials:

  • PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Analytical method to quantify the bioconjugate in plasma (e.g., ELISA)

  • Standard laboratory equipment for intravenous administration and blood collection

Methodology:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).

Conclusion

The PEG8 spacer is a powerful and versatile tool in the field of bioconjugation. Its well-defined, monodisperse structure provides researchers with precise control over the properties of their bioconjugates. By enhancing solubility, improving pharmacokinetic profiles, reducing immunogenicity, and providing optimal spatial orientation, the PEG8 linker helps to overcome significant hurdles in the development of advanced therapeutics like ADCs and PROTACs. The strategic incorporation of hydrophilic PEG8 linkers is a proven method for optimizing the performance and therapeutic index of bioconjugates, facilitating the development of safer and more effective treatments for a range of diseases.

References

The Role and Mechanism of ScO-PEG8-COOH in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to address with conventional small-molecule inhibitors. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of a PROTAC's architecture is the linker, which connects the ligand that binds to the POI and the ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide focuses on the mechanism of action and application of a specific polyethylene glycol (PEG)-based linker, ScO-PEG8-COOH, in the design of PROTACs. PEG linkers are widely utilized in PROTAC development due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to facilitate the formation of a productive ternary complex between the POI and the E3 ligase. This compound is a bifunctional linker featuring a cyclooctyne (ScO) group and a carboxylic acid (COOH) terminus, connected by an 8-unit PEG chain. The ScO group can be utilized for bioorthogonal "click" chemistry reactions, while the carboxylic acid is readily available for standard amide bond formation, offering versatile conjugation strategies for PROTAC synthesis.

Core Mechanism of Action

The fundamental role of the this compound linker is to bridge the POI-binding ligand and the E3 ligase-recruiting ligand, thereby inducing the formation of a ternary complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The 8-unit PEG chain of this compound provides several key advantages:

  • Optimal Length and Flexibility: The length of the linker is a critical determinant of a PROTAC's efficacy. An optimal linker length is required to span the distance between the POI and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex without causing steric hindrance. The flexibility of the PEG chain enables the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC molecule. This is a significant advantage, as many POI and E3 ligase ligands are hydrophobic, and poor solubility can limit a PROTAC's therapeutic potential.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexible nature of PEG chains can allow the PROTAC to adopt a more compact conformation that shields its polar surface area, thereby facilitating passive diffusion across the cell membrane. However, there is a delicate balance, as excessive PEGylation can also hinder cellular uptake.

Quantitative Data on PROTAC Performance with PEG8 Linkers

Table 1: Degradation Potency and Efficacy of Representative PROTACs with PEG8 Linkers

PROTAC IDTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PROTAC A BRD4CRBNHeLa8.2>95Fictional Example
PROTAC B BTKCRBNMOLM-1415.6~90Fictional Example
PROTAC C ARVHLLNCaP25.1>90Fictional Example

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity of Representative PROTACs with PEG8 Linkers

PROTAC IDTarget ProteinE3 LigaseTernary Complex Kd (nM)Cooperativity (α)Reference
PROTAC A BRD4CRBN12.55.2Fictional Example
PROTAC B BTKCRBN28.31.8Fictional Example
PROTAC C ARVHL45.70.9Fictional Example

Kd: Dissociation constant, a measure of binding affinity. A lower Kd indicates stronger binding. Cooperativity (α): A measure of the influence of the binary binding of one protein on the binding of the other. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for evaluating a PROTAC.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

PROTAC Mechanism of Action

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (with this compound) Treatment PROTAC Treatment (Dose-Response) Synthesis->Treatment Cell_Culture Cell Culture (Target Cell Line) Cell_Culture->Treatment Degradation_Assay Protein Degradation Assay (Western Blot) Treatment->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (TR-FRET) Treatment->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (in-cell) Treatment->Ubiquitination_Assay Data_Analysis Data Analysis (DC50, Dmax, Kd, α) Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Experimental Workflow for PROTAC Evaluation

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful evaluation of PROTACs.

Protocol 1: Determination of Target Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment and to determine the DC50 and Dmax values.

Materials:

  • Target-expressing cell line

  • PROTAC compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control protein.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Generate a dose-response curve and determine the DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Assessment of Ternary Complex Formation by TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the formation of the ternary complex.

Materials:

  • Purified recombinant target protein (e.g., with a GST tag)

  • Purified recombinant E3 ligase complex (e.g., with a His tag)

  • PROTAC compound

  • TR-FRET donor antibody (e.g., anti-GST-Tb)

  • TR-FRET acceptor antibody (e.g., anti-His-d2)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.

  • Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement: Measure the TR-FRET signal using a microplate reader. The signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.

  • Data Analysis: Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50) and to assess the "hook effect," a characteristic of PROTAC-induced dimerization.

Protocol 3: In-Cell Ubiquitination Assay

This protocol outlines a method to detect the ubiquitination of the target protein in cells following PROTAC treatment.

Materials:

  • Target-expressing cell line

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G beads

  • Antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC compound and a proteasome inhibitor (to prevent the degradation of the ubiquitinated protein) for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against the target protein to form an immune complex.

    • Capture the immune complex using Protein A/G beads.

    • Wash the beads to remove non-specific binding proteins.

  • Western Blotting:

    • Elute the proteins from the beads and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody against ubiquitin to detect the polyubiquitinated target protein. An increase in the high molecular weight smear indicates increased ubiquitination.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its defined length, flexibility, and bifunctional nature provide a versatile platform for connecting a wide range of POI and E3 ligase ligands. The PEG component offers favorable physicochemical properties that can enhance the solubility and cell permeability of the resulting PROTAC. A thorough understanding of the mechanism of action and the application of rigorous experimental protocols for degradation, ternary complex formation, and ubiquitination are essential for the successful development of potent and selective PROTACs. While specific quantitative data for PROTACs incorporating the this compound linker are yet to be widely published, the principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the potential of this and other PEG-based linkers in the exciting field of targeted protein degradation.

A Technical Guide to ScO-PEG8-COOH for Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ScO-PEG8-COOH, a bifunctional linker used in the rapidly evolving field of targeted protein degradation (TPD). We will explore its chemical properties, its critical role in the design of Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its application in research settings.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a therapeutic strategy that harnesses the cell's own machinery to eliminate specific disease-causing proteins.[1][2] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a potentially more potent and durable therapeutic effect.[2]

The most prominent TPD technology is the PROTAC, a heterobifunctional molecule composed of three parts:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[3][4]

When a PROTAC enters a cell, it facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome. The PROTAC molecule is then released to repeat the cycle.

The Role of the Linker: Introducing this compound

The linker is a critical component that dictates the overall efficacy, selectivity, and physicochemical properties of a PROTAC. Linker composition and length influence the stability of the ternary complex, cellular permeability, and solubility.

This compound is a bifunctional linker designed for PROTAC synthesis. It belongs to the popular polyethylene glycol (PEG) class of linkers, which are widely used to improve the solubility and drug-like properties of PROTACs.

  • Structure and Functional Groups:

    • PEG8: An eight-unit polyethylene glycol chain. PEG linkers are hydrophilic and flexible, which can enhance the aqueous solubility of the PROTAC molecule and improve cell permeability by allowing the molecule to adopt folded conformations that shield polar surface area. The length of the PEG chain is a crucial parameter to optimize for efficient ternary complex formation.

    • COOH (Carboxylic Acid): This functional group is used to form a stable amide bond with an amine group present on either the target protein ligand or the E3 ligase ligand, typically through standard peptide coupling reactions.

    • ScO Group: This functional group is reactive towards amines, particularly the lysine residues found on proteins. This allows for covalent conjugation to one of the PROTAC's ligands.

The diagram below illustrates the general structure of a PROTAC incorporating a linker like this compound.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Target Protein (POI) Ligand Linker Linker (e.g., this compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Modular structure of a PROTAC molecule.

The PROTAC Mechanism of Action

This compound serves as the bridge that enables the PROTAC-mediated degradation pathway. The workflow involves the formation of the key ternary complex, ubiquitination of the target, and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_ub POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds PolyUb Poly-Ubiquitinated Target Protein E3->PolyUb Poly-Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Enters Proteasome->PROTAC Releases Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Analysis of PROTAC Efficacy

The performance of a PROTAC is assessed using two primary metrics: DC50 and Dmax.

  • DC50 (half-maximal degradation concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 indicates higher potency.

  • Dmax (maximum degradation): The maximum percentage of protein degradation achievable with a given PROTAC.

The length and composition of the linker dramatically affect these values. The following table provides illustrative data showing how linker modification can impact degradation efficiency.

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Target Protein
PROTAC A Alkyl Chain>1000<20SMARCA2
PROTAC B PEG250055SMARCA2
PROTAC C PEG425070SMARCA2
PROTAC 96 PEG30065SMARCA2
HDAC PROTAC 7 PEG-based640>80HDAC3
HDAC PROTAC 9 PEG-based530>90HDAC3
HDAC PROTAC 22 PEG-based44077HDAC3

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are target and cell-line dependent.

Experimental Protocols

Accurate synthesis and evaluation are paramount for developing effective PROTACs. Below are generalized protocols for key experimental procedures.

This protocol describes the coupling of a component with a carboxylic acid (like a POI ligand) to an amine-functionalized linker, which can then be coupled to the second ligand. This is a common strategy used in PROTAC synthesis.

Step 1: Amide Coupling of POI-Ligand-COOH with an Amine-PEG-Linker

  • Reagents:

    • POI-Ligand-COOH (1.0 eq)

    • Amine-PEG8-ScO (or other functionalized PEG linker) (1.1 eq)

    • Coupling agent (e.g., HATU) (1.2 eq)

    • Base (e.g., DIPEA) (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI-Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the Amine-PEG8-Linker to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand

  • The subsequent coupling step depends on the nature of the "ScO" group and the functional handle on the E3 ligase ligand. Assuming the ScO group reacts with a primary amine on the E3 ligase ligand:

    • Dissolve the purified POI-Linker intermediate and the E3-Ligand-NH2 in a suitable solvent (e.g., DMSO).

    • Stir the reaction, potentially with a catalyst or under specific pH conditions, until completion as monitored by LC-MS.

    • Purify the final PROTAC product using preparative HPLC.

This is the standard method for quantifying the degradation of a target protein following PROTAC treatment.

  • Materials:

    • Appropriate cell line (e.g., HEK293T, MV-4-11)

    • PROTAC stock solution in DMSO

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 18-24 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detection: Detect protein bands using an ECL substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

The workflow for developing and evaluating a PROTAC is summarized in the diagram below.

PROTAC_Workflow Design 1. PROTAC Design (Select POI/E3 Ligands, Linker) Synth 2. Chemical Synthesis (e.g., using this compound) Design->Synth Bind 3. In Vitro Binding Assays (Confirm Ligand Affinity) Synth->Bind Degrade 4. Cell-Based Degradation Assay (Western Blot for DC50/Dmax) Bind->Degrade Opt 5. Optimization (Modify Linker/Ligands) Degrade->Opt Opt->Synth Iterate Func 6. Downstream Functional Assays (e.g., Cell Viability) Opt->Func Proceed

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

Bifunctional linkers like this compound are essential tools in the field of targeted protein degradation. The PEG component offers a powerful method to enhance solubility and permeability, while the dual functional groups (ScO and COOH) provide the chemical handles needed for the modular assembly of potent PROTACs. The rational design of linkers, informed by quantitative degradation data and structure-activity relationships, is a key focus of current research and will continue to drive the development of next-generation protein degraders for therapeutic use.

References

A Technical Guide to Bicyclo[6.1.0]nonyne-PEG8-COOH (BCN-PEG8-COOH) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the bifunctional linker, Bicyclo[6.1.0]nonyne-PEG8-COOH, often abbreviated as BCN-PEG8-COOH. This linker has emerged as a critical tool in the sophisticated construction of Antibody-Drug Conjugates (ADCs), offering a blend of stability, solubility, and highly specific reactivity. We will explore its core functions, the chemical principles behind its application, and the methodologies for its integration into ADC constructs.

Core Concepts: The Role of BCN-PEG8-COOH in ADCs

An Antibody-Drug Conjugate is a tripartite therapeutic agent composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that joins them. The linker is paramount, as it dictates the stability, pharmacokinetics, and release mechanism of the payload.[1][2][3] The BCN-PEG8-COOH linker is a heterobifunctional molecule designed for precise bioconjugation strategies.

  • Bicyclo[6.1.0]nonyne (BCN): This component is a strained cyclooctyne. Its high ring strain enables it to react rapidly and specifically with azide groups (-N₃) via a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is a cornerstone of "click chemistry" and is bioorthogonal, meaning it proceeds efficiently in biological conditions without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is necessary for other common click reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Polyethylene Glycol (PEG8): The linker contains eight repeating ethylene glycol units. This PEG chain serves multiple crucial functions in an ADC. Primarily, it acts as a hydrophilic spacer, which can significantly improve the solubility and reduce the aggregation of the often-hydrophobic payload-linker complex. This enhanced hydrophilicity improves the overall pharmacokinetic profile of the ADC, potentially leading to a longer circulation half-life and better tumor accumulation.

  • Carboxylic Acid (-COOH): This terminal functional group provides the attachment point for the cytotoxic payload. The carboxylic acid can be activated to form a reactive ester (e.g., an NHS ester) or can be coupled directly to an amine group on the payload molecule using standard coupling reagents (like EDC or HATU) to form a stable amide bond.

The logical assembly of an ADC using this linker follows a defined sequence where the payload is first attached to the linker via the carboxyl group, and this linker-payload complex is then "clicked" onto an azide-modified antibody.

cluster_0 ADC Component Assembly cluster_1 Step 1: Payload Attachment cluster_2 Step 2: Bioorthogonal Conjugation mAb Monoclonal Antibody (with engineered Azide) ADC Final ADC Construct mAb->ADC Linker BCN-PEG8-COOH Linker Linker_Payload BCN-PEG8-Payload (via Amide Bond) Linker->Linker_Payload Payload Cytotoxic Payload (with Amine group) Payload->Linker_Payload Amide Coupling (EDC, NHS) Linker_Payload->ADC SPAAC 'Click' Reaction (Copper-Free) cluster_0 ADC Characterization Workflow cluster_1 Primary Analysis cluster_2 Functional Assays Start Purified ADC Sample HIC HIC-HPLC (Drug-Load Distribution) Start->HIC SEC SEC-HPLC (Aggregation & Purity) Start->SEC MS Mass Spectrometry (Intact Mass & DAR) Start->MS Binding Antigen Binding (ELISA / SPR) HIC->Binding SEC->Binding MS->Binding Cytotoxicity In Vitro Cytotoxicity (Cell-Based Assay) Binding->Cytotoxicity cluster_0 Extracellular Space cluster_1 Intracellular Space (Cytoplasm) ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Proteases) Endosome->Lysosome 3. Trafficking Payload Active Payload Metabolite Lysosome->Payload 4. Degradation & Payload Release Target Cellular Target (e.g., Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis

References

A Technical Guide to ScO-PEG8-COOH: A Versatile Bifunctional Linker for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ScO-PEG8-COOH, a heterobifunctional linker integral to the advancement of bioconjugation and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines supplier information, purity specifications, and relevant experimental protocols, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Properties and Applications

This compound is a molecule featuring a cyclooctyne (ScO) group and a carboxylic acid (-COOH) moiety, separated by an eight-unit polyethylene glycol (PEG) spacer. The ScO group allows for copper-free click chemistry reactions with azide-containing molecules, providing a highly efficient and bioorthogonal conjugation strategy. The terminal carboxylic acid can be activated to form a stable amide bond with primary amines, such as those found on the surface of proteins and other biomolecules. The hydrophilic PEG8 spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.

Its primary applications lie in its use as a linker to connect two different molecules. In the context of PROTACs, it can bridge a target-binding ligand and an E3 ligase-recruiting element. In bioconjugation, it is employed to attach payloads, such as small molecule drugs or imaging agents, to antibodies or other biologics.

Supplier and Purity Information

The following table summarizes publicly available information on suppliers of this compound and their stated product purity. It is recommended to contact the suppliers directly for the most current information and detailed certificates of analysis.

SupplierCatalog NumberPurityCAS NumberMolecular Weight ( g/mol )
Nebula BiotechnologyNBS-231012> 95%[1]2143968-79-8[1]591.7[1]
SiChem GmbHSC-8311> 95%[2][3]2143968-79-8591.7
CymitQuimicaNot Specified
MedchemExpressNot Specified

Experimental Protocols

Protocol 1: Activation of the Carboxylic Acid and Amine Coupling (Aqueous Method)

This protocol describes the activation of the carboxylic acid moiety of this compound for subsequent reaction with a primary amine-containing molecule in an aqueous environment.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Allow the this compound, EDC, and NHS/Sulfo-NHS reagents to equilibrate to room temperature before opening.

    • Dissolve the this compound in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Conjugation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts to purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC to confirm successful conjugation and assess purity.

Protocol 2: Copper-Free Click Chemistry with the ScO Group

This protocol provides a general workflow for the reaction of the cyclooctyne group of the this compound conjugate with an azide-containing molecule.

Materials:

  • This compound conjugated to a molecule of interest

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH 7.4 or other suitable buffer

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer.

  • Click Reaction:

    • Mix the two solutions. The reaction is typically performed at a 1:1 to 1:5 molar ratio of the ScO-conjugate to the azide molecule.

    • The reaction can be incubated at room temperature for 1-4 hours or at 4°C overnight. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the final bi-functional conjugate from unreacted starting materials using a suitable chromatography method.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of using this compound as a bifunctional linker.

cluster_0 Step 1: Carboxylic Acid Activation & Amine Coupling cluster_1 Step 2: Copper-Free Click Chemistry ScO_PEG8_COOH This compound Activated_Linker Activated ScO-PEG8-NHS Ester ScO_PEG8_COOH->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Conjugate_1 ScO-PEG8-Molecule A Activated_Linker->Conjugate_1 Conjugation Molecule_A Molecule A (with primary amine) Molecule_A->Conjugate_1 Final_Conjugate Molecule B-ScO-PEG8-Molecule A Conjugate_1->Final_Conjugate Click Reaction Molecule_B Molecule B (with azide group) Molecule_B->Final_Conjugate

Caption: Logical workflow for the two-step conjugation using this compound.

Start Start: This compound & Reactants Activation Activate -COOH with EDC/NHS Start->Activation Coupling Couple to Amine-Molecule Activation->Coupling Purification1 Purify Intermediate Conjugate Coupling->Purification1 ClickReaction React ScO with Azide-Molecule Purification1->ClickReaction Purification2 Purify Final Product ClickReaction->Purification2 Characterization Characterize Final Product Purification2->Characterization End End: Functional Bioconjugate Characterization->End

Caption: Experimental workflow for this compound bioconjugation.

References

Solubility of ScO-PEG8-COOH in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Solubility Profile of ScO-PEG8-COOH

Introduction

This compound is a surface-functionalized nanomaterial composed of a scandium oxide core covalently linked to an eight-unit polyethylene glycol (PEG) chain that is terminated with a carboxylic acid group. This structure is designed to impart specific solubility characteristics, making it a promising candidate for applications in drug delivery, bioimaging, and diagnostics. Understanding its solubility in both aqueous and organic media is critical for its formulation and application.

The solubility of this compound is governed by the interplay of its three main components:

  • Scandium Oxide (ScO) Core: Inherently, metal oxides like scandium oxide have very poor solubility in water and most organic solvents.

  • PEG8 Linker: The PEG chain is the primary driver of aqueous solubility. Its hydrophilic ether groups readily form hydrogen bonds with water molecules, facilitating dispersion. The length of the PEG chain (n=8) provides a good balance between hydrophilicity and molecular weight.

  • Carboxylic Acid (-COOH) Terminus: The terminal carboxyl group offers pH-dependent solubility in aqueous solutions and serves as a reactive handle for further conjugation. In its deprotonated (carboxylate, -COO⁻) form at neutral to basic pH, it significantly enhances hydrophilicity.

Predicted Solubility in Aqueous and Organic Solvents

The following table summarizes the expected solubility of this compound in various solvents. This profile is inferred from the behavior of similarly PEGylated and carboxylated nanoparticles.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Aqueous (Polar Protic) Water, Phosphate-Buffered Saline (PBS), Ethanol, MethanolHigh (pH-dependent) The hydrophilic PEG chain and the ionizable carboxyl group promote strong interactions with polar protic solvents. Solubility in water and buffers is expected to be highest at neutral to alkaline pH (pH > 6) where the carboxylic acid is deprotonated.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents can solvate the PEG chain and may interact favorably with the nanoparticle core and the carboxyl group, leading to good dispersion.
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Low to Insoluble The high polarity of the PEG chain and the carboxyl group makes the compound incompatible with nonpolar solvents, likely leading to aggregation and precipitation.

Factors Influencing Solubility

The dispersion and stability of this compound in a given solvent are influenced by several factors. A logical diagram illustrating these relationships is provided below.

Solubility Solubility of This compound NP_Properties Nanoparticle Properties NP_Properties->Solubility Core ScO Core (Insoluble) NP_Properties->Core PEG PEG8 Linker (Hydrophilic) NP_Properties->PEG COOH Carboxyl Terminus (pH-Dependent) NP_Properties->COOH Solvent_Properties Solvent Properties Solvent_Properties->Solubility Polarity Polarity Solvent_Properties->Polarity H_Bonding Hydrogen Bonding Capacity Solvent_Properties->H_Bonding Environmental_Factors Environmental Factors Environmental_Factors->Solubility pH pH Environmental_Factors->pH Ionic_Strength Ionic Strength Environmental_Factors->Ionic_Strength

Caption: Factors influencing the solubility of this compound.

Recommended Experimental Protocol for Solubility Assessment

The following protocol outlines a general procedure for determining the solubility and dispersibility of this compound.

Objective: To qualitatively and quantitatively assess the solubility of this compound in a selected panel of solvents.

Materials:

  • This compound powder

  • Solvent panel (e.g., Deionized Water, PBS pH 7.4, Ethanol, DMF, DMSO, Toluene)

  • Vortex mixer

  • Bath sonicator

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

Workflow:

start Start prep Prepare stock dispersion (e.g., 1 mg/mL in DI water) start->prep disperse Vortex (1 min) & Bath Sonicate (15 min) prep->disperse aliquot Aliquot stock into test solvents disperse->aliquot equilibrate Equilibrate for 24h at room temperature aliquot->equilibrate visual Visual Inspection (Clarity, Precipitation) equilibrate->visual centrifuge Centrifuge to pellet insoluble material visual->centrifuge supernatant Collect Supernatant centrifuge->supernatant uv_vis UV-Vis Spectroscopy (Quantify soluble fraction) supernatant->uv_vis dls Dynamic Light Scattering (DLS) (Assess hydrodynamic size and aggregation state) supernatant->dls end End uv_vis->end dls->end

Caption: Experimental workflow for nanoparticle solubility assessment.

Procedure:

  • Preparation of Stock Dispersion: Accurately weigh a small amount of this compound (e.g., 1 mg) and suspend it in a primary solvent where it is expected to be most soluble (e.g., 1 mL of deionized water).

  • Dispersion: Vortex the suspension vigorously for 1 minute, followed by bath sonication for 15 minutes to break up any loose agglomerates.

  • Solvent Testing:

    • Add a standardized aliquot of the stock dispersion to each of the test solvents to achieve a target final concentration.

    • Allow the samples to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Qualitative Assessment:

    • Visually inspect each sample for clarity, turbidity, and the presence of any precipitate or sedimentation. Record these observations.

  • Quantitative Assessment:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 30 minutes) to pellet any insoluble material.

    • UV-Vis Spectroscopy: Carefully collect the supernatant. If ScO has a characteristic absorbance peak, measure the absorbance of the supernatant to quantify the concentration of the dissolved/suspended material relative to the initial concentration.

    • Dynamic Light Scattering (DLS): Analyze the supernatant to determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A small particle size and low PDI (< 0.3) are indicative of a stable, well-dispersed suspension.

Conclusion

This compound is rationally designed for high solubility in aqueous media, particularly at neutral to alkaline pH, owing to its hydrophilic PEG linker and ionizable carboxyl group. Its solubility is expected to be moderate in polar aprotic solvents and poor in nonpolar organic solvents. Experimental verification following the outlined protocol is essential to confirm the precise solubility limits and dispersion stability for any specific application.

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation with ScO-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein modification with polyethylene glycol (PEG) linkers, or PEGylation, is a cornerstone of modern bioconjugation and drug development. This process enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which in turn can reduce renal clearance, extend circulating half-life, shield proteins from proteolytic degradation, and decrease immunogenicity. ScO-PEG8-COOH is a bifunctional linker featuring a cyclooctyne (ScO) group and a terminal carboxylic acid (COOH), separated by an eight-unit PEG spacer. The hydrophilic PEG spacer improves the solubility of the resulting conjugate and minimizes non-specific interactions.

This document provides a detailed protocol for the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues and the N-terminus) on a target protein. This is achieved through a two-step process involving the activation of the carboxylic acid using carbodiimide chemistry, followed by the reaction with the protein. The resulting conjugate will possess a free cyclooctyne group, which can then be used for subsequent bioorthogonal "click" chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC).

Core Principles of this compound Conjugation

The conjugation of this compound to proteins via its carboxylic acid group is a well-established method that relies on the formation of a stable amide bond. The overall process can be broken down into two key stages:

  • Activation of the Carboxylic Acid: The terminal carboxylic acid of the PEG linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.

  • Reaction with Protein Amines: The activated NHS ester of the this compound is then introduced to the protein solution. The NHS ester reacts with primary amine groups on the protein surface to form a stable amide linkage, covalently attaching the PEG linker to the protein.

It is crucial to perform this reaction in an amine-free buffer to prevent quenching of the activated linker. The pH of the reaction buffer should be slightly basic (pH 7.2-8.5) to facilitate the deprotonation of the primary amines on the protein, thereby increasing their nucleophilicity and reactivity towards the NHS ester.

Experimental Protocols

Materials and Equipment
  • This compound

  • Target protein

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine-free)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassettes, or tangential flow filtration (TFF) system)

  • Reaction tubes

  • Spectrophotometer for protein concentration determination

  • SDS-PAGE system for analysis

Protocol 1: Activation of this compound
  • Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Activate Carboxylic Acid:

    • In a separate tube, add the desired volume of the this compound stock solution.

    • Add a 5- to 10-fold molar excess of EDC and a 5- to 10-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.

Protocol 2: Protein Conjugation Reaction
  • Prepare Protein Solution: Dissolve the protein to be conjugated in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.

  • Initiate Conjugation: Immediately add the activated this compound solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point, though the optimal ratio should be determined empirically for each specific protein. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM Tris or Glycine to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Protein-PEG Conjugate
  • Remove Unreacted Linker: Purify the PEGylated protein from unreacted this compound, quenching reagent, and byproducts using a suitable method:

    • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger protein-PEG conjugate from the smaller, unreacted components.

    • Dialysis: Dialyze the reaction mixture against the desired storage buffer using an appropriate molecular weight cutoff (MWCO) membrane.

    • Tangential Flow Filtration (TFF): This method is suitable for larger-scale purifications.

Protocol 4: Characterization of the Conjugate
  • Determine Protein Concentration: Measure the concentration of the purified protein-PEG conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).

  • Assess Degree of Labeling (DOL): The average number of PEG molecules conjugated to each protein molecule (DOL) can be determined using techniques such as:

    • SDS-PAGE: The PEGylated protein will show an increase in molecular weight compared to the unconjugated protein.

    • Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached PEG linkers.

    • HPLC: Can be used to separate and quantify different PEGylated species.

Data Presentation

ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Linker Molar Excess 10-50 foldThe optimal ratio depends on the protein and desired DOL.
Reaction pH 7.2-8.5Balances amine reactivity and NHS ester stability.
Reaction Temperature Room Temperature or 4°CLower temperatures can minimize protein degradation.
Incubation Time 2 hours (RT) or Overnight (4°C)Longer incubation may be needed for less reactive proteins.
Quenching Agent 20-50 mM Tris or GlycineEssential to stop the reaction and prevent side reactions.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Protein + Activated Linker (2h RT or O/N 4°C) Protein->Conjugation Linker This compound in DMSO/DMF Activation Activate Linker (15-30 min, RT) Linker->Activation Activators EDC + NHS Activators->Activation Activation->Conjugation Quench Add Quenching Buffer Conjugation->Quench Purify Purification (SEC, Dialysis, or TFF) Quench->Purify Analyze Characterization (SDS-PAGE, MS, HPLC) Purify->Analyze Product Protein-PEG-ScO Conjugate Analyze->Product

Caption: Experimental workflow for this compound protein conjugation.

G cluster_reactants Reactants cluster_activation Activation cluster_product Product linker This compound activated_linker ScO-PEG8-NHS Ester linker->activated_linker + protein Protein-NH2 conjugate Protein-NH-CO-PEG8-ScO edc_nhs EDC / NHS activated_linker->conjugate +

Caption: Chemical relationship of this compound bioconjugation.

Application Notes and Protocols for ScO-PEG8-COOH Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) linkers to antibodies is a critical process in the development of next-generation biologics, including antibody-drug conjugates (ADCs). The ScO-PEG8-COOH linker is a discrete PEG (dPEG®) reagent that offers a cyclooctyne (ScO) functional group for subsequent click chemistry reactions and a terminal carboxylic acid (COOH) for initial antibody conjugation. This application note provides a detailed, step-by-step guide for the conjugation of this compound to antibodies via the primary amines of lysine residues. The protocol covers the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, the conjugation reaction, and the purification and characterization of the resulting antibody-PEG conjugate.

The conjugation process relies on the well-established chemistry of NHS esters reacting with primary amines to form stable amide bonds.[1][2] A typical IgG antibody has numerous lysine residues, making it amenable to this conjugation strategy.[3][4] However, this can lead to a heterogeneous product, and careful control of the reaction conditions is necessary to achieve the desired degree of labeling.[5]

Chemical Reaction and Workflow

The overall process involves a two-step approach. First, the carboxylic acid of this compound is activated using a carbodiimide, such as EDC, in the presence of Sulfo-NHS to form a water-soluble and reactive Sulfo-NHS ester. This activated linker is then reacted with the antibody, targeting the primary amine groups of lysine residues.

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification ScO_PEG8_COOH This compound EDC_Sulfo_NHS EDC / Sulfo-NHS ScO_PEG8_COOH->EDC_Sulfo_NHS Activated_Linker ScO-PEG8-CO-Sulfo-NHS (Activated Linker) EDC_Sulfo_NHS->Activated_Linker Antibody Antibody (with Lysine -NH2) Activated_Linker->Antibody pH 7.2-8.5 Conjugated_Antibody Antibody-PEG-ScO (Conjugate) Antibody->Conjugated_Antibody Purification Purification (e.g., SEC) Conjugated_Antibody->Purification Start Start QC Conjugate Purified Antibody-PEG Conjugate Start->Conjugate SDS_PAGE SDS-PAGE Analysis Conjugate->SDS_PAGE SEC_HPLC SEC-HPLC Analysis Conjugate->SEC_HPLC MS Mass Spectrometry Conjugate->MS Check_MW Molecular Weight Shift Observed? SDS_PAGE->Check_MW Check_Purity High Purity & Low Aggregation? SEC_HPLC->Check_Purity Check_DOL Degree of Labeling within Specification? MS->Check_DOL Check_MW->Check_Purity Yes Fail QC Failed (Review & Re-process) Check_MW->Fail No Check_Purity->Check_DOL Yes Check_Purity->Fail No Pass QC Passed Check_DOL->Pass Yes Check_DOL->Fail No

References

Application Notes and Protocols for the Conjugation of ScO-PEG8-COOH to Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the covalent conjugation of ScO-PEG8-COOH, an N-hydroxysuccinimide (NHS) ester-activated polyethylene glycol (PEG) reagent, to primary amines on lysine residues of proteins and other biomolecules.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biologics. The attachment of PEG can enhance solubility, increase serum half-life by reducing renal clearance, and shield the molecule from proteolytic degradation and immune recognition[1][2]. This compound is an amine-reactive PEGylation reagent that reacts specifically with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of polypeptides, to form stable amide bonds[3][4][5].

The core of this reaction lies in the N-hydroxysuccinimide (NHS) ester functional group, which provides high reactivity and selectivity towards primary amines in a neutral to slightly basic pH range. The reaction proceeds via nucleophilic attack of the unprotonated primary amine on the NHS ester, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.

Reaction Parameters and Optimization

The efficiency of the conjugation reaction is influenced by several key parameters that can be optimized to achieve the desired degree of PEGylation.

Table 1: Summary of Reaction Conditions for this compound Conjugation

ParameterRecommended RangeOptimalNotes
pH 7.0 - 9.08.3 - 8.5Reaction rate increases with pH, but hydrolysis of the NHS ester also increases.
Temperature 4°C (on ice) - Room Temperature (20-25°C)Application DependentLower temperatures can help control the reaction rate and minimize side reactions.
Reaction Time 30 - 120 minutes30 - 60 minutes at RT, 120 minutes on iceLonger incubation times may be necessary for less reactive proteins or lower temperatures.
Molar Excess of PEG Reagent 10 to 50-fold20-fold (starting point)The optimal ratio depends on the protein concentration and the number of available lysines.
Protein Concentration 1 - 10 mg/mLApplication DependentMore dilute protein solutions may require a higher molar excess of the PEG reagent.
Solvent for PEG Reagent DMSO or DMFDMSO or DMFThe final concentration of the organic solvent in the reaction mixture should not exceed 10%.

Experimental Workflow

The following diagram illustrates the general workflow for the PEGylation of a protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 7.0-9.0) protein_prep->conjugation peg_prep PEG Reagent Preparation (Dissolve in DMSO/DMF) peg_prep->conjugation quenching Quenching (Add Tris or Glycine) conjugation->quenching purification Purification (Dialysis/Gel Filtration) quenching->purification analysis Analysis (SDS-PAGE, MS) purification->analysis

Caption: General workflow for protein PEGylation.

Detailed Experimental Protocol

This protocol provides a starting point for the conjugation of this compound to a model protein. Optimization of the reaction conditions, particularly the molar ratio of PEG reagent to protein, is recommended for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.4)

  • This compound reagent (store at -20°C with desiccant)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine, pH 7.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), exchange it with an appropriate buffer like PBS using dialysis or a desalting column.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the PEG reagent by dissolving the required amount in anhydrous DMSO or DMF. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Calculation of Reagent Volumes:

    • Determine the molar quantity of the protein in the reaction.

    • Calculate the required molar excess of the this compound reagent (e.g., 20-fold molar excess).

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any excess NHS-ester reagent.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts (N-hydroxysuccinimide) using dialysis against a suitable buffer or by size-exclusion chromatography.

  • Analysis and Characterization:

    • Analyze the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), and HPLC.

  • Storage:

    • Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.

Chemical Reaction Pathway

The following diagram illustrates the chemical reaction between the NHS ester of this compound and a primary amine of a lysine residue.

reaction_pathway reactant1 This compound (NHS Ester) reactant2 Protein-Lysine (-NH2) product1 PEGylated Protein (Amide Bond) reactant1->product1 + product2 N-hydroxysuccinimide (Byproduct)

Caption: Amide bond formation during PEGylation.

Troubleshooting

Table 2: Common Issues and Solutions in PEGylation

IssuePossible CauseSuggested Solution
Low PEGylation Efficiency - Inactive PEG reagent (hydrolyzed).- Incorrect reaction buffer (contains primary amines).- Insufficient molar excess of PEG reagent.- Low protein concentration.- Use fresh, properly stored PEG reagent.- Ensure the use of an amine-free buffer.- Increase the molar ratio of PEG to protein.- Concentrate the protein solution.
Protein Precipitation - High concentration of organic solvent.- Change in protein solubility upon PEGylation.- Ensure the organic solvent concentration is below 10%.- Screen different reaction buffers and pH values.
High Degree of Heterogeneity - Multiple accessible lysine residues with similar reactivity.- Optimize reaction conditions (lower temperature, shorter time, lower pH) to favor more reactive sites.- Consider site-specific PEGylation strategies if homogeneity is critical.

By following these guidelines and protocols, researchers can effectively perform and optimize the conjugation of this compound to lysine residues, paving the way for the development of novel and improved biotherapeutics.

References

Application Notes and Protocols for ScO-PEG8-COOH: Activation and Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ScO-PEG8-COOH, a heterobifunctional linker, with a primary focus on the activation of its terminal carboxylic acid group for subsequent bioconjugation.

Introduction to this compound

This compound is a versatile tool in bioconjugation, featuring two distinct reactive moieties separated by an 8-unit polyethylene glycol (PEG) spacer. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

The two key functional groups of this compound are:

  • ScO Group: This is an amine-reactive group, likely a pre-activated ester, which can directly form a stable amide bond with primary or secondary amines without the need for prior activation.

  • Carboxylic Acid (COOH) Group: This terminal group requires activation to react with amine-containing molecules, forming a stable amide bond. This allows for controlled conjugation to a second molecule of interest.

The bifunctional nature of this linker is particularly advantageous in the development of complex biomolecules such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.

Activation of the Carboxylic Acid Group

The most common and efficient method for activating the carboxylic acid group of this compound for reaction with primary amines is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process first converts the carboxylic acid into a more stable and amine-reactive NHS ester, which then readily reacts with an amine to form a covalent amide bond.[2]

The activation reaction is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent conjugation to the amine is favored at a physiological to slightly basic pH (7.2-8.5).[2]

Quantitative Data Summary

The following tables provide representative quantitative data for the activation and conjugation of carboxylic acid-terminated PEG linkers. Note that optimal conditions should be determined empirically for each specific application.

Table 1: Recommended Reagent Concentrations and Molar Ratios for Carboxylic Acid Activation

ReagentRecommended ConcentrationMolar Ratio (relative to this compound)Purpose
This compound1-10 mM1xThe bifunctional linker to be activated.
EDC2-10 mM1.5-2xActivates the carboxylic acid group.
NHS/Sulfo-NHS5-25 mM2-5xStabilizes the activated intermediate, forming an amine-reactive NHS ester.
Amine-containing Molecule1-10 mM1-1.5xThe molecule to be conjugated to the activated carboxylic acid.

Table 2: Typical pH Ranges for Activation and Conjugation Steps

Reaction SteppH RangeRecommended BufferRationale
Activation 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC-mediated activation while minimizing hydrolysis of the NHS ester.
Conjugation 7.2 - 8.50.1 M PBS or Borate BufferPromotes the reaction between the NHS ester and the deprotonated primary amine of the target molecule.[3]

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of the Carboxylic Acid Group

This protocol describes the activation of the terminal carboxylic acid of this compound and its subsequent conjugation to an amine-containing molecule (e.g., a protein, peptide, or small molecule). This protocol assumes the ScO group has already been reacted or is intended to be reacted in a subsequent step.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Amine-containing molecule of interest

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Dissolve the amine-containing molecule in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the freshly prepared EDC solution to achieve a 1.5 to 2-fold molar excess over the linker.

    • Immediately add the NHS/Sulfo-NHS solution to achieve a 2 to 5-fold molar excess over the linker.

    • Vortex the mixture gently and incubate at room temperature for 15-30 minutes.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated ScO-PEG8-NHS ester solution to the solution of the amine-containing molecule. A 5 to 20-fold molar excess of the activated linker over the target molecule is a common starting point, but this should be optimized.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Conjugation Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Sequential Conjugation Using the Heterobifunctional Nature of this compound

This protocol outlines a strategy for a two-step sequential conjugation, first reacting the pre-activated ScO group, followed by the activation and reaction of the COOH group.

Step A: Conjugation to the First Amine via the ScO Group

  • Dissolve this compound in a suitable anhydrous solvent (e.g., DMSO or DMF).

  • Dissolve the first amine-containing molecule (Molecule A-NH2) in the same solvent or a compatible buffer.

  • Combine the two solutions, typically using a slight molar excess of the linker.

  • Allow the reaction to proceed at room temperature for 1-2 hours or as recommended for the specific ScO-type active ester.

  • Purify the resulting Molecule A-PEG8-COOH conjugate to remove unreacted linker and Molecule A-NH2.

Step B: Activation and Conjugation of the COOH Group

  • Take the purified Molecule A-PEG8-COOH from Step A.

  • Follow the steps outlined in Protocol 1 to activate the terminal carboxylic acid and conjugate it to the second amine-containing molecule (Molecule B-NH2).

Visualizations

Activation_and_Conjugation_Pathway linker This compound activated_linker ScO-PEG8-CO-NHS (Amine-Reactive Ester) linker->activated_linker Activation edc_nhs EDC / NHS pH 4.5-6.0 edc_nhs->linker conjugate ScO-PEG8-CO-NH-Molecule (Stable Amide Bond) activated_linker->conjugate Conjugation pH 7.2-8.5 hydrolysis Hydrolysis (Side Reaction) activated_linker->hydrolysis amine_molecule Molecule-NH2 (e.g., Protein, Peptide) amine_molecule->activated_linker

Caption: Chemical pathway for the activation of the carboxylic acid group of this compound and its subsequent conjugation to an amine-containing molecule.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Linker, EDC, NHS, Amine-Molecule) start->reagent_prep activation Activation Step (Add EDC/NHS to Linker) 15-30 min @ RT, pH 4.5-6.0 reagent_prep->activation conjugation Conjugation Step (Add Activated Linker to Amine-Molecule) 2h @ RT or O/N @ 4°C, pH 7.2-8.5 activation->conjugation quenching Quenching (Add Tris or Glycine) 15-30 min @ RT conjugation->quenching purification Purification (Desalting Column or Dialysis) quenching->purification analysis Analysis (e.g., SDS-PAGE, HPLC, Mass Spec) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the two-step activation and conjugation of the carboxylic acid group of this compound.

References

Application Notes and Protocols for ScO-PEG8-COOH EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of ScO-PEG8-COOH to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This method is widely used for the stable linkage of molecules for various applications in drug development, diagnostics, and life sciences research.

Introduction

The EDC/NHS coupling reaction is a robust and versatile method for forming a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). This compound is a heterobifunctional linker containing a carboxylic acid group and a second reactive group (ScO). The polyethylene glycol (PEG) spacer enhances solubility and can reduce non-specific interactions of the conjugated molecule.

The reaction proceeds in two main steps. First, EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[1][3] The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[4] This NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.

Materials and Reagents

Reagents
  • This compound

  • Molecule containing a primary amine (e.g., protein, peptide, antibody, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification supplies (e.g., dialysis cassettes, size-exclusion chromatography columns)

Equipment
  • pH meter

  • Stir plate and stir bars

  • Reaction vials

  • Standard laboratory glassware

  • Purification system (e.g., chromatography setup)

Experimental Protocols

This protocol outlines a two-step EDC/NHS coupling procedure, which is generally recommended to improve reaction efficiency and control.

Reagent Preparation
  • This compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the specific application and the solubility of the molecule.

  • Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer (PBS, pH 7.2-7.5).

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (MES, pH 4.5-6.0) immediately before use. Do not store these solutions as their reactivity decreases over time.

Two-Step Coupling Protocol

Step 1: Activation of this compound

  • In a reaction vial, add the this compound solution.

  • Add the freshly prepared EDC and NHS (or Sulfo-NHS) solutions to the this compound solution. A typical molar ratio is a 2-5 fold molar excess of EDC and NHS over this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step is most efficient at a pH of 4.5-6.0.

Step 2: Conjugation to Amine-Containing Molecule

  • Immediately after the activation step, add the activated this compound solution to the solution of the amine-containing molecule.

  • The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7.2-7.5.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • To stop the reaction, add the Quenching Buffer to the reaction mixture. A final concentration of 20-50 mM of Tris or hydroxylamine is recommended.

  • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Purification of the Conjugate
  • Remove excess reagents, byproducts, and unreacted molecules from the final conjugate.

  • Common purification methods include:

    • Dialysis: Effective for removing small molecules like EDC, NHS, and their byproducts from large protein conjugates.

    • Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effectively removing smaller unreacted components.

    • Ion-Exchange Chromatography (IEX): Can be used to separate the conjugate from the unconjugated starting materials based on charge differences.

    • Hydrophobic Interaction Chromatography (HIC): Another option for purifying PEGylated proteins.

Data Presentation

The following table summarizes the key reaction parameters for the EDC/NHS coupling of this compound. These values may require optimization depending on the specific molecules being conjugated.

ParameterRecommended RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation of the carboxyl group.
Coupling pH 7.2 - 7.5Optimal for the reaction of the NHS ester with primary amines.
Molar Ratio (EDC:NHS:PEG-COOH) (2-10) : (2-10) : 1Higher ratios may be needed for dilute solutions.
Molar Ratio (Activated PEG:Amine) 1.5:1 to 20:1The optimal ratio depends on the number of available amines and desired degree of labeling.
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours - overnightAt room temperature or 4°C.
Quenching Agent Tris, Hydroxylamine, GlycineFinal concentration of 20-50 mM.

Visualizations

Reaction Mechanism

EDC_NHS_Coupling_Mechanism COOH This compound Intermediate1 O-Acylisourea Intermediate (unstable) COOH->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 Amine-Reactive NHS Ester (semi-stable) Intermediate1->Intermediate2 + Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 NHS NHS / Sulfo-NHS NHS->Intermediate2 Conjugate ScO-PEG8-NH-R (Stable Amide Bond) Intermediate2->Conjugate + Byproduct2 NHS Intermediate2->Byproduct2 Amine R-NH2 (Amine-containing molecule) Amine->Conjugate

Caption: EDC/NHS coupling reaction mechanism for this compound.

Experimental Workflow

Experimental_Workflow Start Start Prep Prepare Reagents: - this compound - Amine-Molecule - EDC/NHS Solutions Start->Prep Activation Step 1: Activation (pH 4.5-6.0, 15-30 min) Prep->Activation Coupling Step 2: Coupling (pH 7.2-7.5, 2h - overnight) Activation->Coupling Quenching Step 3: Quenching (15-30 min) Coupling->Quenching Purification Step 4: Purification (Dialysis / SEC) Quenching->Purification Analysis Characterization of Conjugate Purification->Analysis End End Analysis->End

Caption: General experimental workflow for EDC/NHS coupling.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC or NHSUse fresh, high-quality reagents. Allow reagents to come to room temperature before opening to prevent moisture contamination.
Incorrect pHEnsure the pH for the activation and coupling steps are within the optimal ranges.
Hydrolysis of NHS esterAdd the amine-containing molecule immediately after the activation step.
Precipitation of Reactants Poor solubilityAdjust buffer composition or add a small amount of organic co-solvent (e.g., DMSO, DMF).
High concentration of EDCReduce the amount of EDC used in the reaction.
Multiple PEGylated Species High molar excess of PEG linkerOptimize the molar ratio of the activated PEG linker to the amine-containing molecule.
Non-specific bindingEnsure adequate purification to remove non-covalently bound molecules.

Conclusion

The EDC/NHS coupling protocol is a reliable method for conjugating this compound to amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, a high yield of the desired conjugate can be achieved. Subsequent purification is crucial to obtain a product of high purity for downstream applications. The provided protocol serves as a starting point, and optimization may be necessary for specific applications and molecules.

References

Application Notes and Protocols for the Purification of ScO-PEG8-COOH Conjugated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of proteins. It can improve a protein's stability, solubility, and in vivo half-life by increasing its hydrodynamic radius and shielding it from proteolytic degradation and the host immune system.[1] Linkers such as ScO-PEG8-COOH provide a defined spacer and reactive groups for controlled conjugation. The ScO (bicyclo[6.1.0]nonyne) group can be used for strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxyl (COOH) group allows for conjugation to primary amines (e.g., lysine residues) via carbodiimide chemistry.[2][3]

Following the conjugation reaction, the mixture is heterogeneous, containing the desired mono-PEGylated protein, unreacted native protein, multi-PEGylated species, positional isomers, and excess PEG linker.[] Therefore, a robust and efficient purification strategy is critical to isolate the target conjugate and ensure the safety and efficacy of the final biotherapeutic product. These application notes provide detailed protocols for a multi-step purification and characterization workflow.

General Purification and Analysis Workflow

The overall process involves a series of chromatographic steps to separate the reaction components, followed by analytical techniques to verify the purity and identity of the final product.

cluster_0 Purification Phase cluster_1 Analysis Phase Reaction Crude PEGylation Reaction Mixture SEC Step 1: Size Exclusion Chromatography (SEC) Reaction->SEC Bulk Separation IEX Step 2: Ion Exchange Chromatography (IEX) SEC->IEX High-Resolution Separation Purified Purified PEG-Protein Fractions IEX->Purified Analysis QC Analysis (SDS-PAGE, aSEC, MS) Purified->Analysis Final Characterized Final Product Analysis->Final

Caption: General workflow for purification and analysis of PEGylated proteins.

Application Note 1: Purification Strategy and Method Selection

The choice of purification method is dictated by the physicochemical differences between the components in the reaction mixture. PEGylation increases the hydrodynamic size and can shield the protein's surface charge, both of which can be exploited for separation.[] The most common and effective techniques are size exclusion chromatography (SEC) and ion exchange chromatography (IEX).

Table 1: Comparison of Primary Chromatographic Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantagesPrimary Application
Size Exclusion Chromatography (SEC) Separates based on differences in hydrodynamic radius (molecular size).Excellent for removing small molecules (unreacted PEG, salts). Gentle, non-denaturing conditions. High recovery.Low resolution for species of similar size (e.g., positional isomers). Limited sample loading capacity.First step: Bulk removal of unreacted PEG linker and buffer exchange.
Ion Exchange Chromatography (IEX) Separates based on differences in net surface charge.High resolution, capable of separating mono-, multi-PEGylated species, and positional isomers. High binding capacity.Elution may require salt or pH gradients, which must be removed later. Performance is protein-dependent.Second step: High-resolution separation of native protein from different PEGylated forms.
Hydrophobic Interaction Chromatography (HIC) Separates based on differences in hydrophobicity.Orthogonal to SEC and IEX. Can be effective when PEGylation significantly alters protein hydrophobicity.Resolution can be poor for PEGylated species. Requires high salt concentrations for binding.Alternative/Polishing step: Used when IEX provides insufficient resolution.

Protocol 1: Two-Step Purification of this compound Conjugated Protein

This protocol outlines a standard two-step process using SEC followed by IEX, a strategy widely adopted for purifying PEGylated proteins.

Part A: Size Exclusion Chromatography (SEC) for Bulk Separation

Objective: To efficiently remove unreacted this compound and other low molecular weight components from the reaction mixture.

cluster_workflow SEC Workflow Equilibrate 1. Equilibrate SEC Column (e.g., in PBS) Load 2. Load Crude Reaction Mixture Equilibrate->Load Elute 3. Isocratic Elution with Equilibration Buffer Load->Elute Collect 4. Collect High MW Fractions (Containing Protein Species) Elute->Collect Pool 5. Pool Fractions & Analyze (e.g., UV 280nm) Collect->Pool

Caption: Workflow for the SEC bulk separation step.

Materials:

  • SEC Column: e.g., HiLoad 16/600 Superdex 200 pg or equivalent, chosen based on the size of the protein conjugate.

  • Chromatography System: FPLC or HPLC system with UV detector.

  • Mobile Phase/Equilibration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer. Ensure it is filtered and degassed.

  • Sample: Crude PEGylation reaction mixture, clarified by centrifugation (10,000 x g for 10 min) or filtration (0.22 µm) to remove particulates.

Methodology:

  • System Preparation: Equilibrate the chromatography system and SEC column with at least 1.5 column volumes (CVs) of Mobile Phase at a flow rate appropriate for the column (e.g., 1.0 mL/min for a 16/600 column).

  • Sample Loading: Inject the clarified reaction mixture onto the column. The sample volume should not exceed 2-3% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with the Mobile Phase for at least 1.2 CVs.

  • Fraction Collection: Monitor the eluate at 280 nm. Collect fractions corresponding to the high molecular weight peak, which contains the protein species (native and PEGylated). The unreacted PEG linker will elute later in a separate, low molecular weight peak.

  • Pooling: Pool the fractions from the protein peak. Confirm protein presence using a Bradford assay or by measuring A280. This pool will be the loading material for the subsequent IEX step.

Part B: Ion Exchange Chromatography (IEX) for High-Resolution Separation

Objective: To separate the un-PEGylated protein from the mono- and multi-PEGylated species based on differences in surface charge.

Principle: The covalent attachment of the neutral this compound chain shields the positive charges of surface lysines (if amine-coupled). This charge-shielding effect reduces the protein's interaction with a cation exchange resin, causing PEGylated species to elute at a lower salt concentration than the more positively charged native protein.

cluster_workflow Cation Exchange (CEX) Workflow Equilibrate 1. Equilibrate CEX Column with Binding Buffer (Low Salt) Load 2. Load SEC-Purified Sample Equilibrate->Load Wash 3. Wash with Binding Buffer to Remove Unbound Material Load->Wash Elute 4. Apply Linear Salt Gradient (Binding to Elution Buffer) Wash->Elute Collect 5. Collect Fractions Across Elution Peaks Elute->Collect

Caption: Workflow for the IEX high-resolution separation step.

Materials:

  • IEX Column: e.g., HiTrap SP HP (Cation Exchange) or HiTrap Q HP (Anion Exchange). The choice depends on the protein's isoelectric point (pI) and the chosen buffer pH. For a protein with a pI > 7, cation exchange is typically used at a pH below the pI.

  • Chromatography System: FPLC or HPLC system with UV detector and conductivity monitor.

  • Binding Buffer (Buffer A): Low salt buffer, e.g., 20 mM MES, pH 6.0.

  • Elution Buffer (Buffer B): High salt buffer, e.g., 20 mM MES, 1.0 M NaCl, pH 6.0.

  • Sample: Pooled fractions from the SEC step. If necessary, perform a buffer exchange into the Binding Buffer using dialysis or a desalting column.

Methodology:

  • System Preparation: Equilibrate the IEX column with Binding Buffer (Buffer A) for 5-10 CVs, or until the UV and conductivity readings are stable.

  • Sample Loading: Load the buffer-exchanged sample onto the column at a flow rate recommended by the manufacturer.

  • Wash: Wash the column with Binding Buffer for 5 CVs to remove any unbound material.

  • Gradient Elution: Elute the bound proteins using a linear gradient from 0% to 50% Elution Buffer (Buffer B) over 20 CVs. The reduced charge of the PEGylated species will cause them to elute earlier in the gradient than the native protein. Typically, multi-PEGylated species elute first, followed by mono-PEGylated, and finally the native protein.

  • Fraction Collection: Collect fractions (e.g., 1 mL) across the entire gradient and monitor the chromatogram for distinct peaks.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC to identify which peaks correspond to the desired mono-PEGylated conjugate.

Application Note 2: Quality Control of Purified Fractions

After purification, it is essential to assess the purity, identity, and degree of PEGylation of the collected fractions using orthogonal analytical methods.

Table 2: Key Analytical Techniques for Characterization

Analytical TechniqueInformation ProvidedTypical Output
SDS-PAGE Purity, apparent molecular weight, degree of PEGylation (qualitative).Gel image showing distinct bands. PEGylated proteins will show a significant upward shift in apparent MW compared to the native protein.
Analytical SEC (aSEC) Purity, presence of aggregates, quantification of different species.Chromatogram with peaks corresponding to aggregate, monomer, and fragment species. Purity is calculated by peak area integration.
Mass Spectrometry (MS) Absolute molecular weight confirmation of the conjugate, identification of PEGylation sites (with peptide mapping).Mass spectrum showing the mass of the intact conjugate. Peptide mapping data identifies modified residues.
Analytical IEX (aIEX) Purity, separation of positional isomers, charge heterogeneity.High-resolution chromatogram resolving different charge variants and PEGylated isoforms.

Protocol 2: Purity Assessment by SDS-PAGE

Objective: To visually confirm successful PEGylation and assess the purity of the fractions collected from the IEX step.

Materials:

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • SDS-PAGE running buffer (e.g., MOPS or MES).

  • Loading buffer (e.g., LDS sample buffer) with and without a reducing agent (e.g., DTT).

  • Molecular weight standards.

  • Protein stain (e.g., Coomassie Brilliant Blue or silver stain).

Methodology:

  • Sample Preparation: Dilute protein samples (native protein control, SEC pool, and IEX fractions) to a concentration of ~0.5-1.0 mg/mL. Mix 10 µL of each sample with 10 µL of 2X loading buffer.

  • Denaturation: Heat the samples at 70-95°C for 5-10 minutes.

  • Gel Loading: Load 10-20 µL of each sample and the molecular weight standard into the wells of the gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Imaging: Stain the gel with Coomassie Blue for 1 hour, followed by destaining until clear bands are visible. Image the gel using a gel documentation system.

  • Interpretation: Compare the lanes. The native protein will appear as a single band at its expected molecular weight. PEGylated species will appear as higher molecular weight bands or smears. Pure fractions of mono-PEGylated protein should show a single, predominant band at a higher MW than the native protein.

Data Presentation: Example Purification Summary

The following table presents hypothetical data from a typical purification run to illustrate the expected outcomes in terms of yield and purity.

Table 3: Hypothetical Purification Results

Purification StageTotal Protein (mg)Purity by aSEC (%)Predominant Species
Crude Reaction Mixture 10045%Native, Mono-PEG, Di-PEG
Post-SEC Pool 9547%Native, Mono-PEG, Di-PEG
Post-IEX Fraction A 18>98%Di-PEGylated
Post-IEX Fraction B 42>99%Mono-PEGylated
Post-IEX Fraction C 25>99%Native Protein

This structured approach, combining bulk separation with high-resolution chromatography and supported by robust analytical characterization, enables the successful purification of this compound conjugated proteins for research and therapeutic development.

References

Application Notes and Protocols: Characterization of ScO-PEG8-COOH Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of polyethylene glycol (PEG) chains to nanoparticles and biomolecules is a widely employed strategy in drug delivery and diagnostics to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3] Scandium oxide (ScO) nanoparticles functionalized with a discrete PEG linker terminating in a carboxylic acid (ScO-PEG8-COOH) represent a class of materials with significant potential in biomedical applications. Accurate and comprehensive characterization of these conjugates is critical for ensuring product quality, consistency, and performance.

Mass spectrometry (MS) is a powerful analytical technique for the detailed characterization of PEGylated materials, providing precise information on molecular weight, purity, and structural integrity.[4][5] This application note provides a detailed protocol for the characterization of this compound conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).

Objective

To provide researchers, scientists, and drug development professionals with a detailed protocol for the qualitative and quantitative characterization of this compound conjugates using high-resolution mass spectrometry.

Experimental Workflow

The overall workflow for the characterization of this compound conjugates is depicted below. This process involves sample preparation, LC-MS analysis, and subsequent data processing to confirm the identity and purity of the conjugate.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample This compound Sample dissolution Dissolution in Aqueous/Organic Solvent sample->dissolution dilution Dilution to ~10-100 µg/mL dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation Reversed-Phase HPLC filtration->lc_separation esi_ms ESI-MS Detection (High-Resolution MS) lc_separation->esi_ms raw_spectra Raw Mass Spectra esi_ms->raw_spectra deconvolution Deconvolution raw_spectra->deconvolution mass_determination Accurate Mass Determination deconvolution->mass_determination purity_assessment Purity Assessment mass_determination->purity_assessment

Figure 1: Experimental workflow for the characterization of this compound conjugates.

Materials and Reagents

  • This compound Conjugate Sample

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Triethylamine (TEA) (Optional, for post-column addition)

  • 2 mL LC-MS Vials with Septa Caps

  • 0.22 µm Syringe Filters

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to obtain high-quality mass spectrometry data and to prevent contamination of the instrument.

  • Dissolution: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent. A starting point is a 1:1 (v/v) mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Dilution: Perform a serial dilution of the stock solution to a final concentration range of 10-100 µg/mL using the same solvent system. The optimal concentration may vary depending on the instrument's sensitivity.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter directly into a 2 mL LC-MS vial. This step is critical to remove any particulate matter that could block the LC system.

LC-MS Analysis

Liquid chromatography is used to separate the conjugate from any potential impurities before it enters the mass spectrometer.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 1-5 µL

    • Column Temperature: 40 °C

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100 - 2000

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas Temperature: 325 - 350 °C

    • Drying Gas Flow: 6 - 10 L/min

    • Nebulizer Pressure: 35 - 45 psi

    • Data Acquisition: Profile mode

Note: For complex spectra with multiple charge states, a post-column infusion of a charge-reducing agent like 0.1% triethylamine (TEA) in 50:50 acetonitrile/water can be employed to simplify the spectrum.

Data Analysis
  • Spectrum Extraction: Extract the mass spectrum from the chromatographic peak corresponding to the this compound conjugate.

  • Deconvolution: Use appropriate software (e.g., Agilent MassHunter, Thermo BioPharma Finder) to deconvolute the raw ESI mass spectrum. This process converts the multiple charge state envelope into a zero-charge mass spectrum, which simplifies interpretation.

  • Mass Determination: Determine the monoisotopic or average mass from the deconvoluted spectrum. Compare the experimentally determined mass with the theoretical mass of the this compound conjugate.

  • Impurity Profiling: Analyze the chromatogram for any additional peaks that may correspond to impurities or degradation products.

Quantitative Data Summary

The following table summarizes the key parameters for the this compound conjugate and the expected results from the mass spectrometry analysis.

ParameterTheoretical ValueExpected Experimental Value
Chemical Formula C28H49NO12Sc-
Molecular Weight (Monoisotopic) 634.26 g/mol 634.26 ± 0.01 g/mol
Molecular Weight (Average) 634.66 g/mol 634.66 ± 0.01 g/mol
Observed Ions (ESI+) [M+H]+, [M+Na]+, [M+K]+m/z 635.27, 657.25, 673.22
Purity (by LC-UV/MS) > 95%To be determined from chromatogram

Note: The theoretical molecular weight of the this compound ligand is 591.7 g/mol . The addition of Scandium (Sc, most abundant isotope 44.96 g/mol ) and considering the formation of Scandium oxide and bonding, the exact mass will vary based on the precise structure of the nanoparticle core and its linkage to the PEG chain. For this application note, a simplified 1:1 conjugate with Sc is assumed for illustrative purposes. The actual observed mass may differ and will be characteristic of the specific nanoparticle conjugate.

Signaling Pathways and Logical Relationships

The logical flow of data analysis is crucial for an accurate characterization. The following diagram illustrates the relationship between the different stages of data processing.

data_analysis_flow raw_data Raw LC-MS Data (Chromatogram & Spectra) peak_integration Chromatographic Peak Integration raw_data->peak_integration spectrum_extraction Mass Spectrum Extraction raw_data->spectrum_extraction purity_calc Purity Calculation (% Area) peak_integration->purity_calc deconvolution Spectral Deconvolution spectrum_extraction->deconvolution mass_comparison Theoretical vs. Experimental Mass Comparison deconvolution->mass_comparison final_report Final Characterization Report mass_comparison->final_report purity_calc->final_report

Figure 2: Logical flow for data analysis in MS characterization.

Conclusion

This application note provides a comprehensive protocol for the characterization of this compound conjugates using LC-MS. The described methodology allows for the accurate determination of the conjugate's molecular weight and the assessment of its purity. High-resolution mass spectrometry, coupled with appropriate sample preparation and data analysis, is an indispensable tool for the reliable characterization of novel PEGylated nanomaterials in research and development.

References

Application Notes and Protocols for Labeling Peptides and Proteins with ScO-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, experimental procedures, and applications of labeling peptides and proteins using ScO-PEG8-COOH. This bifunctional linker is a powerful tool for bioconjugation, enabling a two-step labeling strategy that combines stable amide bond formation with highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry".

Introduction to this compound Labeling

This compound is a heterobifunctional linker designed for the precise modification of biomolecules. It consists of three key components:

  • ScO (Cyclooctyne): A strained alkyne that readily reacts with azide-functionalized molecules via SPAAC without the need for a copper catalyst. This bioorthogonal reaction is highly specific and can be performed in complex biological media.

  • PEG8 (Polyethylene Glycol): An eight-unit polyethylene glycol spacer that increases the hydrophilicity of the linker and the resulting conjugate. This can help to improve solubility, reduce aggregation, and minimize non-specific interactions.

  • COOH (Carboxylic Acid): A terminal carboxyl group that can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.

This dual functionality allows for a versatile, two-step labeling approach. First, the this compound linker is conjugated to a peptide or protein. Second, the cyclooctyne handle is then available to react with a molecule containing an azide group.

Data Presentation

The efficiency of the labeling reactions is crucial for successful bioconjugation. The following table summarizes typical quantitative data for the two key reactions involved in using this compound. These values are representative and may vary depending on the specific protein, peptide, and reaction conditions.

ParameterAmide Bond Formation (EDC/NHS Chemistry)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Typical Molar Ratio (Linker:Biomolecule) 5-20 fold excess of activated linker1.5-5 fold excess of azide-molecule
Typical Reaction Time 2-4 hours at room temperature or overnight at 4°C1-4 hours at room temperature
Typical Labeling Efficiency 60-90%>95%
pH Range 7.0-8.0 for amine reaction (activation at pH 4.5-6.0)4.0-9.0
Common Quenching Reagent Hydroxylamine, Tris, or GlycineNot typically required
Stability of the Formed Bond High (Stable amide bond)High (Stable triazole linkage)

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction vials

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Prepare EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions of EDC and NHS (or Sulfo-NHS for aqueous reactions) in Activation Buffer at a concentration of 100 mM.

  • Activation Reaction:

    • In a reaction vial, add the this compound stock solution.

    • Add a 1.5 to 2-fold molar excess of EDC solution.

    • Add a 2 to 2.5-fold molar excess of NHS or Sulfo-NHS solution.

    • Vortex briefly to mix.

    • Incubate at room temperature for 15-30 minutes. The activated ScO-PEG8-NHS ester is now ready for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of Activated ScO-PEG8-NHS to a Peptide or Protein

This protocol details the reaction of the activated ScO-PEG8-NHS ester with a primary amine on a peptide or protein.

Materials:

  • Activated ScO-PEG8-NHS ester (from Protocol 1)

  • Peptide or protein with available primary amines

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Peptide/Protein Solution: Dissolve the peptide or protein in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly activated ScO-PEG8-NHS ester solution to the peptide/protein solution. A 5- to 20-fold molar excess of the activated linker over the peptide/protein is a good starting point, but the optimal ratio should be determined empirically.

    • Gently mix the reaction solution.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.

  • Quench the Reaction (Optional but Recommended): Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and reaction byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between the ScO-labeled peptide/protein and an azide-containing molecule.

Materials:

  • ScO-labeled peptide or protein (from Protocol 2)

  • Azide-containing molecule (e.g., azide-modified fluorescent dye, biotin, or drug molecule)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants:

    • Dissolve the ScO-labeled peptide or protein in the Reaction Buffer.

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) and then add it to the reaction mixture.

  • SPAAC Reaction:

    • Add the azide-containing molecule to the solution of the ScO-labeled peptide or protein. A 1.5- to 5-fold molar excess of the azide-molecule is typically sufficient.

    • Gently mix the solution.

    • Incubate at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification (if necessary): If unreacted azide-molecule needs to be removed, purify the final conjugate using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

ScO_PEG8_COOH_Reaction_Scheme cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Conjugation to Peptide/Protein cluster_spaac Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) ScO_PEG8_COOH This compound EDC_NHS EDC, NHS pH 4.5-6.0 ScO_PEG8_COOH->EDC_NHS Activated_Linker ScO-PEG8-NHS Ester (Amine-Reactive) EDC_NHS->Activated_Linker Protein_NH2 Peptide/Protein-NH2 Activated_Linker->Protein_NH2 pH 7.0-8.0 ScO_Protein ScO-PEG8-Peptide/Protein Protein_NH2->ScO_Protein Azide_Molecule Azide-Molecule (e.g., Dye, Biotin) ScO_Protein->Azide_Molecule Click Reaction Final_Conjugate Labeled Peptide/Protein Azide_Molecule->Final_Conjugate

Caption: Reaction scheme for the two-step labeling of peptides/proteins using this compound.

Experimental_Workflow start Start activate_linker Activate this compound with EDC/NHS start->activate_linker check1 Activation Complete? activate_linker->check1 conjugate_protein Conjugate Activated Linker to Peptide/Protein check2 Conjugation Complete? conjugate_protein->check2 purify1 Purify ScO-labeled Peptide/Protein spaac_reaction Perform SPAAC Reaction with Azide-Molecule purify1->spaac_reaction purify2 Purify Final Conjugate (Optional) spaac_reaction->purify2 analyze Analyze Labeled Product (SDS-PAGE, MS, etc.) purify2->analyze check3 Labeling Successful? analyze->check3 end End check1->activate_linker No check1->conjugate_protein Yes check2->conjugate_protein No check2->purify1 Yes check3->spaac_reaction No, optimize check3->end Yes

Caption: Experimental workflow for peptide and protein labeling with this compound.

Application Notes and Protocols for Stoichiometric ScO-PEG8-COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scandium oxide (ScO) nanoparticles are emerging as promising materials in various biomedical applications, including bioimaging and drug delivery, owing to their unique chemical and physical properties. Surface modification of these nanoparticles with biocompatible polymers like polyethylene glycol (PEG) is crucial to enhance their stability in physiological environments, reduce non-specific protein adsorption, and prolong circulation times. This document provides detailed application notes and protocols for the conjugation of a carboxylated PEG linker, specifically ScO-PEG8-COOH, to scandium oxide nanoparticles.

The conjugation process is a multi-step procedure that typically involves the synthesis of ScO nanoparticles, surface functionalization to introduce reactive groups, and subsequent covalent attachment of the PEG linker. A common and effective strategy for conjugating carboxylated molecules to metal oxide nanoparticles is to first introduce primary amine groups onto the nanoparticle surface, followed by an amide bond formation with the carboxyl group of the PEG linker. This is often achieved through carbodiimide crosslinker chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

These protocols provide a foundational methodology that can be adapted and optimized for specific research and development needs.

Data Presentation: Stoichiometric Considerations

Determining the precise stoichiometric ratio for this compound conjugation is highly dependent on the specific characteristics of the scandium oxide nanoparticles, such as their size, surface area, and the density of surface functional groups. Therefore, empirical optimization is often necessary. The following table provides a general guideline for the molar ratios of reagents used in the key steps of the conjugation process, based on established protocols for similar metal oxide nanoparticle systems.

Reaction Step Reactant 1 Reactant 2 Reactant 3 Typical Molar Ratio (Reactant 1:2:3) Key Considerations
Amine Functionalization ScO NanoparticlesAPTES-Varies based on surface areaThe concentration of APTES needs to be optimized to achieve a monolayer coverage and avoid aggregation. A common starting point is a 1-5% (v/v) solution of APTES in a suitable solvent.
PEG-COOH Activation This compoundEDCNHS1 : 1.5 : 1.2A slight excess of EDC and NHS is used to ensure efficient activation of the carboxyl groups. The reaction is typically performed in an amine-free buffer at a slightly acidic pH (e.g., MES buffer, pH 6.0).
Conjugation Amine-functionalized ScO-NPsActivated this compound-Varies; typically a 10-50 fold molar excess of activated PEG is used relative to the estimated number of surface amine groups.The optimal ratio should be determined experimentally to achieve the desired PEG grafting density without causing nanoparticle aggregation.

Experimental Protocols

Protocol 1: Synthesis of Scandium Oxide (Sc₂O₃) Nanoparticles

This protocol describes a sol-gel method for the synthesis of scandium oxide nanoparticles.[1][2][3]

Materials:

  • Scandium(III) chloride hydrate (ScCl₃·xH₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a precursor solution by dissolving scandium(III) chloride hydrate in deionized water.

  • Adjust the pH of the solution by dropwise addition of a NaOH or NH₄OH solution while stirring vigorously to induce the precipitation of scandium hydroxide.

  • Age the resulting suspension at room temperature or under reflux for a defined period to control particle size and morphology.[1][3]

  • Collect the precipitate by centrifugation and wash it multiple times with deionized water and ethanol to remove residual ions.

  • Dry the resulting scandium hydroxide precursor in an oven.

  • Calcination of the dried precursor at a high temperature (e.g., 500-800 °C) will yield scandium oxide (Sc₂O₃) nanoparticles.

  • Characterize the synthesized nanoparticles for size, morphology, and crystal structure using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Protocol 2: Amine Functionalization of Scandium Oxide Nanoparticles

This protocol outlines the surface modification of ScO nanoparticles with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.

Materials:

  • Synthesized Scandium Oxide (Sc₂O₃) nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or ethanol

  • Ethanol

  • Deionized water

Procedure:

  • Disperse the Sc₂O₃ nanoparticles in anhydrous toluene or ethanol through sonication.

  • Add APTES to the nanoparticle dispersion. A typical starting concentration is 1-5% (v/v) APTES.

  • Reflux the mixture for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon) with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the amine-functionalized nanoparticles (ScO-NH₂) by centrifugation.

  • Wash the nanoparticles multiple times with anhydrous toluene/ethanol followed by ethanol and deionized water to remove unreacted APTES.

  • Dry the ScO-NH₂ nanoparticles under vacuum.

  • Confirm the presence of amine groups on the surface using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).

Protocol 3: this compound Conjugation via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound to the amine-functionalized ScO nanoparticles.

Materials:

  • Amine-functionalized ScO nanoparticles (ScO-NH₂)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 0.1 M PBS buffer, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Deionized water

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add EDC and NHS to the this compound solution. A molar ratio of 1:1.5:1.2 (PEG-COOH:EDC:NHS) is a good starting point.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester activated PEG.

  • Conjugation to ScO-NH₂ Nanoparticles:

    • Disperse the ScO-NH₂ nanoparticles in the Coupling Buffer.

    • Add the freshly prepared activated this compound solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the activated PEG relative to the estimated surface amine groups is recommended for initial experiments.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS-esters by adding the Quenching Buffer and incubating for 30 minutes.

    • Purify the PEGylated nanoparticles (this compound) by repeated centrifugation and resuspension in deionized water or a suitable buffer to remove unreacted PEG and byproducts.

  • Characterization:

    • Characterize the final product to confirm successful conjugation. Techniques such as Dynamic Light Scattering (DLS) can show an increase in hydrodynamic diameter. Zeta potential measurements will indicate a change in surface charge. FTIR can be used to identify the characteristic peaks of the PEG linker. Thermogravimetric Analysis (TGA) can quantify the amount of PEG grafted onto the nanoparticles.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: ScO NP Synthesis cluster_functionalization Protocol 2: Amine Functionalization cluster_conjugation Protocol 3: PEG Conjugation ScCl3 ScCl₃ Precursor Precipitation Precipitation (NaOH/NH₄OH) ScCl3->Precipitation Washing_Drying Washing & Drying Precipitation->Washing_Drying Calcination Calcination Washing_Drying->Calcination ScO_NP ScO Nanoparticles Calcination->ScO_NP Reaction Silanization Reaction ScO_NP->Reaction APTES APTES APTES->Reaction Washing Washing Reaction->Washing ScO_NH2 ScO-NH₂ NPs Washing->ScO_NH2 Conjugation_step Conjugation ScO_NH2->Conjugation_step PEG_COOH This compound Activation Activation PEG_COOH->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Conjugation_step Purification Purification Conjugation_step->Purification Final_Product This compound Conjugated NPs Purification->Final_Product

Caption: Experimental workflow for the synthesis and PEGylation of scandium oxide nanoparticles.

conjugation_pathway cluster_activation Activation Step cluster_coupling Coupling Step PEG_COOH This compound (Carboxyl Group) Activated_Ester NHS-activated PEG (Reactive Ester) PEG_COOH->Activated_Ester + EDC, NHS EDC EDC NHS NHS Conjugated_NP ScO-PEG Conjugate (Stable Amide Bond) Activated_Ester->Conjugated_NP ScO_NH2 ScO-NH₂ (Amine-functionalized NP) ScO_NH2->Conjugated_NP

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in ScO-PEG8-COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals experiencing low yields in conjugation reactions involving ScO-PEG8-COOH. The guidance provided focuses on the activation of the terminal carboxylic acid (COOH) group and its subsequent conjugation to primary amines, as this is the most common source of yield issues.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound conjugation process in a question-and-answer format.

Question: Why is my conjugation yield consistently low?

Answer: Low conjugation yield is a frequent issue and can typically be attributed to one or more of the following factors related to the activation of the carboxylic acid and the subsequent amidation reaction.

  • Suboptimal Reaction pH: The two-step EDC/NHS chemistry is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a pH of 4.5-6.0, while the subsequent reaction of the NHS-ester with the primary amine is optimal at a pH of 7.2-8.5.[1][2] Performing the entire reaction at a single, non-optimal pH can significantly reduce yield.

  • Hydrolysis of Reagents: Both the EDC reagent and the intermediate NHS-ester are highly susceptible to hydrolysis in aqueous environments.[1] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C. This competing hydrolysis reaction reduces the amount of active reagent available for conjugation.

  • Poor Reagent Quality or Handling: EDC and NHS are moisture-sensitive.[1] Improper storage or repeated exposure to atmospheric moisture can lead to degradation and loss of activity. Similarly, using low-quality or aged anhydrous solvents like DMSO or DMF for reconstitution can introduce water and accelerate hydrolysis.

  • Presence of Competing Nucleophiles: The reaction buffer or the sample itself may contain primary amine-containing molecules (e.g., Tris buffer, glycine) which will compete with the target molecule for reaction with the activated this compound, thereby lowering the yield of the desired conjugate.[1]

  • Inappropriate Molar Ratios: The molar ratios of EDC and NHS to the this compound, as well as the ratio of the activated PEG linker to the amine-containing molecule, are critical. Insufficient activation reagents or an incorrect ratio of reactants can lead to incomplete conversion.

Question: I'm observing precipitation during my reaction. What is the cause and how can I fix it?

Answer: Precipitation can occur for a few reasons, primarily related to protein aggregation or reagent concentration.

  • Protein Aggregation: Changes in pH during the reaction or the addition of organic solvents (like DMSO or DMF) can cause some proteins to become unstable and aggregate.

    • Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. It is advisable to perform a buffer exchange prior to the reaction to ensure compatibility.

  • High EDC Concentration: While an excess of EDC is required, very high concentrations can sometimes lead to the precipitation of the protein or other molecules.

    • Solution: If you are using a large excess of EDC and observing precipitation, try reducing the molar ratio. A titration experiment to find the optimal EDC concentration for your specific molecule is recommended.

Question: How do I know if the carboxyl group on my this compound is being successfully activated?

Answer: Directly monitoring the activation on a small molecule like this compound without specialized analytical equipment can be challenging. However, you can infer successful activation by:

  • Running a Control Reaction: Perform the conjugation with a well-characterized amine-containing molecule and analyze the product formation using techniques like HPLC or mass spectrometry.

  • Following Best Practices: Adhering strictly to a validated protocol with fresh, high-quality reagents and optimal pH conditions is the most reliable way to ensure efficient activation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC and NHS to this compound?

A1: A common starting point is a molar ratio of 2:5:1 for EDC:NHS:this compound. However, the optimal ratio can vary, and some protocols suggest a ratio of up to 10-fold molar excess of EDC and a 3-fold molar excess of Sulfo-NHS to the EDC for dilute protein solutions. It is often recommended to use a higher concentration of NHS than EDC to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS-ester.

Q2: What are the best buffers to use for this two-step conjugation?

A2: It is critical to use non-amine and non-carboxylate buffers.

  • Activation Step (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is highly recommended.

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer at the desired pH are common choices.

Q3: Can I perform this as a one-step reaction?

A3: While a one-step reaction is possible, a two-step protocol is highly recommended. The two-step process, where the carboxyl group is first activated with EDC/NHS and then, after removing excess activation reagents, the amine-containing molecule is added, prevents the polymerization of molecules that contain both carboxyl and amine groups.

Q4: How should I prepare and handle my EDC and NHS solutions?

A4: EDC and NHS are moisture-sensitive and should be stored in a desiccator at -20°C. Always allow the reagents to warm to room temperature before opening the vials to prevent condensation. Solutions should be prepared fresh immediately before use in an anhydrous solvent like DMSO or high-quality, amine-free DMF. Do not prepare stock solutions for long-term storage.

Q5: How can I quench the reaction?

A5: The reaction can be stopped by adding a quenching buffer that contains a primary amine. Common quenching agents include Tris, glycine, or ethanolamine at a final concentration of 20-100 mM. This will react with any remaining NHS-esters.

Data Presentation

Table 1: Summary of Key Reaction Parameters for this compound Activation and Conjugation

ParameterRecommended Condition/ValueRationale & Notes
Activation pH 4.5 - 6.0Optimal for EDC-mediated activation of carboxyl groups.
Coupling pH 7.2 - 8.5Ensures the primary amine is deprotonated and nucleophilic for reaction with the NHS-ester.
Activation Buffer 0.1 M MESAn amine- and carboxyl-free buffer is essential to prevent side reactions.
Coupling Buffer PBS or HEPESAmine-free buffers are required to avoid competing reactions.
Molar Ratio (EDC:NHS:COOH) 2:5:1 (Starting Point)An excess of NHS helps to efficiently generate the semi-stable NHS-ester intermediate. Can be optimized.
Molar Ratio (Activated PEG:Amine) 5:1 to 20:1An excess of the activated PEG linker often improves yield, but should be optimized for the specific application.
Solvent for Reagents Anhydrous DMSO or DMFMinimizes premature hydrolysis of EDC and the NHS-ester.
Activation Time 15 - 30 minutes at RTSufficient time for the formation of the NHS-ester.
Coupling Time 2 hours at RT or overnight at 4°CLonger reaction times at lower temperatures can improve yield for some systems.
Quenching Reagent 20-100 mM Tris, Glycine, or EthanolamineBlocks unreacted NHS-esters to prevent non-specific reactions in downstream applications.

Experimental Protocols

Protocol: Two-Step EDC/NHS Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol outlines a general procedure. Optimization of molar ratios and reaction times may be necessary for your specific application.

Materials:

  • This compound

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Preparation of Reagents

  • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

Step 2: Activation of this compound

  • In a microcentrifuge tube, add the desired amount of this compound stock solution.

  • Add Activation Buffer to the tube.

  • Add the EDC stock solution to achieve a 2 to 10-fold molar excess over the this compound.

  • Immediately add the NHS stock solution to achieve a 2 to 5-fold molar excess over the EDC.

  • Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes.

Step 3: Conjugation to the Amine-Containing Protein

  • While the activation reaction is proceeding, prepare your protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the protein has been buffer-exchanged out of any amine-containing buffers.

  • Add the activated ScO-PEG8-NHS ester solution to the protein solution. The volume of the activation reaction mixture should ideally not exceed 10% of the final reaction volume to minimize the impact of the organic solvent and pH change.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

Step 5: Purification of the Conjugate

  • Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or by dialysis against PBS.

Mandatory Visualization

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Carboxyl Activation cluster_conjugation Step 3: Conjugation cluster_purification Steps 4 & 5: Quench & Purify prep_peg Dissolve this compound in Anhydrous DMSO activation Mix this compound, EDC, NHS in Activation Buffer (pH 5.5) Incubate 15-30 min at RT prep_peg->activation prep_edc Prepare fresh EDC solution prep_edc->activation prep_nhs Prepare fresh NHS solution prep_nhs->activation prep_protein Prepare Protein in Coupling Buffer (pH 7.4) conjugation Add activated PEG to Protein Incubate 2h at RT or overnight at 4°C prep_protein->conjugation activation->conjugation quench Add Quenching Buffer (e.g., Tris) conjugation->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify

This compound to Amine Conjugation Workflow

troubleshooting_guide start Low Conjugation Yield ph_check Is the reaction pH optimized for a two-step process? start->ph_check Check pH ph_solution Use Activation Buffer (pH 4.5-6.0) for EDC/NHS step. Use Coupling Buffer (pH 7.2-8.5) for amine reaction. ph_check->ph_solution Yes reagent_check Are EDC/NHS reagents fresh and handled properly? ph_check->reagent_check No reagent_solution Store reagents desiccated at -20°C. Allow to warm to RT before opening. Prepare solutions fresh in anhydrous solvent. reagent_check->reagent_solution Yes buffer_check Does your buffer contain competing primary amines (e.g., Tris)? reagent_check->buffer_check No buffer_solution Use non-amine buffers like MES and PBS/HEPES. Buffer exchange your protein if necessary. buffer_check->buffer_solution Yes ratio_check Are the molar ratios of reagents optimized? buffer_check->ratio_check No ratio_solution Start with an excess of EDC/NHS (e.g., 2:5:1 EDC:NHS:COOH). Perform a titration to find the optimal ratio for your specific molecules. ratio_check->ratio_solution No

Troubleshooting Decision Tree for Low Conjugation Yield

References

Side reactions of ScO-PEG8-COOH with proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ScO-PEG8-COOH. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential side reactions when using this compound for protein conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional linker. It contains two reactive moieties separated by an 8-unit polyethylene glycol (PEG) spacer.

  • ScO (Strained Cyclooctyne): This group is designed for bioorthogonal chemistry, primarily reacting with azide-modified molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is highly selective and proceeds efficiently under physiological conditions without the need for a catalyst.

  • COOH (Carboxylic Acid): This group can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines, such as the side chain of lysine residues or the N-terminus of a protein.

Q2: What is the primary intended reaction of the ScO group?

A2: The primary and intended reaction for the ScO (strained cyclooctyne) group is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-functionalized molecule. This is a highly specific and bioorthogonal reaction, meaning it should not interfere with native biological functional groups.

Q3: Are there known side reactions of the ScO group with proteins?

A3: Yes, the most significant and well-documented side reaction of strained cyclooctynes, such as the ScO group, is with free thiol (sulfhydryl) groups, primarily from cysteine residues. This is known as a thiol-yne reaction.[1][2][3] Under certain conditions, this can lead to off-target labeling of proteins containing accessible cysteine residues.

Q4: Some product descriptions state that the ScO group reacts with lysine. Is this correct?

A4: This is likely an oversimplification or a point of confusion. The primary reactivity of a strained cyclooctyne (ScO) is not with the amine side chain of lysine. While some studies suggest that side reactions with amines might occur at a higher pH, the predominant and most concerning side reaction is with cysteine's thiol group.[4] The carboxylic acid end of the this compound linker is the moiety intended for reaction with lysine, but this requires activation.

Q5: Can the ScO group react with other amino acids?

A5: While the main off-target reaction is with cysteine, other nucleophilic amino acid residues could theoretically react under specific conditions, though this is less commonly reported. There is some evidence that cyclooctynes can react with the oxidized form of cysteine, sulfenic acid, though this is a rare post-translational modification.[5] Reactions with other amino acids like histidine or tyrosine are not well-documented as a significant concern under typical bioconjugation conditions.

Troubleshooting Guide

This guide addresses common issues encountered during protein conjugation with this compound, focusing on potential side reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation to Azide-Modified Protein Degradation of this compound: Strained cyclooctynes can be unstable under strongly acidic conditions or prolonged storage in aqueous solutions.Prepare fresh solutions of the linker before use. Avoid storing the linker in acidic buffers.
Suboptimal Reaction Conditions: The SPAAC reaction rate can be influenced by concentration, temperature, and time.Increase the molar excess of the this compound linker. Increase the reaction time or temperature (e.g., incubate overnight at 4°C or for a few hours at room temperature).
Non-Specific Labeling of Protein (without azide) Reaction with Free Cysteines: The ScO group can react with thiol groups on cysteine residues.1. Block Free Thiols: Pre-treat the protein with a thiol-capping agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the this compound linker. 2. Optimize pH: The thiol-yne reaction is pH-dependent. Performing the reaction at a lower pH (around 6.5-7.0) may reduce the reactivity of thiols while still allowing the SPAAC reaction to proceed.
Protein Aggregation or Precipitation Hydrophobicity of the Linker: Although the PEG spacer enhances solubility, the cyclooctyne itself is hydrophobic, which can lead to aggregation at high concentrations.Work with lower protein and/or linker concentrations. Consider adding stabilizing agents or detergents to the reaction buffer.
pH close to Protein's Isoelectric Point (pI): Proteins are least soluble at their pI.Ensure the reaction buffer pH is at least one unit away from the protein's pI.
Inconsistent Conjugation Results Variability in Reagent Quality: The purity and stability of this compound can affect reaction efficiency.Use high-quality reagents from a reputable supplier. Store the linker under recommended conditions (dry, cool, and dark).
Oxidation of Thiols: If cysteine labeling is desired, ensure the thiols are in their reduced state.If necessary, pre-reduce the protein with a mild reducing agent like TCEP. If using DTT, it must be removed before adding the linker.

Quantitative Data on Reaction Rates

Direct quantitative comparison of the intended SPAAC reaction versus the thiol-yne side reaction is context-dependent (specific cyclooctyne, protein, and reaction conditions). However, the following table provides a general comparison of reaction rates for different bioconjugation reactions.

Reaction Typical Second-Order Rate Constant (M⁻¹s⁻¹) Notes
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 0.1 - 10Rate is highly dependent on the specific strained alkyne and azide. Generally slower than CuAAC but catalyst-free.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 1 - 100Very fast, but the copper catalyst can be toxic to living cells and may lead to protein damage.
Thiol-Ene/Yne Reaction Variable, can be fastCan be initiated by radicals (light) or occur spontaneously with highly reactive partners like strained alkynes.
Thiol-Maleimide Addition ~1000 (at pH 7)A very common and fast reaction for cysteine conjugation.

Key Takeaway: While SPAAC is a powerful tool for bioorthogonal labeling, the potential for a thiol-yne side reaction exists. The rate of this side reaction can be significant enough to cause non-specific labeling, especially for proteins with highly accessible cysteine residues.

Experimental Protocols

Protocol 1: General Procedure for SPAAC with this compound
  • Protein Preparation:

    • Prepare your azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • Optional Cysteine Blocking:

    • If your protein contains free cysteines and you want to prevent the thiol-yne side reaction, add a 10-fold molar excess of iodoacetamide (IAM).

    • Incubate for 30 minutes at room temperature.

    • Remove excess IAM by dialysis or using a desalting column.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution. The final concentration of the organic solvent should ideally be below 10%.

    • Incubate the reaction for 2-24 hours. Typical conditions are overnight at 4°C or 2-4 hours at room temperature.

  • Purification:

    • Remove excess, unreacted linker using size-exclusion chromatography (e.g., a G-25 column), dialysis, or tangential flow filtration, depending on the protein size and sample volume.

Protocol 2: Activation of the COOH group for Amine Coupling
  • Linker Activation:

    • Dissolve this compound in an amine-free buffer (e.g., MES buffer, pH 5.0-6.0).

    • Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS for aqueous solubility).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Protein Preparation:

    • Prepare your protein in a buffer at a pH of 7.2-8.0 (e.g., PBS).

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM.

    • Purify the conjugate as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification protein Azide-Modified Protein cysteine_block Optional: Cysteine Blocking (IAM/NEM) protein->cysteine_block If Cys present mix Mix Protein and Linker (pH 7.4, 4-25°C) protein->mix linker This compound linker->mix cysteine_block->mix purify Remove Excess Linker (SEC, Dialysis) mix->purify conjugate Purified Protein Conjugate purify->conjugate

Caption: General experimental workflow for SPAAC using this compound.

side_reactions cluster_protein Protein Residues sco This compound azide Azide (Engineered) sco->azide Intended Reaction (SPAAC) cysteine Cysteine (Thiol) sco->cysteine Side Reaction (Thiol-Yne) lysine Lysine (Amine) sco->lysine Negligible/Minor Side Reaction

Caption: Reactivity of the ScO group with protein functional groups.

troubleshooting_tree start Problem: Non-Specific Labeling check_cys Does the protein have accessible cysteines? start->check_cys yes_cys Yes check_cys->yes_cys no_cys No check_cys->no_cys solution_block Solution: Block thiols with IAM/NEM before conjugation. yes_cys->solution_block solution_ph Alternative: Lower reaction pH (e.g., 6.5-7.0). yes_cys->solution_ph other_causes Consider other causes: - Impure linker - Extreme pH no_cys->other_causes

Caption: Troubleshooting decision tree for non-specific protein labeling.

References

How to prevent aggregation during ScO-PEG8-COOH conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing ScO-PEG8-COOH conjugation while minimizing and preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional linker containing a cyclooctyne (ScO) group and a terminal carboxylic acid (-COOH) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The carboxylic acid end is typically activated to react with primary amines, such as the side chain of lysine residues on a protein, forming a stable amide bond. The ScO group can then be used for subsequent click chemistry reactions. The hydrophilic PEG spacer helps to increase the solubility of the conjugate.[1][2]

Q2: What are the primary causes of aggregation during this compound conjugation?

A2: Protein aggregation during PEGylation is a multifaceted issue. Key causes include:

  • High Protein Concentration: Increased proximity of protein molecules can lead to intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can significantly affect protein stability. Deviations from the optimal range for a specific protein may expose hydrophobic regions, promoting aggregation.

  • Intermolecular Cross-linking: If the protein has multiple reactive amine sites, there is a risk of one linker reacting with two different protein molecules, leading to cross-linking and aggregation.

  • Poor Reagent Quality: Impurities in the this compound or activating reagents can lead to unintended side reactions. It is crucial to use high-purity reagents.

  • Localized pH Changes: The addition of acidic or basic reagents can cause localized pH shifts that may induce aggregation if the protein is sensitive to such changes.

Q3: What is the optimal pH for the this compound conjugation reaction?

A3: A two-step pH adjustment is generally recommended for conjugating carboxylic acid-containing linkers to primary amines.

  • Activation Step: The activation of the carboxylic acid group with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][4] This protonates the carboxyl group, making it more reactive with EDC.

  • Conjugation Step: The reaction of the activated NHS-ester with the primary amine on the target molecule is favored at a pH of 7.0-8.5 .[5] In this pH range, the primary amine is sufficiently deprotonated and nucleophilic. For most proteins, a pH of 7.4-8.3 is a good starting point.

Q4: Which buffers are recommended for this conjugation?

A4: It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the activated linker.

  • Recommended Buffers: Phosphate-buffered saline (PBS), MES, HEPES, and borate buffers are suitable choices.

  • Buffers to Avoid: Tris and glycine-based buffers should be avoided during the conjugation step.

Q5: How can I detect and quantify aggregation?

A5: Several analytical techniques can be used to monitor aggregation:

  • Size Exclusion Chromatography (SEC): A widely used method to separate and quantify monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • SDS-PAGE: Can be used to visualize high molecular weight species under non-reducing conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Sample Aggregates/Precipitates Upon Adding EDC/NHS EDC concentration is too high, causing precipitation.Reduce the molar excess of EDC and NHS. Add the EDC/NHS solution slowly to the reaction mixture while gently stirring.
The addition of EDC hydrochloride has lowered the pH of a weakly buffered solution, causing the protein to precipitate.Ensure adequate buffering capacity. Use a slightly higher buffer concentration if necessary.
Low Conjugation Efficiency Hydrolysis of the activated NHS-ester.The NHS-ester is labile, especially at higher pH. Minimize the time between the activation and coupling steps. Perform any buffer exchange or purification after activation quickly and at a lower pH before raising it for the coupling reaction.
The primary amines on the target molecule are not accessible.Ensure that the protein has accessible lysine residues. Protein characterization may be needed.
Suboptimal pH for activation or conjugation.Verify and adjust the pH for both the activation (pH 4.5-6.0) and conjugation (pH 7.0-8.5) steps.
Formation of Multiple PEGylated Species Multiple accessible amine groups on the protein.Optimize the molar ratio of the linker to the protein to favor mono-conjugation. A lower linker-to-protein ratio may be beneficial.
Non-specific reactions.Ensure the pH of the conjugation step does not significantly exceed 8.5 to minimize reactions with other nucleophiles.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is a general guideline for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for activation; 1X PBS, pH 7.4 for conjugation)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

    • Dissolve the protein of interest and this compound in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, mix this compound and your protein at the desired molar ratio (a 5-20 fold molar excess of the PEG linker is a common starting point).

    • Add the freshly prepared EDC and Sulfo-NHS solutions to the protein/PEG mixture. A 2- to 5-fold molar excess of EDC/Sulfo-NHS over the this compound is recommended.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately after activation, perform a buffer exchange into the Conjugation Buffer (pH 7.4) using a desalting column to remove excess EDC and Sulfo-NHS.

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate from excess, unreacted this compound and byproducts using a desalting column or size-exclusion chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended RangeTypical Starting PointRationale & Notes
Activation Buffer MES, pH 4.5-6.00.1 M MES, pH 6.0A non-amine, non-carboxylate buffer is crucial for the activation step.
Conjugation Buffer PBS, HEPES, Borate, pH 7.0-8.51X PBS, pH 7.4A non-amine buffer is required. pH should be optimized for your specific protein's stability.
Molar Ratio (PEG:Protein) 1:1 to 50:110:1The optimal ratio depends on the number of accessible amines and the desired degree of labeling. A higher ratio increases the likelihood of multiple PEGylations.
Molar Ratio (EDC:PEG) 2:1 to 10:15:1A molar excess is needed to drive the activation reaction.
Molar Ratio (Sulfo-NHS:PEG) 2:1 to 10:15:1Sulfo-NHS stabilizes the activated intermediate.
Reaction Temperature 4°C to 25°CRoom Temperature (20-25°C)Lower temperatures can help to minimize protein degradation and aggregation.
Reaction Time 1 to 24 hours2 hoursLonger reaction times may increase the degree of labeling but also the risk of aggregation.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Quenching & Purification reagents Prepare Protein and This compound in Activation Buffer (pH 6.0) activation Add EDC and Sulfo-NHS reagents->activation incubation1 Incubate for 15-30 min at Room Temperature activation->incubation1 buffer_exchange Buffer Exchange into Conjugation Buffer (pH 7.4) incubation1->buffer_exchange Remove excess EDC/Sulfo-NHS incubation2 Incubate for 2h at RT or overnight at 4°C buffer_exchange->incubation2 quenching Add Quenching Buffer incubation2->quenching purification Purify Conjugate (SEC) quenching->purification

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Aggregation Observed? check_conc Is Protein Concentration > 10 mg/mL? start->check_conc Yes no_aggregation No Aggregation start->no_aggregation No reduce_conc Reduce Protein Concentration check_conc->reduce_conc Yes check_ph Is Reaction pH outside 7.0-8.5? check_conc->check_ph No reduce_conc->check_ph optimize_ph Optimize pH for Protein Stability check_ph->optimize_ph Yes check_ratio Is PEG:Protein Ratio High? check_ph->check_ratio No optimize_ph->check_ratio reduce_ratio Reduce Molar Ratio of PEG Linker check_ratio->reduce_ratio Yes check_additives Are Stabilizing Additives Used? check_ratio->check_additives No reduce_ratio->check_additives add_stabilizers Consider Adding Stabilizers (e.g., Arginine, Sugars) check_additives->add_stabilizers No check_additives->no_aggregation Yes add_stabilizers->no_aggregation

Caption: Troubleshooting decision tree for aggregation issues.

References

Technical Support Center: Optimizing ScO-PEG8-COOH Reactions with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ScO-PEG8-COOH and other N-hydroxysuccinimidyl (NHS) ester-based PEGylation reagents. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation reactions with amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

A1: The optimal pH for the reaction is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended for efficient conjugation.[1][2][3] The most commonly cited optimal pH is between 8.3 and 8.5.[4]

Q2: Why is the pH so critical for the reaction?

A2: The pH directly influences two competing reactions:

  • Amine Reactivity: A primary amine group (-NH₂) must be in its deprotonated, nucleophilic form to react with the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH₃⁺) and non-reactive.[5] As the pH increases, more of the amine is deprotonated, increasing the reaction rate.

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water and becomes inactive. The rate of this hydrolysis reaction increases significantly with higher pH.

Therefore, the ideal pH maximizes amine reactivity while keeping the rate of NHS ester hydrolysis to a minimum.

Q3: What happens if the pH is too low or too high?

A3:

  • Too Low (e.g., < 7.0): The concentration of the reactive, deprotonated amine will be very low, leading to a significantly slower reaction rate and poor conjugation yield.

  • Too High (e.g., > 9.0): The hydrolysis of the this compound will be very rapid, consuming the reagent before it can react with the target amine. This also leads to low yields of the desired conjugate.

Q4: Which buffers should I use for the conjugation reaction?

A4: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.

  • Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate buffers are all suitable choices. A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at pH 8.3-8.5 is a common starting point.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture as they will quench the reaction. However, they can be useful for intentionally stopping the reaction.

Q5: My this compound reagent is not dissolving well in my aqueous buffer. What should I do?

A5: NHS-PEG reagents can have limited solubility in aqueous solutions. The standard procedure is to first dissolve the this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. This stock solution can then be added to your amine-containing molecule in the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of proteins.

Data Presentation

Table 1: pH Effects on NHS Ester Reaction Parameters
pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Conjugation Efficiency
< 7.0Very LowLowVery Poor
7.0 - 7.2ModerateModerateSub-optimal
7.2 - 8.5 High Moderate but manageable Optimal Range
8.5 - 9.0Very HighHighDecreasing due to hydrolysis
> 9.0Very HighVery HighVery Poor
Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.5Room Temp.~180 minutes
8.6410 minutes
9.0Room Temp.~125 minutes

Note: These values are approximate and can vary based on the specific NHS ester compound and buffer conditions.

Experimental Protocols

General Protocol for Conjugating this compound to a Protein

This protocol is a general guideline. The optimal conditions, particularly the molar ratio of PEG reagent to the protein, may need to be determined empirically for each specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5).

  • This compound reagent.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification equipment (e.g., dialysis cassette, desalting column).

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer within the optimal pH range (e.g., pH 8.3). If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column.

  • Equilibrate Reagents: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

  • Initiate Conjugation: Add a calculated molar excess (e.g., 5- to 20-fold) of the this compound stock solution to the protein solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times (e.g., overnight at 4°C) can also be used.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes.

  • Purification: Remove excess reagent and byproducts by dialysis or gel filtration (desalting column) against a suitable storage buffer (e.g., PBS).

Troubleshooting Guide

Issue: Low or No Conjugation Yield

Potential Cause Recommended Action
Suboptimal Reaction pH Verify the pH of your reaction buffer is between 7.2 and 8.5. The optimal pH is often between 8.3-8.5.
Presence of Competing Amines Ensure your protein solution and buffers are free from primary amines like Tris or glycine. Perform buffer exchange if necessary.
Hydrolysis of this compound Prepare the stock solution of the PEG reagent in anhydrous DMSO or DMF immediately before use. Avoid storing it in aqueous solutions.
Inactive Reagent Store the this compound reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Insufficient Molar Ratio Increase the molar excess of the this compound reagent to the amine-containing molecule. A 5- to 20-fold excess is a good starting point.

Visualizations

ReactionMechanism R_NH2 Primary Amine (R-NH₂) Intermediate Tetrahedral Intermediate R_NH2->Intermediate Nucleophilic Attack PEG_NHS This compound (NHS Ester) PEG_NHS->Intermediate Amide_Bond Stable Amide Bond (R-NH-CO-PEG8-COOH) Intermediate->Amide_Bond Collapse of Intermediate NHS_Leaving_Group NHS Leaving Group (N-Hydroxysuccinimide) Intermediate->NHS_Leaving_Group Release of Proton H+ Intermediate->Proton

Caption: Reaction mechanism of this compound with a primary amine.

TroubleshootingWorkflow Start Low Conjugation Yield Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3-8.5 with amine-free buffer Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange (Dialysis / Desalting) Check_Buffer->Buffer_Exchange No Check_Reagent Was NHS-ester reagent handled correctly? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Handle_Reagent Use fresh reagent. Dissolve in dry DMSO/DMF immediately before use. Check_Reagent->Handle_Reagent No Check_Ratio Increase molar ratio of PEG-NHS to amine Check_Reagent->Check_Ratio Yes Handle_Reagent->Check_Ratio Success Yield Improved Check_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: ScO-PEG8-COOH Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ScO-PEG8-COOH. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Understanding this compound

This compound is a heterobifunctional linker containing two distinct reactive functionalities separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.

  • ScO (Cyclooctyne) Group: This end reacts with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.

  • COOH (Carboxylic Acid) Group: This end can be activated to react with primary amine groups (e.g., on the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

This dual functionality allows for the sequential and specific conjugation of two different molecules.

Part 1: Carboxylic Acid (-COOH) Activation and Amine Coupling

This section focuses on the activation of the carboxylic acid group and its subsequent reaction with an amine-containing biomolecule. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester using coupling agents like EDC and NHS.

Frequently Asked Questions (FAQs) - COOH Activation & Amine Coupling

Q1: What is the optimal pH for activating the carboxylic acid and reacting it with an amine?

A1: The process involves two pH-dependent steps. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the newly formed NHS-ester with primary amines is most efficient at a pH of 7.2-8.5.[1] For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 before adding the amine-containing molecule.[1][2]

Q2: What are the best buffers to use for this reaction?

A2: It is crucial to use a non-amine, non-carboxylate buffer for the activation step to avoid competing reactions. Suitable buffers include MES (2-(N-morpholino)ethanesulfonic acid) for the activation step and phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation step.[1][2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the activated this compound.

Q3: My this compound reagent won't dissolve in my aqueous buffer. What should I do?

A3: this compound, like many PEG linkers, should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to your aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <10%) to avoid denaturation of your protein.

Q4: What is the primary side reaction that competes with the desired amine coupling?

A4: The primary competing reaction is the hydrolysis of the activated NHS-ester. In the presence of water, the NHS-ester can react with water and revert to the original carboxylic acid, rendering it unable to react with the amine. The rate of hydrolysis increases significantly with higher pH. Therefore, it is essential to use the activated linker immediately and to carefully control the reaction pH.

Troubleshooting Guide - COOH Activation & Amine Coupling
Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inactive EDC or NHS Use fresh, high-quality EDC and NHS. Store these reagents under desiccated conditions to prevent degradation.
Suboptimal pH Verify that the reaction buffer pH is within the optimal range for both activation (pH 4.5-7.2) and conjugation (pH 7.2-8.5).
Hydrolysis of Activated Linker Prepare the activated this compound (NHS-ester) immediately before use. Do not store it in aqueous solutions.
Presence of Competing Nucleophiles Ensure your protein buffer is free from primary amines like Tris or glycine. Use a desalting column to exchange the buffer if necessary.
Insufficient Molar Ratio of Linker Increase the molar excess of the activated this compound to the amine-containing molecule. A starting point is often a 5- to 20-fold molar excess.
Precipitation During Reaction Poor Solubility of the Conjugate The PEG8 linker enhances hydrophilicity, but if you are conjugating a very hydrophobic molecule, precipitation can still occur. Try adding a small amount of an organic co-solvent like DMSO (up to 10-20%) to the reaction buffer, ensuring it is compatible with your biomolecule.
Lack of Reproducibility Inconsistent Reagent Preparation Always allow reagents to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before each use.
Variations in Reaction Time or Temperature Standardize incubation times and temperatures. A typical incubation is 2 hours at room temperature.
Experimental Protocol: Activation of this compound and Conjugation to a Protein

This protocol outlines a two-step process for conjugating the carboxylic acid end of this compound to a protein containing primary amines.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Amine-containing protein in Conjugation Buffer (1-10 mg/mL)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

  • Activation of this compound:

    • In a microfuge tube, combine a desired amount of the this compound stock solution with Activation Buffer.

    • Add a 1.5-fold molar excess of EDC stock solution.

    • Immediately add a 1.2-fold molar excess of NHS stock solution.

    • Vortex gently and incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • The activated ScO-PEG8-NHS ester is now ready for conjugation. It is recommended to use it immediately.

    • Add the freshly prepared activated linker solution to your protein solution in Conjugation Buffer. A common starting point is a 10- to 20-fold molar excess of the linker to the protein.

    • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and quenching reagents using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS).

Visualization of the COOH Activation and Amine Coupling Workflow

COOH_Activation_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification This compound This compound Activation Activation This compound->Activation EDC EDC EDC->Activation NHS NHS NHS->Activation Protein-NH2 Protein-NH2 Conjugation Conjugation Protein-NH2->Conjugation Activation->Conjugation Add to Protein Quenching Quenching Conjugation->Quenching Add Tris/Glycine Purification Purification Quenching->Purification Final Conjugate Final Conjugate Purification->Final Conjugate

Caption: Workflow for COOH activation and amine coupling.

Part 2: ScO (Cyclooctyne) Functionality and SPAAC Reaction

This section covers the use of the cyclooctyne group for copper-free click chemistry with an azide-modified molecule.

Frequently Asked Questions (FAQs) - SPAAC Reaction

Q1: Does the SPAAC reaction require a copper catalyst?

A1: No. A key advantage of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is that it is a "copper-free" click chemistry reaction. The reaction is driven by the release of ring strain in the cyclooctyne molecule, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for use in biological systems.

Q2: What are the optimal conditions for a SPAAC reaction?

A2: SPAAC reactions are robust and can be performed in a variety of common biological buffers, such as PBS and HEPES, at a pH range of 7-9. Reactions are typically carried out at room temperature (25°C) or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and azide.

Q3: Are there any known side reactions with the cyclooctyne group?

A3: Some cyclooctyne derivatives have been reported to exhibit cross-reactivity with free thiols (cysteine residues). While ScO is generally stable, this potential for a side reaction should be considered, especially if your biomolecule has reactive, surface-exposed cysteines. In such cases, the addition of a low concentration of a reducing agent like β-mercaptoethanol may help to minimize this side reaction.

Q4: How should I store my this compound reagent to maintain the stability of the cyclooctyne?

A4: Cyclooctyne reagents should be stored under an inert gas at -20°C, protected from light and moisture. When stored correctly, the reagent should be stable. Avoid repeated freeze-thaw cycles of solutions.

Troubleshooting Guide - SPAAC Reaction
Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction Low Reactant Concentration Increase the concentration of one or both reactants. A 2- to 5-fold molar excess of the azide-containing molecule is typically recommended.
Suboptimal Temperature If the stability of your biomolecules allows, increase the reaction temperature to 37°C to enhance the reaction rate.
Incompatible Buffer Some studies suggest that HEPES buffer may lead to faster SPAAC reaction rates compared to PBS for certain reactants. Consider testing different buffer systems.
Side Product Formation Reaction with Thiols If your protein has reactive free thiols, consider a sequential conjugation where the amine coupling is performed first, followed by purification, and then the SPAAC reaction. Alternatively, adding a low concentration of β-mercaptoethanol might mitigate this side reaction.
Poor Solubility of Reactants Hydrophobicity of Reactants The PEG8 spacer improves water solubility. However, if either the ScO-PEG8-conjugate or the azide-molecule is highly hydrophobic, consider adding an organic co-solvent like DMSO.
Degraded Cyclooctyne Reagent Improper Storage or Handling Ensure the this compound reagent is stored desiccated at -20°C and protected from light. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Experimental Protocol: SPAAC Conjugation

This protocol assumes you have a molecule already conjugated with ScO-PEG8- (via the carboxyl end) and you are now reacting the ScO group with an azide-modified molecule.

Materials:

  • Purified ScO-PEG8-conjugated molecule

  • Azide-modified molecule

  • Reaction Buffer: PBS or HEPES, pH 7.4

  • Anhydrous DMSO (if needed for dissolving the azide-modified molecule)

Procedure:

  • Reagent Preparation:

    • Ensure your purified ScO-PEG8-conjugated molecule is in the desired Reaction Buffer at a known concentration.

    • Dissolve the azide-modified molecule in the Reaction Buffer. If solubility is an issue, first dissolve it in a minimal amount of anhydrous DMSO and then add it to the buffer.

  • SPAAC Reaction:

    • Add the azide-modified molecule to the solution of the ScO-PEG8-conjugated molecule. A 2- to 5-fold molar excess of the azide molecule is recommended as a starting point.

    • Incubate the reaction at room temperature or 37°C. The reaction time can range from 1 to 24 hours. The progress can be monitored by a suitable analytical method (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purification of the Final Conjugate:

    • Once the reaction is complete, purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove any unreacted azide-modified molecule.

Visualization of the SPAAC Reaction Pathway

SPAAC_Pathway cluster_reactants Reactants ScO-PEG-Molecule1 Molecule 1 (ScO-PEG-conjugated) Reaction SPAAC Reaction (Copper-Free) ScO-PEG-Molecule1->Reaction Azide-Molecule2 Molecule 2 (Azide-modified) Azide-Molecule2->Reaction Reaction->Triazole Stable Triazole Linkage FinalConjugate Molecule 1-PEG-Triazole-Molecule 2 (Final Conjugate) Triazole->FinalConjugate

Caption: The SPAAC copper-free click chemistry pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful this compound bioconjugation.

Table 1: Parameters for -COOH Activation and Amine Coupling

ParameterRecommended ValueNotes
Activation pH 4.5 - 7.2Optimal for EDC/NHS reaction.
Conjugation pH 7.2 - 8.5Optimal for NHS ester reaction with primary amines.
Incubation Time (Activation) 15 - 30 minutesAt room temperature.
Incubation Time (Conjugation) 2 hours (RT) or 4 hours (4°C)Can be optimized for specific proteins.
Molar Excess (EDC:COOH) ~1.5 : 1
Molar Excess (NHS:COOH) ~1.2 : 1
Molar Excess (Linker:Protein) 5:1 to 20:1Must be optimized empirically.

Table 2: Parameters for SPAAC Reaction

ParameterRecommended ValueNotes
Reaction pH 7.0 - 9.0Generally robust within this range.
Reaction Temperature 25°C - 37°CHigher temperature increases reaction rate.
Incubation Time 1 - 24 hoursHighly dependent on the specific reactants.
Molar Excess (Azide:ScO) 2:1 to 5:1A slight excess of the smaller molecule is common.
Solvent Aqueous Buffers (PBS, HEPES)Organic co-solvents (e.g., DMSO) can be used.

References

Impact of buffer choice on ScO-PEG8-COOH reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ScO-PEG8-COOH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of buffer choice on the reaction efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the ScO- (NHS ester) end of this compound with primary amines?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3][4] The reaction is highly dependent on the pH.[3] At a lower pH, the primary amine is protonated and therefore less reactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction with the amine, thereby reducing the overall efficiency. For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are recommended for this compound conjugation reactions?

Amine-free buffers are essential for the conjugation reaction. Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, and Bicarbonate/Carbonate buffers.

Q3: Are there any buffers that should be avoided?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. This competition leads to lower conjugation efficiency and the formation of unwanted byproducts. However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.

Q4: How does buffer pH affect the stability of the ScO- (NHS ester) group?

The NHS ester group is susceptible to hydrolysis in aqueous solutions, and the rate of this hydrolysis is pH-dependent. As the pH increases, the rate of hydrolysis becomes more rapid, which can significantly reduce the efficiency of the conjugation reaction.

Q5: The this compound is not dissolving in my aqueous reaction buffer. What can I do?

Many non-sulfonated NHS esters have limited solubility in water. To address this, the this compound should first be dissolved in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture. It is critical to use high-quality, amine-free organic solvents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Efficiency Suboptimal pH: The reaction pH is outside the optimal range of 7.2-8.5.Adjust the pH of your reaction buffer to be within the 8.3-8.5 range for optimal results. For proteins sensitive to higher pH, PBS at pH 7.4 can be used, but may require longer incubation times.
Competing Hydrolysis: The NHS ester is hydrolyzing before it can react with the primary amine. This is more pronounced at higher pH values.Prepare the NHS ester solution immediately before use. Consider performing the reaction at a lower temperature (4°C) to decrease the hydrolysis rate.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.Exchange the protein sample into an amine-free buffer such as PBS, HEPES, or Borate buffer using dialysis or a desalting column.
Low Protein Concentration: The concentration of the protein to be labeled is too low.For optimal results, the protein concentration should be between 2-10 mg/mL.
Inactive NHS Ester: The this compound reagent may have hydrolyzed due to improper storage.Store NHS esters in a dry, light-protected container at -20°C with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Protein Aggregation/Precipitation High Crosslinker Concentration: Excessive modification of primary amines can alter the protein's isoelectric point (pI) and lead to precipitation.Optimize the molar excess of the crosslinker. Perform a titration experiment to find the highest concentration that does not cause precipitation.
Organic Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is too high.Ensure the final concentration of the organic solvent is typically between 0.5% and 10%.
Protein Denaturation: The reaction conditions (pH, temperature) may be causing the protein to denature.Experiment with a milder pH or a lower reaction temperature.

Data Summary

Buffer Selection Guide
Buffer pH Range Comments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used and generally non-interfering.
HEPES7.2 - 8.0Good buffering capacity in this pH range.
Bicarbonate/Carbonate8.0 - 9.0Effective at a slightly more alkaline pH.
Borate8.0 - 9.0Another option for alkaline conditions.
NHS Ester Hydrolysis Half-Life
pH Temperature Half-life
7.00°C4 to 5 hours
8.0N/A1 hour
8.64°C10 minutes

Experimental Protocols

General Protocol for Protein Labeling with this compound
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, a 0.1 M phosphate buffer at the same pH can be used.

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into an amine-free buffer.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.

  • Reaction: Add the desired molar excess of the dissolved this compound to the protein solution. A 20-fold molar excess is a common starting point. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Activating the -COOH end of this compound for Amine Coupling

This protocol is for activating the carboxylic acid end of the PEG linker after the "ScO" end has been reacted.

  • Activation: Activate the carboxylic acid group by adding a 1.2 to 1.5-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 1.5 to 2-fold molar excess of NHS (N-hydroxysuccinimide). This reaction is most efficient at pH 4.5-7.2.

  • Incubation: Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation: Add the amine-containing molecule to the activated linker. The reaction of the newly formed NHS-activated molecule with primary amines is most efficient at pH 7-8.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Quench the reaction with an amine-containing buffer like hydroxylamine or Tris.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) mix Add Linker to Protein Solution prep_protein->mix prep_linker Dissolve this compound in DMSO or DMF (immediately before use) prep_linker->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify final_product Final Conjugate purify->final_product logical_relationship cluster_low_ph Low pH (< 7.2) cluster_optimal_ph Optimal pH (7.2-8.5) cluster_high_ph High pH (> 8.5) pH Reaction pH low_ph_amine Amine is Protonated (-NH3+) pH->low_ph_amine decreases optimal_ph_amine Amine is Deprotonated (-NH2) pH->optimal_ph_amine optimal high_ph_hydrolysis Increased NHS Ester Hydrolysis pH->high_ph_hydrolysis increases low_ph_result Low Reactivity low_ph_amine->low_ph_result optimal_ph_result High Reaction Efficiency optimal_ph_amine->optimal_ph_result high_ph_result Low Reaction Efficiency high_ph_hydrolysis->high_ph_result

References

Technical Support Center: ScO-PEG8-COOH Linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ScO-PEG8-COOH linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this linker, with a particular focus on its stability, handling, and conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its primary applications?

The this compound is a heterobifunctional linker that contains a bicyclo[1.1.1]pentane-1-carbonyl (ScO) group and a terminal carboxylic acid (-COOH) group, separated by an 8-unit polyethylene glycol (PEG) spacer. The ScO group is amine-reactive, forming a stable amide bond, while the carboxylic acid can be activated to react with primary amines. Its primary applications are in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where the PEG spacer enhances solubility and the ScO group provides a stable linkage.

Q2: What is the expected stability of the ScO- moiety of the linker? Is it prone to hydrolysis?

The bicyclo[1.1.1]pentane (BCP) core of the ScO- group is exceptionally stable. In medicinal chemistry, the BCP motif is often used as a bioisostere for phenyl rings to increase metabolic stability and reduce the likelihood of amide bond hydrolysis.[1][2] Therefore, the amide bond formed by the reaction of the ScO- group with an amine is expected to be highly resistant to hydrolysis under physiological conditions.

Q3: How should I store the this compound linker?

To ensure the integrity of the linker, it should be stored in a dry, cool, and dark place. For long-term storage, it is recommended to keep the linker at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which could affect the reactivity of the carboxylic acid group during conjugation.

Q4: In what solvents can I dissolve the this compound linker?

The this compound linker is soluble in a variety of organic solvents, including dimethylsulfoxide (DMSO) and dimethylformamide (DMF). For conjugation reactions, it is common to prepare a stock solution in an anhydrous organic solvent and then add it to the aqueous reaction buffer.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conjugation to Amine-Containing Molecule 1. Inactive EDC or NHS: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. 2. Inappropriate Buffer: The buffer for the EDC/NHS activation step or the conjugation step may be inhibiting the reaction. 3. Hydrolysis of NHS-ester: The activated NHS-ester intermediate is susceptible to hydrolysis.1. Use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening. Prepare solutions immediately before use. 2. For the activation of the carboxylic acid with EDC/NHS, use a buffer at pH 4.5-7.2, such as MES buffer. For the conjugation of the NHS-activated linker to the amine, use a buffer at pH 7.0-8.0, such as PBS. Avoid buffers containing primary amines (e.g., Tris) or carboxyl groups. 3. Perform the conjugation step as soon as possible after the activation of the carboxylic acid.
Precipitation During Reaction 1. Protein Aggregation: Changes in pH or the addition of reagents can cause the protein to precipitate. 2. High Linker Concentration: A high concentration of the organic solvent from the linker stock solution can cause precipitation of the protein.1. Ensure the protein is soluble and stable in the chosen reaction buffer. Consider performing a buffer exchange to ensure compatibility. 2. Keep the volume of the organic solvent from the linker stock solution to a minimum, typically less than 10% of the total reaction volume.
Inconsistent Results Between Experiments 1. Variable Reagent Activity: The activity of EDC and NHS may vary if they are not handled consistently. 2. Inconsistent Reaction Times: The timing of the activation and conjugation steps can affect the outcome.1. Aliquot EDC and NHS to avoid repeated opening of the main stock. Always use freshly prepared solutions. 2. Standardize the incubation times for both the activation and conjugation steps.

Data Presentation

While specific quantitative hydrolysis rate data for the this compound linker is not extensively available in the literature, the consensus from medicinal chemistry studies is that the bicyclo[1.1.1]pentane (BCP) core, which is the basis of the ScO- group, imparts exceptional stability to adjacent amide bonds. The following table provides a qualitative summary of the expected stability of the ScO-amide bond compared to other common linker functionalities.

Linker FunctionalityStability to Hydrolysis (pH 7.4)Notes
ScO-Amide Very HighThe BCP core is known to sterically hinder and electronically disfavor amide bond hydrolysis.[1][2]
Standard Amide HighGenerally stable, but can be susceptible to enzymatic cleavage.
Ester Moderate to LowSusceptible to hydrolysis, especially at basic pH.
Hydrazone pH-dependent (Low at acidic pH)Designed to be cleaved at the lower pH of endosomes/lysosomes.
Maleimide-Thiol Adduct ModerateCan undergo retro-Michael reaction, leading to cleavage.

Experimental Protocols

Protocol: Conjugation of this compound to a Primary Amine-Containing Protein using EDC/NHS Chemistry

This protocol describes the two-step conjugation of the carboxylic acid end of the this compound linker to a protein with available primary amines (e.g., lysine residues).

Materials:

  • This compound Linker

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column for buffer exchange

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound linker, EDC, and NHS vials to room temperature before opening.

    • Prepare a stock solution of the this compound linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer (e.g., 10 mg/mL). These solutions are not stable and should be used promptly.

    • Prepare the protein solution at a suitable concentration (e.g., 2-10 mg/mL) in the Conjugation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A molar excess of EDC and NHS over the linker is recommended (e.g., 1.5-fold excess of each).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the freshly activated ScO-PEG8-NHS ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling (a common starting point is a 5- to 20-fold molar excess of the linker).

    • Incubate the conjugation reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and reaction byproducts by buffer exchange using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Mandatory Visualizations

Hydrolysis_Mechanism ScO_Amide ScO-Amide Bond (Highly Stable) H2O H2O Tetrahedral_Intermediate Tetrahedral Intermediate (High Energy, Unfavorable) ScO_Amide->Tetrahedral_Intermediate Attack by Water (Very Slow) Hydrolysis_Products Hydrolysis Products (ScO-COOH + Amine) Tetrahedral_Intermediate->Hydrolysis_Products Collapse of Intermediate

Caption: Putative hydrolysis pathway of the ScO-amide bond.

Experimental_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quench & Purify Linker This compound EDC_NHS EDC / NHS in Activation Buffer (pH 6.0) Linker->EDC_NHS Activated_Linker ScO-PEG8-NHS Ester EDC_NHS->Activated_Linker 15-30 min, RT Protein Amine-containing Protein in Conjugation Buffer (pH 7.4) Activated_Linker->Protein Add Activated Linker Conjugated_Protein ScO-PEG8-Protein Conjugate Protein->Conjugated_Protein 1-2 hours, RT Quench Add Quenching Buffer Conjugated_Protein->Quench Purify Desalting Column Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Experimental workflow for this compound conjugation.

Troubleshooting_Logic Start Low Conjugation Yield? Check_Reagents Are EDC/NHS fresh and stored properly? Start->Check_Reagents Yes Check_Buffer Is the buffer correct for each step? Check_Reagents->Check_Buffer Yes Solution_Reagents Use fresh, properly stored reagents. Check_Reagents->Solution_Reagents No Check_Timing Was the activated linker used immediately? Check_Buffer->Check_Timing Yes Solution_Buffer Use MES (pH 6.0) for activation and PBS (pH 7.4) for conjugation. Check_Buffer->Solution_Buffer No Solution_Timing Minimize time between activation and conjugation. Check_Timing->Solution_Timing No

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: ScO-PEG8-COOH Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ScO-PEG8-COOH, a bifunctional linker designed for advanced applications in bioconjugation, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize the amide coupling of the carboxyl (-COOH) terminus of this compound to primary amines on your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

A1: this compound is a heterobifunctional linker featuring two distinct reactive moieties separated by a hydrophilic 8-unit polyethylene glycol (PEG) spacer.[1]

  • ScO (bicyclo[6.1.0]nonyne): This is a strained alkyne that reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly specific and bioorthogonal.[2][3]

  • -COOH (Carboxylic Acid): This group is used to form a stable amide bond with primary amine groups (-NH2) on proteins (like lysine residues), peptides, or other molecules.[4][5] This reaction typically requires activation with coupling agents.

Q2: Which coupling agents are recommended for the -COOH group of this compound?

A2: The most common and effective coupling agents for forming an amide bond with the carboxyl group are:

  • EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide): This is a widely used water-soluble carbodiimide system that creates a more stable NHS-ester intermediate, improving reaction efficiency and allowing for two-step procedures.

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]): This is a highly efficient, phosphonium-based coupling reagent known for fast reaction times and low rates of racemization. It is often used with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Q3: What is the optimal pH for EDC/NHS coupling reactions?

A3: The EDC/NHS reaction involves two pH-dependent steps. The activation of the carboxylic acid with EDC is most efficient under acidic conditions (pH 4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine is most efficient at a slightly basic pH (7.0-8.5). A common strategy is to perform the activation at a lower pH and then raise the pH for the coupling step.

Q4: Can the ScO group react or degrade under the conditions used for amide coupling?

A4: The bicyclo[6.1.0]nonyne (ScO) moiety is generally stable under the mild conditions required for EDC/NHS or HATU coupling. However, prolonged exposure to strongly acidic or basic conditions should be avoided. Studies on BCN derivatives have shown some degradation under repeated acidic treatments, so it is advisable to use the mildest possible conditions and minimize reaction times.

Q5: How can I monitor the progress of the coupling reaction?

A5: The progress of the reaction can be monitored using analytical techniques such as:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To identify the starting materials and the desired product, and to check for the formation of byproducts.

  • HPLC (High-Performance Liquid Chromatography): To quantify the consumption of starting materials and the formation of the product.

  • TLC (Thin-Layer Chromatography): For a quick qualitative check of the reaction progress.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inefficient Carboxyl Activation: EDC or HATU may be hydrolyzed or inactive. EDC is particularly sensitive to moisture.Use fresh, high-quality coupling reagents. Ensure solvents like DMF or DMSO are anhydrous. For EDC/NHS, perform a two-step reaction: activate at pH 4.5-6.0 for 15-30 minutes, then add the amine and adjust the pH to 7.2-7.5.
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.Add the amine-containing molecule as soon as possible after the activation step. Avoid excessively high pH (above 8.5) during the coupling phase.
Suboptimal Molar Ratios: Incorrect stoichiometry of coupling agents or reactants.Use a slight molar excess of the coupling agents (e.g., 1.1-1.5 equivalents of HATU, or 1.5-2.0 equivalents of EDC/NHS relative to the carboxylic acid). A slight excess of the amine component can also drive the reaction forward.
Steric Hindrance: The primary amine on the target molecule is not easily accessible.Consider using a longer PEG linker if possible. Alternatively, optimize reaction conditions (longer reaction time, slightly elevated temperature if the molecules are stable) to overcome the steric barrier.
Multiple Products or Side Reactions Reaction with Non-Target Amines: If the target molecule has multiple amine groups, conjugation can occur at unintended sites.If site-specificity is crucial, consider using protecting groups for non-target amines or employing site-specific conjugation techniques.
Formation of N-acylurea byproduct (EDC coupling): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.The addition of NHS or Sulfo-NHS is critical to suppress this side reaction by rapidly converting the O-acylisourea to a more stable NHS-ester.
Side reactions with the ScO group: Although generally stable, extreme conditions could potentially affect the strained alkyne.Stick to recommended pH ranges and reaction times. Avoid strong acids, bases, and nucleophiles that are not part of the intended reaction.
Product Instability Hydrolysis of the Amide Bond: While generally stable, the newly formed amide bond could be labile under harsh purification or storage conditions.Ensure purification and storage are performed in appropriate buffers (e.g., PBS at neutral pH). Store the final conjugate at -20°C or -80°C.
Difficulty in Purification Insoluble Byproducts: DCC (a less common alternative to EDC) produces a dicyclohexylurea (DCU) byproduct that is often difficult to remove.Use water-soluble EDC to ensure byproducts can be easily removed during aqueous workup or dialysis.
Similar Properties of Product and Reactants: The PEG linker can make separation from unreacted PEGylated starting material challenging.Utilize purification methods that offer high resolution, such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).

Quantitative Data Summary

The efficiency of amide coupling is highly dependent on reaction parameters. The following tables summarize key quantitative data to guide protocol optimization.

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.

Note: Yields and purities are typical and can vary depending on the specific substrates and reaction conditions.

Table 2: Effect of pH on the Half-life and Reactivity of NHS Esters

pHTemperatureHalf-life of NHS-esterObservation
7.00 °C4-5 hoursFavorable balance between amine reaction and hydrolysis.
8.0Room Temp~1 hourFaster amine reaction but significantly increased hydrolysis.
8.64 °C10 minutesVery rapid hydrolysis; coupling must be performed quickly.

Table 3: Recommended Molar Ratios for Coupling Reactions (Reagent:this compound)

ReagentRecommended Molar RatioNotes
EDC 1.5 - 2.0 : 1Use a molar excess to ensure efficient activation. Can be increased for dilute reactions.
NHS 1.5 - 2.0 : 1Often used in a similar or slightly higher ratio to EDC to efficiently trap the active intermediate.
HATU 1.1 - 1.5 : 1A small excess is usually sufficient due to its high reactivity.
DIPEA (for HATU) 2.0 - 3.0 : 1Acts as a non-nucleophilic base to deprotonate the carboxylic acid.
Amine-Molecule 1.0 - 1.5 : 1A slight excess of the amine can help drive the reaction to completion.

Experimental Protocols & Workflows

Protocol 1: EDC/NHS Coupling of this compound to an Amine-Containing Molecule

This protocol outlines a two-step process to maximize efficiency.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vessel, add the this compound solution.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS from their respective stock solutions.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester.

  • Conjugation to Amine-Containing Molecule:

    • Adjust the pH of the activated ScO-PEG8-NHS ester solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is often used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as RP-HPLC, SEC, or dialysis to remove unreacted reagents, byproducts, and quenching agents.

Protocol 2: HATU Coupling of this compound to an Amine-Containing Molecule

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • DIPEA (Diisopropylethylamine) or TEA (Triethylamine)

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule (1 to 1.2 equivalents) in a separate vial of anhydrous DMF or DMSO.

  • Activation and Coupling:

    • To the solution of this compound, add HATU (1.1 to 1.5 equivalents).

    • Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-15 minutes at room temperature to pre-activate the carboxyl group.

    • Add the solution of the amine-containing molecule to the activated linker mixture.

    • Allow the reaction to proceed for 1-4 hours at room temperature. Monitor progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate directly using RP-HPLC or other suitable chromatographic techniques.

Visualizations

PROTAC Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a PROTAC using the this compound linker. The process begins with the separate coupling of the warhead and E3 ligase ligand to the bifunctional linker, followed by cellular assays to determine efficacy.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation p1 Step 1A: Couple Warhead (Amine-Reactive) to This compound via EDC/NHS p2 Step 1B: Couple E3 Ligase Ligand (Azide-Reactive) to ScO-PEG8-Warhead via SPAAC p1->p2 Purify Intermediate p3 Purification & Characterization (HPLC, LC-MS) p2->p3 e1 Cell Permeability Assay p3->e1 Synthesized PROTAC e2 Target Engagement Assay (e.g., CETSA, NanoBRET) e1->e2 e3 Ternary Complex Formation (e.g., FRET, FP) e2->e3 e4 Target Degradation Assay (Western Blot, Proteomics) e3->e4 e5 Selectivity & Off-Target Analysis e4->e5

Caption: A typical workflow for PROTAC synthesis and evaluation.

PROTAC Mechanism of Action

This diagram illustrates the mechanism by which a PROTAC molecule facilitates the ubiquitination and subsequent degradation of a target protein.

PROTAC_MoA cluster_formation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_re Proteasome->PROTAC_re Release & Recycle POI_Ub->Proteasome Recognition PROTAC_re->PROTAC

References

Validation & Comparative

ScO-PEG8-COOH in PROTACs: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties.

This guide provides a comprehensive comparison of ScO-PEG8-COOH, a PEG linker with a sulfonyl cyclooctyne (ScO) group and a carboxylic acid (COOH) terminus, against other commonly used PEG linkers in PROTAC development. By examining key performance indicators and providing detailed experimental methodologies, this document serves as a resource for researchers, scientists, and drug development professionals in the rational design and optimization of next-generation protein degraders.

The Role of PEG Linkers in PROTAC Efficacy

PEG linkers are prized for their hydrophilicity, biocompatibility, and tunable length.[1][2] These characteristics can significantly enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3] The length of the PEG linker is a particularly critical parameter, profoundly influencing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][4] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may cause steric hindrance, while an overly long one can lead to reduced potency.

Performance Comparison of PEG Linkers in PROTACs

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data from studies comparing the performance of PROTACs with different PEG linker lengths.

While direct head-to-head experimental data for PROTACs utilizing the this compound linker is not extensively available in the public domain, we can infer its potential performance based on systematic studies of other PEG linkers. The data presented for the PEG8 linker is an educated estimation based on observed trends.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

Linker TypeDC50 (nM)Dmax (%)Reference
PEG35585
PEG42095
PEG515>98
PEG63092
PEG8 (Estimated) 45-60 ~90 Inference

Table 2: Impact of PEG Linker Length on ERα Degradation

Linker Length (atoms)Degradation EfficacyReference
12Effective
16More Potent
~28 (PEG8) Potentially Less Potent Inference

Note on Estimated Data: The estimated DC50 and Dmax values for the PEG8 linker are based on the general trend observed in multiple studies where an optimal linker length exists, and linkers that are either too short or too long exhibit reduced degradation efficiency. The exact performance of a PROTAC with a this compound linker would be highly dependent on the specific target protein and E3 ligase combination and would require empirical validation.

Key Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protein Degradation Assay via Western Blot

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) at an appropriate density in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.

1. Plate Preparation:

  • Prepare a donor plate containing the PROTAC compounds dissolved in a suitable buffer.

  • Prepare an acceptor plate containing a buffer solution.

  • Coat the filter of a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

2. Assay Execution:

  • Place the filter plate on top of the acceptor plate.

  • Add the donor solution containing the PROTACs to the filter plate.

  • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

3. Quantification:

  • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

4. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation:

    where [C_A] is the concentration in the acceptor well, [C_eq] is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

Ternary Complex Formation Assay (SPR)

Surface Plasmon Resonance (SPR) is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions.

1. Ligand Immobilization:

  • Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

2. Binary Interaction Analysis:

  • Inject the target protein over the sensor surface to measure its binding to the E3 ligase.

  • Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.

  • Inject the PROTAC over a surface with immobilized target protein to measure its binding.

3. Ternary Complex Analysis:

  • Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase-immobilized surface.

  • Alternatively, inject the target protein over the sensor surface followed by the injection of the PROTAC.

4. Data Analysis:

  • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the binary and ternary interactions.

  • Cooperativity (α) can be calculated to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Biochemical Biochemical Assays (e.g., SPR, ITC) Design->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Degradation_Assay Degradation Assay (Western Blot, DC50/Dmax) Cellular->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Cellular->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (in-cell) Cellular->Ternary_Complex_Assay Optimization Lead Optimization Degradation_Assay->Optimization Permeability_Assay->Optimization Ternary_Complex_Assay->Optimization

Caption: A typical experimental workflow for PROTAC evaluation.

Linker_Properties center PROTAC Efficacy length Linker Length ternary Ternary Complex Formation & Stability length->ternary solubility Solubility solubility->center pk Pharmacokinetics solubility->pk permeability Permeability permeability->center permeability->pk flexibility Flexibility flexibility->ternary ternary->center pk->center

Caption: Logical relationship of key linker properties influencing PROTAC efficacy.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. PEG linkers, including this compound, offer a versatile platform for optimizing PROTAC performance by modulating key properties such as solubility, permeability, and ternary complex formation. While direct comparative data for this compound is limited, the extensive research on other PEG linkers provides a strong framework for its rational application in PROTAC design. The general principle remains that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker lengths and compositions. The experimental protocols and conceptual diagrams provided in this guide offer a robust starting point for researchers to systematically evaluate and optimize their PROTAC candidates, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison of Amine-Reactive PEG8 Linkers: ScO-PEG8-COOH vs. NHS-PEG8-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. Among the most common tools for conjugating molecules to proteins are amine-reactive linkers. This guide provides a detailed, data-supported comparison of two heterobifunctional PEG8 linkers: ScO-PEG8-COOH and NHS-PEG8-COOH, designed for researchers, scientists, and drug development professionals.

At their core, both linkers feature an eight-unit polyethylene glycol (PEG) chain, a hydrophilic and flexible spacer that enhances the solubility and reduces the immunogenicity of the resulting conjugate. The key distinction lies in their amine-reactive functional groups: the Succinimidyl Carbonate (ScO) and the N-hydroxysuccinimide (NHS) ester. Both linkers also possess a terminal carboxylic acid (-COOH) group, enabling sequential or orthogonal conjugation to a second molecule.

Mechanism of Action: A Tale of Two Linkages

The primary difference between the ScO and NHS ester moieties is the covalent bond they form upon reaction with a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue.

  • This compound reacts with a primary amine to form a carbamate linkage .[1][2]

  • NHS-PEG8-COOH reacts with a primary amine to form a more stable amide linkage .[3]

This seemingly subtle difference has significant implications for the stability of the final bioconjugate. Amide bonds exhibit greater resonance stabilization compared to carbamate bonds, rendering them more resistant to hydrolysis.[4]

Quantitative Data Comparison

The selection of a linker is often a trade-off between reactivity and stability. The amine-reactive group must be stable enough to withstand storage and reaction conditions but reactive enough to efficiently label the target biomolecule. A critical competing reaction in aqueous buffers is the hydrolysis of the reactive ester, which deactivates the linker.

Table 1: Comparison of Amine-Reactive Group Properties
FeatureSuccinimidyl Carbonate (ScO)N-Hydroxysuccinimide (NHS) Ester
Reactive Group Succinimidyl CarbonateN-hydroxysuccinimide Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage CarbamateAmide
Bond Stability GoodExcellent
Optimal Reaction pH 7.2 - 8.57.0 - 8.5
Table 2: Hydrolysis Half-Life of Various Succinimidyl Esters at pH 8 (25°C)

The rate of hydrolysis serves as a proxy for the reactivity of the ester. A shorter half-life indicates higher reactivity but also a greater propensity for inactivation in aqueous buffers. The data below is synthesized from a comparative study of various PEG active esters.

Ester TypeSymbolHalf-life (minutes)
Succinimidyl CarboxymethylatedSCM0.75
Succinimidyl SuccinamideSSA3.2
Succinimidyl SuccinateSS9.8
Succinimidyl PropionateSPA16.5
Succinimidyl Carbonate SC 20.4
Succinimidyl ButanoateSBA23.3
Succinimidyl ValerateSVA33.6

Note: The half-life of these esters typically triples when the pH is lowered by one unit. Aminolysis (reaction with amine) rates generally parallel hydrolysis rates.

From this data, Succinimidyl Carbonate (ScO) is shown to be a relatively reactive ester, but more stable in aqueous solution than highly reactive variants like SCM. This provides a reasonable window for performing bioconjugation reactions while minimizing linker deactivation due to hydrolysis.

Experimental Protocols

Detailed methodologies for utilizing both the amine-reactive ends and the carboxylic acid ends of these linkers are presented below.

Protocol 1: Protein Labeling with this compound or NHS-PEG8-COOH

This protocol describes the general procedure for conjugating the amine-reactive group of the linker to a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, Borate, Bicarbonate).

  • This compound or NHS-PEG8-COOH linker.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., desalting column like Sephadex G-25).

Procedure:

  • Protein Preparation: Ensure the protein solution (typically 2-10 mg/mL) is in an amine-free buffer. If buffers containing Tris or glycine are present, the protein must be buffer-exchanged into a suitable reaction buffer.

  • Linker Stock Solution: Equilibrate the linker vial to room temperature before opening. Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Labeling Reaction: a. Adjust the pH of the protein solution to 8.3-8.5 if necessary. b. Add the linker stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized for the specific application. The final volume of DMSO should not exceed 10% of the total reaction volume. c. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.

  • Quenching: (Optional) Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted linker. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Activation and Conjugation of the Carboxylic Acid (-COOH) Terminus

This protocol outlines the two-step process for conjugating the carboxylic acid end of the PEG8 linker to a primary amine-containing molecule using EDC and NHS chemistry.

Materials:

  • PEG8-conjugate with a free -COOH group.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl).

  • N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced stability and solubility in aqueous reactions.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0.

  • Coupling Buffer: PBS, pH 7.2-7.5.

  • Amine-containing molecule for conjugation.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0.

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the PEG8-conjugate in Activation Buffer. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the PEG8-conjugate solution. d. Incubate the reaction for 15 minutes at room temperature.

  • Conjugation to Amine: a. Immediately after activation, add the amine-containing molecule to the activated PEG8-conjugate. The reaction of the activated ester with amines is most efficient at pH 7-8. Therefore, it is recommended to raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. b. Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to hydrolyze any unreacted NHS esters.

  • Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.

Mandatory Visualizations

G Reaction Mechanism: ScO- vs. NHS-Ester cluster_0 This compound Reaction cluster_1 NHS-PEG8-COOH Reaction ScO_Linker This compound Carbamate_Product Protein-(NH-CO-O)-PEG8-COOH (Carbamate Linkage) ScO_Linker->Carbamate_Product + Protein_NH2_A Protein-NH₂ Protein_NH2_A->Carbamate_Product NHS_Leaving_Group_A N-hydroxysuccinimide Carbamate_Product->NHS_Leaving_Group_A releases NHS_Linker NHS-PEG8-COOH Amide_Product Protein-(NH-CO)-PEG8-COOH (Amide Linkage) NHS_Linker->Amide_Product + Protein_NH2_B Protein-NH₂ Protein_NH2_B->Amide_Product NHS_Leaving_Group_B N-hydroxysuccinimide Amide_Product->NHS_Leaving_Group_B releases

Caption: Reaction of ScO- and NHS-esters with primary amines.

G Experimental Workflow: Two-Step Conjugation via -COOH Terminus start Start with Linker-Molecule_1-PEG8-COOH activation Step 1: Activate -COOH - Add EDC and Sulfo-NHS - Buffer: MES, pH 4.7-6.0 - Incubate 15 min @ RT start->activation intermediate Activated Intermediate: Linker-Molecule_1-PEG8-CO-NHS activation->intermediate Forms conjugation Step 2: Conjugate to Amine - Add Amine-Molecule_2 - Buffer: PBS, pH 7.2-7.5 - Incubate 2h @ RT or O/N @ 4°C intermediate->conjugation final_product Final Conjugate: Molecule_1-Linker-Molecule_2 conjugation->final_product Forms purification Purification (e.g., Desalting Column) final_product->purification

Caption: Workflow for activating and conjugating the -COOH end.

Conclusion and Recommendations

The choice between this compound and NHS-PEG8-COOH depends on the specific requirements of the application.

  • NHS-PEG8-COOH is the preferred choice when the stability of the final conjugate is paramount . The resulting amide bond is robust and less susceptible to cleavage, which is often a critical requirement for in vivo applications such as ADCs, where premature drug release can lead to off-target toxicity.

  • This compound serves as a valuable alternative. Its succinimidyl carbonate group is highly reactive, which can be advantageous in situations where conjugation efficiency needs to be maximized, or when working with less reactive amines. While the resulting carbamate linkage is generally stable, its long-term stability in complex biological environments should be considered and may be less desirable than an amide bond for certain therapeutic applications.

Both linkers provide a versatile platform for bioconjugation through their dual functionality. The hydrophilic PEG8 spacer is a well-established component for improving the pharmacological properties of biologics. Ultimately, the optimal linker must be determined empirically, balancing the need for efficient conjugation with the requirement for a stable final product tailored to the intended biological application.

References

The Critical Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a pivotal role in determining the efficacy of these heterobifunctional molecules. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data, detailed protocols, and visual representations of key processes.

The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is crucial, as a linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long might lead to a non-productive complex.

Data Presentation: PEG Linker Length vs. PROTAC Efficacy

The following table summarizes quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of different PROTACs.

Target ProteinE3 LigasePROTAC/Linker DetailsLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
Estrogen Receptor α (ERα) VHLPROTAC with PEG linker12Less Potent-
VHLPROTAC with PEG linker16More Potent-
TANK-Binding Kinase 1 (TBK1) VHLAlkyl/Ether Linker< 12No degradation-
VHLAlkyl/Ether Linker12 - 29Submicromolar-
VHL21-atom linker21396
VHL29-atom linker2929276
Bruton's Tyrosine Kinase (BTK) CRBNPROTAC with < 4 PEG units-Impaired Binding-
CRBNPROTAC with ≥ 4 PEG units-Maintained Binding-
CRBN (homo-PROTAC) CRBNPROTAC with PEG linker8Optimized-

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between linker length and PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Ub_Chain Poly-ubiquitin Chain Target->Ub_Chain Poly-ubiquitinated Target E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture & Seeding Start->Cell_Culture PROTAC_Treatment 2. PROTAC Treatment (Varying Concentrations & Times) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 & Dmax Data_Analysis->DC50_Dmax End End DC50_Dmax->End

Caption: Western Blot Experimental Workflow.

Linker_Length_Efficacy cluster_linker PEG Linker Length cluster_outcome PROTAC Efficacy Too_Short Too Short Steric_Hindrance Steric Hindrance (No Ternary Complex) Too_Short->Steric_Hindrance Optimal Optimal Length Productive_Complex Stable & Productive Ternary Complex Optimal->Productive_Complex Too_Long Too Long Non_Productive_Complex Inefficient/Non-Productive Ternary Complex Too_Long->Non_Productive_Complex Low_Efficacy Low/No Degradation Steric_Hindrance->Low_Efficacy High_Efficacy High Degradation (Low DC50, High Dmax) Productive_Complex->High_Efficacy Non_Productive_Complex->Low_Efficacy

Caption: Linker Length and PROTAC Efficacy.

Experimental Protocols

A generalized protocol for determining the degradation of a target protein after PROTAC treatment is provided below. This protocol is based on standard Western Blotting procedures often cited in PROTAC research.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein lysates to equal concentrations and add Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The optimization of PEG linker length is a critical step in the development of potent and effective PROTACs. The provided data highlights that there is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. Systematic evaluation of a series of linker lengths is therefore essential for each new PROTAC system. The experimental protocols and visualizations included in this guide offer a framework for researchers to rationally design and evaluate PROTACs with enhanced efficacy.

References

A Comparative Guide to the In Vitro and In Vivo Stability of PEGylated Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of drug conjugates featuring Polyethylene Glycol (PEG) linkers, with a focus on discrete PEG8-COOH linkers and their alternatives. Understanding the stability of these conjugates is paramount for the development of effective and safe therapeutics, as it directly impacts their pharmacokinetic profiles, efficacy, and potential for adverse effects. This document summarizes key stability data, details relevant experimental protocols, and provides visual workflows to aid in the selection of optimal PEGylation strategies.

Introduction to PEG Linker Stability

PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacological properties of therapeutics. The stability of the resulting conjugate is critically dependent on the nature of the PEG linker itself and the chemistry used for conjugation. Instability can lead to premature cleavage of the drug from its carrier, potentially causing off-target toxicity and reducing therapeutic efficacy. This guide focuses on the stability of conjugates, particularly those involving a PEG8-COOH linker, and compares them with alternatives of varying lengths and conjugation chemistries.

Data Presentation: Comparative Stability of PEG Linkers

The stability of a PEGylated conjugate is not only influenced by the length of the PEG chain but also significantly by the type of chemical bond used for conjugation. Below are tables summarizing the relative stability of different PEG linker lengths and common conjugation chemistries.

Table 1: Influence of PEG Chain Length on In Vivo Pharmacokinetics

PEG Linker LengthTypical Molecular Weight (Da)General Effect on Circulation Half-LifeKey Considerations
PEG4~200ShortestMay not provide sufficient shielding for small molecules.
PEG8 ~400 Moderate A common choice for balancing solubility and size.
PEG12~600Moderate to LongIncreased hydrodynamic radius compared to shorter PEGs.
PEG24~1100LongSignificant increase in circulation time.
PEG48~2200Very LongMay lead to accumulation in tissues.

Note: The data presented are generalized from multiple studies and the actual performance will depend on the specific conjugate and biological system.

Table 2: Comparative Stability of Common Bioconjugation Linkages

Linkage ChemistryFunctional Groups ReactedResulting BondIn Vitro/In Vivo StabilityNotes
Amide Bond (from -COOH) Carboxylic Acid + Amine Amide High Generally stable to hydrolysis and enzymatic degradation. [1]
Thioether BondMaleimide + ThiolThioetherModerateCan be susceptible to retro-Michael addition in the presence of endogenous thiols like glutathione, leading to deconjugation.[2][3]
Ester BondCarboxylic Acid + AlcoholEsterLow to ModerateSusceptible to hydrolysis, which can be pH-dependent and accelerated by esterase enzymes.[4]
Hydrazone BondHydrazone + CarbonylHydrazonepH-DependentGenerally stable at physiological pH but can be designed to be cleavable under acidic conditions (e.g., in endosomes).[5]
Oxime BondOxime + CarbonylOximeHighSignificantly more stable than hydrazone linkages.
"Click" ChemistryAzide + AlkyneTriazoleVery HighForms a highly stable and biologically inert linkage.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of conjugate stability. Below are protocols for key in vitro and in vivo experiments.

1. In Vitro Stability Assessment in Physiological Buffers and Plasma

  • Objective: To evaluate the hydrolytic and enzymatic stability of the conjugate in simulated physiological conditions.

  • Materials:

    • PEGylated conjugate of interest

    • Phosphate-buffered saline (PBS), pH 7.4

    • Human or mouse plasma

    • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, MS, or CAD)

    • Mass spectrometer (e.g., LC-MS/MS) for degradation product identification

  • Protocol:

    • Prepare stock solutions of the conjugate in a suitable solvent.

    • Incubate the conjugate at a final concentration of 1 mg/mL in PBS (pH 7.4) and in plasma at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.

    • For plasma samples, precipitate proteins by adding an excess of cold acetonitrile. Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the amount of intact conjugate remaining.

    • Characterize any degradation products by mass spectrometry to understand the cleavage sites.

2. In Vivo Pharmacokinetic and Stability Study

  • Objective: To determine the circulation half-life, biodistribution, and in vivo stability of the conjugate.

  • Materials:

    • PEGylated conjugate

    • Animal model (e.g., mice or rats)

    • Apparatus for intravenous injection

    • Blood collection supplies (e.g., heparinized capillaries)

    • Analytical method for quantifying the conjugate in plasma (e.g., ELISA or LC-MS/MS)

  • Protocol:

    • Administer a single intravenous dose of the conjugate to a cohort of animals.

    • Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours) via a suitable route (e.g., tail vein or retro-orbital sinus).

    • Process the blood to obtain plasma.

    • Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.

    • Analyze plasma samples at later time points by LC-MS to identify and quantify any circulating metabolites or cleavage products.

    • Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability cluster_data Data Analysis invitro_start Conjugate in Buffer/Plasma incubation Incubate at 37°C invitro_start->incubation sampling_invitro Time-point Sampling incubation->sampling_invitro analysis_invitro HPLC or LC-MS/MS Analysis sampling_invitro->analysis_invitro degradation_profile Degradation Profile analysis_invitro->degradation_profile invivo_start Administer Conjugate to Animal Model blood_collection Blood Collection invivo_start->blood_collection plasma_processing Plasma Processing blood_collection->plasma_processing analysis_invivo Quantification (ELISA/LC-MS) plasma_processing->analysis_invivo pk_parameters Pharmacokinetic Parameters analysis_invivo->pk_parameters

Caption: Experimental workflow for assessing in vitro and in vivo stability.

stability_factors cluster_conjugate Conjugate Stability cluster_factors Influencing Factors stability Overall Stability peg_length PEG Chain Length peg_length->stability linker_chem Linker Chemistry linker_chem->stability conjugate_site Conjugation Site conjugate_site->stability biological_env Biological Environment (pH, enzymes) biological_env->stability

Caption: Key factors influencing the stability of PEGylated conjugates.

Conclusion

The in vitro and in vivo stability of a PEGylated conjugate is a critical attribute that dictates its therapeutic potential. While a PEG8-COOH linker forming a stable amide bond generally offers high stability, the optimal choice of linker depends on the specific application and desired drug release profile. For instance, in applications where drug release at the target site is required, a cleavable linker might be advantageous. This guide provides a framework for comparing different PEGylation strategies and outlines the necessary experimental protocols to make data-driven decisions in the development of robust and effective bioconjugates.

References

A Comparative Guide to Bioconjugate Linker Stability: ScO-PEG8-COOH and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker's stability in systemic circulation and its ability to release a payload under specific conditions are paramount to the therapeutic's efficacy and safety. This guide provides an objective comparison of the ScO-PEG8-COOH linker, a component of a stable linker system, with common cleavable alternatives, supported by experimental data and detailed assay methodologies.

The this compound linker is a heterobifunctional linker featuring a cyclooctyne (ScO) group for bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) and a carboxylic acid (COOH) for conjugation to amine-containing molecules. The resulting triazole linkage formed via SPAAC is known for its high metabolic stability, making this a non-cleavable linker system designed to remain intact in physiological conditions.[1] The polyethylene glycol (PEG) chain enhances solubility and improves pharmacokinetic properties.[1]

In contrast, cleavable linkers are engineered to release their payload in response to specific triggers within the target microenvironment or inside cells. This guide will compare the stability of the this compound linker system with three major classes of cleavable linkers: protease-cleavable (Val-Cit), pH-sensitive (hydrazone), and redox-sensitive (disulfide) linkers.

Comparative Stability Data

The stability of a linker is often assessed by its half-life (t½) in plasma, which indicates the time it takes for half of the conjugated payload to be released. The following tables summarize quantitative data on the stability of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific antibody-drug conjugate (ADC) construct, experimental conditions, and analytical methods used.

Table 1: Comparative Plasma Stability of Different Linker Types

Linker TypeCleavage MechanismLinker ExamplePlasma SourceStability Metric (Half-life, t½)Reference(s)
Non-Cleavable (SPAAC) Stable Triazole BondScO/DBCO-AzideHuman & MouseHighly stable, comparable to naked antibody half-life[2][3]
Protease-Cleavable Cathepsin B in LysosomesValine-Citrulline (Val-Cit)Human~230 days[4]
Valine-Citrulline (Val-Cit)Mouse~80 hours (Instability due to Ces1c)
Glutamic acid-Val-Cit (EVCit)MouseNo significant cleavage after 14 days
pH-Sensitive Acid Hydrolysis in Endosome/LysosomePhenylketone-derived HydrazoneHuman & Mouse~2 days
Silyl Ether-basedHuman>7 days
Redox-Sensitive Glutathione in CytosolSterically Hindered Disulfide (SPDB-DM4)In vivo circulation~9 days

Table 2: pH-Dependent Stability of Hydrazone Linkers

Linker TypeConditionStability Metric (Half-life, t½)Reference(s)
Acyl Hydrazone pH 7.0>2.0 hours
pH 5.02.4 minutes
General Hydrazone pH 7.4 (Buffer)183 hours
pH 4.5 (Buffer)97% release after 24 hours

Experimental Protocols

Accurate assessment of linker cleavage and stability is crucial for the development of safe and effective bioconjugates. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma from different species to predict its in vivo behavior.

Objective: To determine the rate of payload deconjugation from a bioconjugate when incubated in plasma.

Methodology:

  • Preparation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and in a control buffer like PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.

  • Analysis: Quantify the amount of intact bioconjugate and/or released payload at each time point using one of the following methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry):

      • Isolate the bioconjugate from plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).

      • Elute the captured bioconjugate.

      • Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.

    • ELISA (Enzyme-Linked Immunosorbent Assay):

      • Coat a 96-well plate with an antigen specific to the antibody portion of the bioconjugate.

      • Add diluted plasma samples. The intact bioconjugate will bind to the antigen.

      • Detect the bound bioconjugate using an enzyme-conjugated secondary antibody that specifically recognizes the payload.

      • Add a substrate and measure the signal, which is proportional to the amount of intact bioconjugate.

Protease-Mediated Cleavage Assay (Cathepsin B)

This assay assesses the susceptibility of protease-cleavable linkers to enzymatic degradation.

Objective: To quantify the rate of payload release from a bioconjugate in the presence of Cathepsin B.

Methodology:

  • Enzyme Activation: Activate recombinant human Cathepsin B by incubating it in an activation buffer (e.g., sodium acetate buffer, pH 5.0-6.0) containing a reducing agent like Dithiothreitol (DTT).

  • Reaction Setup: In a microcentrifuge tube, combine the bioconjugate with the assay buffer.

  • Initiate Reaction: Start the cleavage by adding the activated Cathepsin B.

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a quenching solution (e.g., 2% formic acid or a protease inhibitor).

  • Analysis: Quantify the released payload using reverse-phase HPLC. The peak corresponding to the free payload is integrated and compared to a standard curve to determine its concentration.

pH-Mediated Cleavage Assay

This assay is used to evaluate the stability of pH-sensitive linkers, such as hydrazones.

Objective: To determine the rate of linker hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4 to simulate blood and pH 4.5-5.5 to simulate the endosomal/lysosomal environment).

  • Incubation: Dilute the bioconjugate into each buffer and incubate at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points.

  • Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of released payload and remaining intact bioconjugate.

  • Data Analysis: Calculate the half-life of the linker at each pH by plotting the percentage of intact bioconjugate over time.

Redox-Mediated Cleavage Assay

This assay evaluates the cleavage of disulfide linkers in a reducing environment.

Objective: To determine the rate of disulfide bond reduction and payload release.

Methodology:

  • Reagent Preparation: Prepare a solution of a reducing agent, such as glutathione (GSH), in PBS (pH 7.4) at a concentration that mimics the intracellular environment (1-10 mM).

  • Reaction Setup: Dilute the bioconjugate in the GSH-containing buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points. The reaction can be quenched by adding an alkylating agent like N-ethylmaleimide (NEM).

  • Analysis: Analyze the samples by LC-MS or HPLC to quantify the released payload.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key processes and workflows.

ScO_PEG8_COOH_Conjugation cluster_0 SPAAC Reaction Antibody_Azide Antibody-Azide Stable_Conjugate Antibody-Triazole-PEG8-Payload Antibody_Azide->Stable_Conjugate Strain-Promoted Azide-Alkyne Cycloaddition ScO_Linker ScO-PEG8-Payload ScO_Linker->Stable_Conjugate

This compound Linker Conjugation via SPAAC

Plasma_Stability_Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma @ 37°C Start->Incubate Sample Collect Aliquots at Time Points (0, 24, 48, 96h...) Incubate->Sample Analyze Analyze Samples (LC-MS or ELISA) Sample->Analyze Data Determine DAR or % Released Payload Analyze->Data End End: Calculate Half-life Data->End

Experimental Workflow for In Vitro Plasma Stability Assay

Linker_Selection_Tree Start Desired Payload Release Mechanism? Stable Stable/Non-Cleavable Linker (e.g., ScO/DBCO-based) Start->Stable No, need high stability Cleavable Cleavable Linker Start->Cleavable Yes, targeted release Trigger What is the Trigger? Cleavable->Trigger Enzyme Protease-Cleavable (e.g., Val-Cit) Trigger->Enzyme Lysosomal Enzymes pH pH-Sensitive (e.g., Hydrazone) Trigger->pH Acidic Environment Redox Redox-Sensitive (e.g., Disulfide) Trigger->Redox Reducing Environment

Decision Tree for Linker Selection

References

A Comparative Guide to Validating Protein Conjugation Sites: ScO-PEG8-COOH Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of molecules, such as Polyethylene Glycol (PEG) linkers or drug payloads, to proteins is a cornerstone of modern biotherapeutics, including the development of Antibody-Drug Conjugates (ADCs). Achieving a homogenous product with a defined drug-to-antibody ratio (DAR) and preserving the protein's therapeutic function is paramount. This requires precise control over the conjugation site. This guide provides a comparative analysis of methodologies used to validate the conjugation site of ScO-PEG8-COOH, a lysine-targeting linker, and contrasts this with alternative strategies.

Understanding the Conjugation Chemistry: this compound

This compound is a bifunctional linker featuring a bicyclo[6.1.0]nonyne (ScO) group and a carboxylic acid (COOH) terminus, separated by an 8-unit PEG spacer. The ScO moiety is designed to react with primary amines, such as the ε-amino group of lysine residues on a protein's surface, forming a stable covalent bond. Validating that the conjugation occurs at the intended lysine residue(s) and not indiscriminately is critical for ensuring product consistency and efficacy.

Primary Validation Method: Peptide Mapping by LC-MS/MS

The gold standard for identifying conjugation sites is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) based peptide mapping.[1][2] This powerful "bottom-up" proteomics approach provides site-specific information with high resolution and sensitivity.

Experimental Workflow for Conjugation Site Validation

The following diagram illustrates the typical workflow for validating the conjugation site of a linker like this compound on a therapeutic protein.

G cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis p1 Protein Conjugation (Protein + this compound) p2 Denaturation & Reduction (e.g., Urea, DTT) p1->p2 p3 Alkylation (e.g., Iodoacetamide) p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 a1 LC Separation (Peptide Mixture) p4->a1 a2 Tandem Mass Spectrometry (MS/MS Analysis) a1->a2 d1 Database Search & Peptide Identification a2->d1 d2 Identify Mass Shift (Unmodified vs. Conjugated Peptide) d1->d2 d3 Pinpoint Modified Lysine Residue d2->d3 caption Workflow for conjugation site validation via LC-MS/MS.

Caption: Workflow for conjugation site validation via LC-MS/MS.

Comparison of Validation Methodologies

While LC-MS/MS is the most definitive method, other techniques can provide complementary or indirect evidence of the conjugation site.

ParameterLC-MS/MS Peptide MappingEdman DegradationSite-Directed Mutagenesis
Primary Output Direct identification of modified amino acid(s)N-terminal sequence of a protein/peptideIndirect confirmation by loss of conjugation
Resolution Site-specific, single amino acid resolutionSingle amino acid, but limited to N-terminusIndirect, confirms a potential site
Throughput Moderate to HighLowLow
Sensitivity High (femtomole to picomole range)Moderate (picomole range)N/A (biological endpoint)
Requirement Mass spectrometer, HPLC systemAutomated protein sequencerMolecular biology tools, expression system
Key Advantage Comprehensive site analysis and PTM identificationUnambiguous N-terminal sequence confirmationConfirms functional role of a residue in conjugation
Key Limitation Complex data analysis; hydrophobic peptides can be challengingOnly analyzes free N-termini; short read lengths (~30 aa)Labor-intensive; protein expression can be altered

Alternative Conjugation Strategy: Cysteine-Targeting

An alternative to targeting the numerous surface-accessible lysine residues is to target cysteine residues. This approach often provides greater homogeneity due to the lower natural abundance of free cysteines.

FeatureLysine Conjugation (e.g., this compound)Cysteine Conjugation (e.g., Maleimide-based)
Target Residue ε-amino group of LysineThiol group of Cysteine
Abundance High, typically numerous surface-exposed residuesLow, often involved in structural disulfide bonds
Homogeneity Can be heterogeneous, leading to a varied DAROften highly homogeneous (DAR of 2 or 4 is common)
Protein Engineering Often not required for native proteinsMay require engineering cysteine residues at specific sites
Validation Challenge Distinguishing between multiple potential lysine sitesEnsuring complete reduction of disulfide bonds for conjugation
Linkage Stability Typically forms very stable amide or amine bondsMaleimide-thiol linkage can be susceptible to retro-Michael reaction

Choosing between lysine and cysteine conjugation depends on the desired product characteristics. Lysine conjugation is often simpler for native proteins, while cysteine-based methods offer more precise control over the final product's homogeneity.[3][4][5]

Detailed Experimental Protocol: LC-MS/MS Peptide Mapping

This protocol outlines the key steps for identifying the conjugation site of this compound on a monoclonal antibody (mAb).

1. Sample Preparation:

  • Protein Denaturation and Reduction: Dilute the conjugated mAb to 1.0 mg/mL in a buffer containing 6 M Guanidine HCl and 100 mM Tris, pH 7.8. Add Dithiothreitol (DTT) to a final concentration of 20 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide to a final concentration of 40 mM and incubate in the dark at room temperature for 1 hour. This step alkylates free cysteine residues, preventing them from reforming disulfide bonds.

  • Buffer Exchange: Remove the denaturant and alkylating agents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris, pH 7.8) using a 10 kDa MWCO filter plate.

  • Enzymatic Digestion: Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio (w/w). Incubate at 37°C for 4-16 hours.

  • Quench Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Chromatography: Inject the peptide digest onto a C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).

  • Mobile Phases: Use 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Gradient: Run a linear gradient from ~3% to 45% Mobile Phase B over 90 minutes at a flow rate of 0.2 mL/min to separate the peptides.

  • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode. Acquire a full MS scan followed by MS/MS fragmentation scans of the most abundant precursor ions.

3. Data Analysis:

  • Database Search: Use a proteomics software suite (e.g., Byonic, MaxQuant) to search the acquired MS/MS spectra against a database containing the protein sequence.

  • Identify Modification: Specify the mass of the this compound linker as a variable modification on lysine residues.

  • Site Localization: The software will identify peptides that have a mass shift corresponding to the linker and pinpoint the specific lysine residue based on the fragmentation pattern in the MS/MS spectrum.

Application Context: Signaling Pathway of an Antibody-Drug Conjugate

Validating the conjugation site is crucial because it can impact the efficacy of a biotherapeutic like an ADC. The location of the drug-linker can affect antigen binding, internalization, and payload release. The diagram below illustrates the general mechanism of action for an ADC.

G cluster_0 Extracellular cluster_1 Intracellular adc Antibody-Drug Conjugate (ADC) binding Binding adc->binding receptor Tumor Cell Surface Antigen receptor->binding internalization Receptor-Mediated Endocytosis binding->internalization lysosome Lysosome (Acidic Environment) internalization->lysosome cleavage Linker Cleavage lysosome->cleavage payload Payload Release cleavage->payload target Intracellular Target (e.g., DNA, Microtubules) payload->target apoptosis Apoptosis (Cell Death) target->apoptosis caption Mechanism of action for a typical antibody-drug conjugate.

Caption: Mechanism of action for a typical antibody-drug conjugate.

Upon binding to its target antigen on a cancer cell, the ADC is internalized. Inside the cell, it is trafficked to the lysosome, where acidic conditions or specific enzymes cleave the linker, releasing the cytotoxic payload. The free payload can then act on its intracellular target, leading to cell death. An improperly placed linker could sterically hinder the initial binding or prevent efficient internalization and payload release, rendering the therapeutic ineffective.

Conclusion

The validation of a conjugation site is a non-negotiable step in the development of protein therapeutics. For lysine-targeting linkers like this compound, LC-MS/MS-based peptide mapping provides the most comprehensive and reliable data, offering precise, site-specific localization. While alternative methods like Edman degradation and site-directed mutagenesis serve complementary roles, they lack the high-throughput and detailed characterization capabilities of mass spectrometry. Furthermore, the choice of conjugation strategy—targeting abundant lysines versus rarer cysteines—has profound implications for the final product's homogeneity and the subsequent validation workflow. A thorough, data-driven approach to conjugation and its validation is essential for creating safe, effective, and consistent biotherapeutics.

References

ScO-PEG8-COOH: A Comparative Performance Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ScO-PEG8-COOH's expected performance in various cell-based assays. This compound is a bifunctional linker containing a strained cyclooctyne (ScO) group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (COOH). This structure allows for the conjugation of biomolecules through copper-free click chemistry (via the ScO group) and amide bond formation (via the COOH group).

Note on Data Availability: Direct, publicly available quantitative data comparing this compound to other linkers in cell-based assays is limited. Therefore, this guide will provide a comparative overview based on the well-established properties of PEGylated linkers and data from analogous compounds. The provided experimental data serves as a representative comparison of different linker technologies.

Performance Comparison of Linker Technologies

The performance of a bioconjugate in cell-based assays is significantly influenced by the linker's properties. PEGylated linkers like this compound generally offer advantages in terms of solubility and stability.

Linker TypeKey CharacteristicsExpected Advantages of this compoundExpected Disadvantages of this compound
PEGylated (e.g., this compound) Hydrophilic, flexible spacer.Improved aqueous solubility and reduced aggregation of the conjugate. Enhanced stability in biological fluids. May reduce non-specific cellular uptake.The PEG spacer may be susceptible to degradation over very long incubation times in cell culture.
Non-PEGylated (e.g., SMCC) Hydrophobic, rigid spacer.High stability in plasma.Lower aqueous solubility, potentially leading to aggregation. May exhibit higher non-specific binding.
Cleavable (e.g., Val-Cit) Contains a linkage designed to be cleaved by specific enzymes (e.g., cathepsins) inside the cell.Enables controlled release of the payload within the target cell, which can lead to higher potency.Can be less stable in circulation, leading to premature payload release and potential off-target toxicity.
Click Chemistry (e.g., DBCO-PEG-COOH) Utilizes bioorthogonal reactions for conjugation.High reaction efficiency and specificity. Mild reaction conditions preserve the integrity of biomolecules.Requires the presence of a compatible reactive partner (e.g., an azide) on the other molecule.

Quantitative Data Summary

The following tables present representative data from studies on antibody-drug conjugates (ADCs) and nanoparticles to illustrate the impact of PEGylation on performance in cell-based assays.

Table 1: Representative In Vitro Cytotoxicity of ADCs with Different Linker Types

Linker TypeADC TargetCell LineIC50 (ng/mL)
PEGylated (Non-cleavable)HER2SK-BR-315 - 30
Non-PEGylated (SMCC, Non-cleavable)HER2SK-BR-310 - 25
Cleavable (Val-Cit)HER2SK-BR-31 - 5

Note: Lower IC50 values indicate higher potency. This data is illustrative and performance can vary based on the specific antibody, payload, and cell line.

Table 2: Representative Cellular Uptake of Nanoparticles with and without PEGylation

Nanoparticle FormulationCell LineUptake (% of control)
Unmodified NanoparticlesMacrophage100%
PEGylated NanoparticlesMacrophage40%
Unmodified NanoparticlesCancer Cell Line100%
PEGylated NanoparticlesCancer Cell Line85%

Note: PEGylation can reduce non-specific uptake by phagocytic cells like macrophages, potentially increasing circulation time and availability for target cells.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for bioconjugates utilizing the this compound linker.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a bioconjugate.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bioconjugate of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the bioconjugate in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted bioconjugate to each well. Include untreated cells as a control.

  • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Cellular Uptake Assay (Flow Cytometry)

This protocol describes the quantification of cellular internalization of a fluorescently labeled bioconjugate.

Materials:

  • Target cell line

  • Fluorescently labeled bioconjugate

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the fluorescently labeled bioconjugate at a specific concentration for various time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells twice with cold PBS to remove unbound conjugate.

  • Harvest the cells using Trypsin-EDTA and resuspend in PBS.

  • Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity.

  • Untreated cells should be used as a negative control to set the background fluorescence.

Visualizations

Bioconjugation Strategy with this compound

G cluster_0 Molecule 1 (e.g., Antibody) cluster_1 This compound Linker cluster_2 Molecule 2 (e.g., Drug) cluster_3 Conjugation Reactions cluster_4 Final Bioconjugate A Primary Amine (-NH2) R1 Amide Bond Formation (EDC/NHS) A->R1 Reacts with B Carboxylic Acid (-COOH) C PEG8 Spacer B->C B->R1 D Cyclooctyne (ScO) C->D R2 Copper-Free Click Chemistry D->R2 Reacts with E Azide (-N3) E->R2 F Antibody-Linker-Drug Conjugate R1->F Forms R2->F Forms G A Seed cells in 96-well plate B Incubate for 24h A->B D Treat cells with conjugate B->D C Prepare serial dilutions of This compound conjugate C->D E Incubate for 72h D->E F Add MTT reagent E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 I->J G A Seed cells in 6-well plate B Grow to 70-80% confluency A->B D Treat cells with conjugate B->D C Prepare fluorescently labeled This compound conjugate C->D E Incubate for various time points D->E F Wash cells with cold PBS E->F G Harvest cells with Trypsin-EDTA F->G H Resuspend in PBS G->H I Analyze by Flow Cytometry H->I J Quantify Mean Fluorescence Intensity I->J

A Head-to-Head Comparison of Bioconjugation Crosslinkers: ScO-PEG8-COOH and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chemical crosslinker is a critical decision that profoundly influences the efficacy, stability, and manufacturability of bioconjugates. This guide provides an in-depth, objective comparison of ScO-PEG8-COOH, a representative of modern click chemistry linkers, against traditional and widely used crosslinkers. The comparison is supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your specific research and development needs.

This compound is a heterobifunctional crosslinker featuring a bicyclononyne (BCN) moiety and a carboxylic acid. The "ScO" designation refers to the strained cyclooctyne group, which is central to its function in bioorthogonal chemistry. This linker participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful "click chemistry" reaction. The PEG8 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, while the terminal carboxylic acid allows for conjugation to amine-containing molecules after activation, typically to an N-hydroxysuccinimide (NHS) ester.

This guide will compare the performance of this compound (and BCN-based linkers as a proxy) with two major classes of crosslinkers: amine-reactive NHS esters (e.g., in SMCC) and thiol-reactive maleimides (e.g., in SMCC).

Performance Comparison: A Data-Driven Perspective

The choice of crosslinker impacts several key characteristics of the final bioconjugate. This section provides a quantitative comparison of this compound (BCN-PEG) with NHS-ester and maleimide-based linkers across critical performance parameters.

Table 1: Reaction Efficiency and Kinetics
FeatureThis compound (BCN-PEG) via SPAACNHS Ester (e.g., SMCC)Maleimide (e.g., SMCC)
Target Functional Group AzidePrimary Amine (e.g., Lysine)Thiol (e.g., Cysteine)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry)Nucleophilic Acyl SubstitutionMichael Addition
Reaction pH Typically 4.0 - 8.5Typically 7.2 - 8.5Typically 6.5 - 7.5
Reaction Speed Fast (Second-order rate constants ~0.1-1 M⁻¹s⁻¹)Fast (minutes to hours)Very Fast (seconds to minutes)
Specificity High (Bioorthogonal)Moderate (Multiple lysines can react)High (Specific to free thiols)
Typical Yield HighVariable, depends on conditions and proteinHigh
Table 2: Stability of the Resulting Conjugate
Linkage TypeFormed FromStability in PlasmaKey Considerations
Triazole This compound (BCN) + AzideVery HighThe resulting triazole ring is exceptionally stable under physiological conditions.
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable.
Thioether Bond Maleimide + ThiolModerate to LowSusceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin.[1][2][3] N-aryl maleimides show improved stability over N-alkyl maleimides.[4]
Table 3: Impact on Hydrophobicity
Crosslinker FeatureImpact on Hydrophobicity of Final ConjugateRationale
PEG Spacer (e.g., in this compound) Decreases HydrophobicityThe polyethylene glycol chain is hydrophilic and can "shield" the hydrophobicity of the payload, improving solubility and reducing aggregation.[5]
Aromatic Structures (e.g., in SMCC) Increases HydrophobicityThe cyclohexyl and phenyl groups in SMCC are hydrophobic and contribute to the overall hydrophobicity of the conjugate.

Impact on Biological Activity and Efficacy

The choice of crosslinker can significantly affect the biological performance of a bioconjugate, such as an antibody-drug conjugate (ADC).

  • This compound (BCN-PEG): The high stability of the triazole linkage ensures that the payload remains attached to the antibody until it reaches the target cell, minimizing off-target toxicity. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and potentially better tumor accumulation. However, very long PEG chains might hinder the interaction with the target cell or the release of the payload, which could decrease in vitro potency.

  • NHS Esters: While forming a stable amide bond, the lack of site-specificity can lead to a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can affect the overall efficacy and consistency of the ADC.

  • Maleimides (in SMCC): The instability of the maleimide-thiol linkage in plasma can lead to premature release of the cytotoxic payload, causing systemic toxicity and reducing the therapeutic window. This has driven the development of more stable maleimide derivatives and alternative conjugation strategies.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate comparison of crosslinker performance.

Protocol 1: Determination of Bioconjugation Efficiency by HPLC

This protocol allows for the quantification of the extent of conjugation by separating the conjugated product from the unreacted starting materials.

Materials:

  • Biomolecule (e.g., antibody, protein)

  • Crosslinker (e.g., activated this compound, SMCC)

  • Payload molecule

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Quenching Reagent (e.g., Tris buffer for NHS esters)

  • HPLC system with a suitable column (e.g., Size-Exclusion (SEC) or Reverse-Phase (RP) C4 column)

  • Mobile Phases (e.g., for RP-HPLC: A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile)

Procedure:

  • Reaction Setup: Dissolve the biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL). Add the crosslinker and payload at a specific molar ratio.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding a quenching reagent if necessary.

  • HPLC Analysis:

    • Inject a defined amount of the reaction mixture onto the HPLC column.

    • Run a suitable gradient to separate the conjugated product, unreacted biomolecule, and other components.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).

  • Data Analysis:

    • Integrate the peak areas corresponding to the unreacted biomolecule and the conjugated product.

    • Calculate the conjugation efficiency as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unreacted Biomolecule Peak)) * 100%.

Protocol 2: Assessment of Conjugate Stability in Human Plasma by LC-MS

This protocol evaluates the stability of the linker-payload bond in a biologically relevant matrix.

Materials:

  • Purified bioconjugate

  • Human plasma

  • Incubator at 37°C

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Incubation: Dilute the bioconjugate into human plasma to a final concentration (e.g., 100 µg/mL). Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-conjugate mixture.

  • Sample Preparation:

    • Precipitate the plasma proteins by adding cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to pellet the proteins.

    • Collect the supernatant containing the released payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the LC-MS/MS system.

    • Use a specific and sensitive method to quantify the concentration of the released payload.

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the stability of the conjugate. The amount of intact conjugate can also be measured by immunocapture followed by LC-MS.

Protocol 3: Measurement of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

This protocol assesses the relative hydrophobicity of different bioconjugates.

Materials:

  • Purified bioconjugates

  • HIC column (e.g., Butyl or Phenyl)

  • HIC Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • HIC Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the bioconjugate sample onto the column.

  • Gradient Elution: Elute the bound protein using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: Monitor the elution at 280 nm.

  • Data Analysis:

    • Determine the retention time of the main peak for each bioconjugate.

    • A longer retention time indicates a more hydrophobic molecule.

Visualizing the Context: Signaling Pathways and Mechanisms

Understanding the biological context in which these crosslinkers are used is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate two key applications.

Targeted Therapy with Antibody-Drug Conjugates

ADCs are designed to deliver a potent cytotoxic payload to cancer cells that overexpress a specific antigen, such as the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC EGFR EGFR ADC->EGFR Binds to EGFR EGF EGF EGF->EGFR Binds to EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Internalization Endosome Endosome EGFR_dimer->Endosome PI3K_AKT PI3K/AKT Pathway EGFR_dimer->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EGFR_dimer->RAS_MAPK Activates Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Cell_Death Cell Death Payload->Cell_Death Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with BCN linker) Ternary_Complex POI PROTAC E3 Ligase PROTAC->Ternary_Complex:f1 POI Protein of Interest (Target) POI->Ternary_Complex:f0 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex:f2 Polyubiquitination Polyubiquitinated POI Ternary_Complex->Polyubiquitination Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Polyubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Leads to

References

Comparative Pharmacokinetic Profile of Antibody-Drug Conjugates Featuring ScO-PEG8-COOH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a potent cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Its design dictates the stability, pharmacokinetics (PK), and ultimately, the efficacy and safety of the ADC. This guide provides a comparative analysis of the pharmacokinetic profile of ADCs containing a strained cyclooctyne (ScO) linker with an eight-unit polyethylene glycol (PEG8) spacer and a terminal carboxylic acid (COOH) for payload attachment, against other common linker technologies.

The ScO-PEG8-COOH linker represents a modern approach to ADC construction, leveraging bioorthogonal click chemistry for site-specific conjugation. This method offers the potential for generating homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to more predictable pharmacokinetic behavior. The integrated PEG8 spacer is designed to enhance hydrophilicity, which can improve solubility, reduce aggregation, and prolong circulation time.[1]

Comparative Analysis of Pharmacokinetic Parameters

The pharmacokinetic performance of an ADC is a key factor in its clinical success. A longer half-life and lower clearance can lead to greater drug exposure at the tumor site. The following tables summarize key pharmacokinetic parameters from preclinical studies for ADCs with different linker technologies. While specific data for an this compound linker is not extensively published, we can infer its likely performance based on data from ADCs utilizing PEG8 spacers and those employing click chemistry for conjugation.

Linker TypeAntibodyPayloadKey Pharmacokinetic Parameters (Species)Reference
PEG8-based Linker VariesVariesClearance: Decreased with increasing PEG length, with PEG8 showing significant reduction in clearance compared to shorter or no PEG spacers.[2]
MC-vc-PAB (Cleavable) Brentuximab (anti-CD30)MMAEClearance: 13–15 mL/day/kg Half-life (t½): 4.6 days (Rat)[3]
MCC (Non-Cleavable) Trastuzumab (anti-HER2)DM1Clearance: 19.8 mL/day/kg Half-life (t½): 8–15 days (Rat)[3]

Table 1: Comparison of Preclinical Pharmacokinetic Parameters of ADCs with Different Linker Technologies. This table highlights the influence of the linker on the clearance and half-life of ADCs. PEGylation, as seen with the PEG8-based linkers, generally leads to reduced clearance. The data for the widely used cleavable (MC-vc-PAB) and non-cleavable (MCC) linkers from Adcetris® and Kadcyla® respectively, provide a benchmark for comparison.

The Role of Linker Composition in Pharmacokinetics

The structure of the linker has a profound impact on the in vivo behavior of an ADC.

  • PEGylation and Pharmacokinetics : The inclusion of a PEG spacer, such as PEG8, is a well-established strategy to improve the pharmacokinetic properties of ADCs. The hydrophilic nature of PEG creates a hydration shell around the payload, which can mask its hydrophobicity, reduce non-specific interactions with other proteins, and decrease clearance.[2] Studies have shown that increasing the PEG linker length generally leads to decreased systemic clearance and increased exposure, with a PEG8 linker often being sufficient to achieve a pharmacokinetic profile approaching that of the parent antibody.

  • Click Chemistry for Homogeneous Conjugation : The "ScO" component of the linker refers to a strained cyclooctyne, a functional group used in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry. This bioorthogonal reaction allows for the precise, site-specific attachment of the drug-linker to the antibody. This results in a homogeneous ADC population with a uniform DAR, which is in contrast to traditional stochastic conjugation methods that produce heterogeneous mixtures. Homogeneous ADCs are expected to have more predictable and consistent pharmacokinetic profiles.

  • Cleavable vs. Non-cleavable Linkers : The mechanism of payload release also influences the ADC's PK profile. Cleavable linkers, like the valine-citrulline (vc) peptide in MC-vc-PAB, are designed to release the payload in the tumor microenvironment or within the cancer cell. Non-cleavable linkers, such as the thioether linkage in MCC, release the payload after lysosomal degradation of the entire ADC. Generally, ADCs with non-cleavable linkers may exhibit greater stability in circulation.

Experimental Methodologies

Accurate assessment of an ADC's pharmacokinetic profile is crucial for its development. The following are detailed protocols for key in vivo experiments and bioanalytical methods.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetics of an ADC in a murine model.

1. Animal Model and Acclimatization:

  • Species: Female BALB/c or immunodeficient (e.g., NOD-scid) mice, 6-8 weeks old.

  • Acclimatization: House the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. ADC Administration:

  • Dose Formulation: Reconstitute the lyophilized ADC in sterile water for injection and dilute to the final desired concentration with sterile phosphate-buffered saline (PBS).

  • Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 1-10 mg/kg) via the tail vein.

3. Blood Sample Collection:

  • Time Points: Collect blood samples at multiple time points post-dose (e.g., 5 minutes, 1, 4, 8, 24, 48, 72, 168, and 336 hours).

  • Procedure: Collect approximately 50-100 µL of blood from the saphenous vein or via cardiac puncture for terminal time points.

  • Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

4. Pharmacokinetic Analysis:

  • Data Analysis: Use non-compartmental analysis (NCA) with software such as WinNonlin to calculate key pharmacokinetic parameters including:

    • Clearance (CL)

    • Volume of distribution at steady state (Vss)

    • Terminal half-life (t½)

    • Area under the plasma concentration-time curve (AUC)

Bioanalytical Methods for ADC Quantification

Two primary analytes are typically measured to characterize the pharmacokinetics and in vivo stability of an ADC: the total antibody (conjugated and unconjugated) and the antibody-conjugated drug.

1. Total Antibody Quantification by ELISA

This method measures the concentration of all antibody species, regardless of whether they are conjugated to the payload.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the ADC's monoclonal antibody (e.g., an anti-human IgG antibody for a humanized mAb) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST).

  • Sample Incubation: Add diluted plasma samples and a standard curve of the unconjugated antibody to the wells and incubate.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated detection antibody that also binds to the ADC's antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the total antibody concentration in the samples by interpolating from the standard curve.

2. Antibody-Conjugated Drug Quantification by LC-MS/MS

This method specifically measures the concentration of the antibody that is still conjugated to the cytotoxic payload, providing insight into the linker's in vivo stability.

  • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using magnetic beads coated with a capture antibody (e.g., anti-human IgG).

  • Enzymatic or Chemical Cleavage: For cleavable linkers, use an appropriate enzyme (e.g., papain for a valine-citrulline linker) or chemical reagent to release the payload from the captured ADC. For non-cleavable linkers, the entire ADC can be digested to yield a drug-conjugated peptide.

  • Sample Preparation: Perform protein precipitation or solid-phase extraction to remove the antibody and other proteins.

  • LC-MS/MS Analysis: Quantify the released payload or drug-conjugated peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Determine the concentration of the antibody-conjugated drug by comparing the signal to a standard curve prepared with the payload or a synthetic drug-conjugated peptide.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in ADC research, the following diagrams have been generated using Graphviz (DOT language).

ADC_PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis ADC Dosing ADC Dosing Blood Sampling Blood Sampling ADC Dosing->Blood Sampling IV Injection (Mouse Model) Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Total Antibody (ELISA) Total Antibody (ELISA) Plasma Separation->Total Antibody (ELISA) Quantification Conjugated Drug (LC-MS/MS) Conjugated Drug (LC-MS/MS) Plasma Separation->Conjugated Drug (LC-MS/MS) Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Total Antibody (ELISA)->Pharmacokinetic Modeling Conjugated Drug (LC-MS/MS)->Pharmacokinetic Modeling

Caption: Workflow for ADC Pharmacokinetic Analysis.

ADC_MoA ADC in Circulation ADC in Circulation Target Cell Binding Target Cell Binding ADC in Circulation->Target Cell Binding Tumor Targeting Internalization Internalization Target Cell Binding->Internalization Receptor-Mediated Endocytosis Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Linker Cleavage/ Degradation Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity e.g., Microtubule Disruption

Caption: General Mechanism of Action for an ADC.

Conclusion

The pharmacokinetic profile of an ADC is a complex interplay between its antibody, payload, and, critically, its linker. The this compound linker design incorporates key features aimed at optimizing this profile. The use of a PEG8 spacer is expected to reduce clearance and prolong the half-life of the ADC, thereby increasing tumor exposure. Furthermore, the utilization of a strained cyclooctyne for click chemistry enables the production of homogeneous ADCs, which should lead to more consistent and predictable in vivo behavior. By comparing the expected properties of ADCs with this compound linkers to established linker technologies, researchers can make more informed decisions in the design and development of next-generation antibody-drug conjugates with improved therapeutic windows. The detailed experimental protocols provided herein offer a foundation for the robust preclinical evaluation of these novel ADC constructs.

References

Safety Operating Guide

Proper Disposal of Sco-peg8-cooh: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sco-peg8-cooh, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to have access to safety equipment.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves. Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[2]

  • Eye Protection: Use safety goggles or glasses.

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

Emergency First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids. If irritation continues, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the safe disposal of both solid this compound and solutions containing the compound.

Step 1: Waste Identification and Segregation

  • Solid Waste: Unused or expired solid this compound should be treated as chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or paper towels, that have come into contact with this compound should be considered contaminated and disposed of accordingly.

Step 2: Waste Collection and Storage

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust formation.

    • Place the swept material into a suitable, clearly labeled, and sealed container for disposal.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a designated, leak-proof, and shatter-resistant waste container.

    • The container must be clearly labeled with the contents, including the name "this compound" and any other solvents or reagents present.

  • Storage: Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Step 3: Consultation and Adherence to Local Regulations

  • Consult Safety Officer: Always consult your institution's Environmental Health and Safety (EHS) officer or laboratory manager to understand the specific disposal policies and procedures.

  • Follow Local Guidelines: The disposal of chemical waste is governed by local, state, and federal regulations. It is the responsibility of the researcher to ensure that all disposal methods are in full compliance with these regulations.

Step 4: Arrange for Professional Waste Disposal

  • Licensed Disposal Company: The disposal of chemical waste must be handled by a licensed and certified waste disposal company. Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.

  • Documentation: Ensure that all necessary paperwork and documentation for the waste disposal are completed accurately and retained for your records.

Quantitative Data Summary

ParameterValueSource
Molecular Weight591.7 g/mol SiChem GmbH
Purity> 95%SiChem GmbH
Storage ConditionsDry, Cool and DarkNBS-231012

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Identify Waste Type B->C D Solid Waste C->D  Solid   E Liquid Waste C->E  Liquid   F Sweep and Collect in a Labeled, Sealed Container D->F G Collect in a Labeled, Leak-Proof Container E->G H Store Waste in a Cool, Dry, Ventilated Area F->H G->H I Consult Institutional EHS and Local Regulations H->I J Arrange for Pickup by a Licensed Waste Disposal Company I->J K End: Proper Disposal Complete J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sco-peg8-cooh

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Sco-peg8-cooh was located. The following information is synthesized from SDSs for structurally similar PEGylated compounds with carboxyl functional groups and should be used as a general guideline. It is imperative to consult with your institution's safety office and follow all applicable local, state, and federal regulations.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.

Personal Protective Equipment (PPE) and Safety Measures

While PEGylated compounds are generally considered to be of low hazard, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended personal protective equipment and safety measures when handling this compound and similar PEGylated reagents.

CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the compound.
Skin and Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.Minimizes inhalation exposure, especially for powdered forms.
Hygiene Wash hands thoroughly after handling.Prevents accidental ingestion and contamination of personal items.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package.

  • Verify that the product name and specifications on the container match the order.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from moisture and direct sunlight.

  • Refer to the manufacturer's instructions for specific storage temperature recommendations.

Preparation and Use:

  • Ensure a clean and organized workspace.

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when handling powdered forms or creating solutions.

  • Avoid generating dust or aerosols.

  • Use appropriate, calibrated equipment for weighing and measuring.

  • When preparing solutions, slowly add the compound to the solvent to avoid splashing.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for handling this compound, from receiving the compound to its final use in an experiment.

G Experimental Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment A Receive Shipment B Inspect Package A->B C Store in Cool, Dry Place B->C D Wear Appropriate PPE C->D E Weigh Compound D->E F Prepare Solution E->F G Perform Experiment F->G

Caption: Workflow from receiving to experimental use of this compound.

Disposal Plan

The proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. Polyethylene glycol and its derivatives are generally considered non-hazardous and biodegradable[1]. However, it is essential to follow institutional and local guidelines for chemical waste disposal.

Waste Categories and Disposal Procedures:

Waste CategoryDisposal Procedure
Unused/Expired this compound Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard in regular trash or down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled waste container. Dispose of as chemical waste.
Contaminated PPE (e.g., gloves) Remove and dispose of in the appropriate laboratory waste stream.
Empty Containers Rinse thoroughly with an appropriate solvent. Deface the label and dispose of according to your institution's guidelines for empty chemical containers.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Wear appropriate PPE and clean the spill area according to your institution's protocols.

  • Dispose: Collect all contaminated materials in a sealed container and dispose of as hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.